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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Reactivity of 2H-1,3-oxazol-2-id-4-one

Executive Summary The heterocyclic scaffold 2H-1,3-oxazol-2-id-4-one (SMILES: O=C1CO[C-]=N1) represents a highly specialized, reactive anionic species derived from the deprotonation of the 1,3-oxazol-4-one core[1]. While...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold 2H-1,3-oxazol-2-id-4-one (SMILES: O=C1CO[C-]=N1) represents a highly specialized, reactive anionic species derived from the deprotonation of the 1,3-oxazol-4-one core[1]. While traditional oxazolones (azlactones) are widely recognized for their utility in asymmetric synthesis via C5-enolate chemistry, the C2-deprotonated state (the "2-id" species) exhibits unique carbene-like and acyl anion equivalent reactivity[2][3].

This whitepaper provides a comprehensive analysis of the structural elucidation, physicochemical properties, and experimental workflows required to harness this high-energy intermediate for advanced drug development and synthetic applications.

Structural Elucidation and Electronic Topology

The parent molecule, 4,5-dihydro-1,3-oxazol-4-one, is a five-membered heterocyclic ring containing an oxygen atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4[4].

The C2 vs. C5 Deprotonation Paradigm

Understanding the reactivity of 1,3-oxazol-4-ones requires analyzing the competing acidities of the C2 and C5 protons:

  • The C5-Enolate (Thermodynamic Sink): In unsubstituted or mono-substituted 5H-oxazol-4-ones, the C5 protons are highly acidic due to the electron-withdrawing nature of the adjacent C4 carbonyl and the inductive effect of the O1 oxygen. Strong bases typically abstract this proton to form a stable enolate, which is extensively used in asymmetric allylic alkylations[5].

  • The C2-Anion (Kinetic/Carbene-like Species): To isolate the reactivity of the 2H-1,3-oxazol-2-id-4-one species, the C5 position must be sterically blocked or fully substituted (e.g., utilizing 5,5-diphenyl-1,3-oxazol-4-one)[6]. When a strong base abstracts the C2 proton, the resulting negative charge is localized in an sp2 orbital orthogonal to the ring's π -system. This localized charge density imparts profound nucleophilicity, allowing the molecule to act as an acyl anion equivalent[2].

Reactivity Parent 5H-1,3-oxazol-4-one (Neutral Parent) Base Strong Base (e.g., LHMDS, NaH) Parent->Base Deprotonation C5_Anion C5-Enolate (Thermodynamic) Base->C5_Anion C5-H Abstraction (Unsubstituted C5) C2_Anion 2H-1,3-oxazol-2-id-4-one (C2-Anion / Ylide) Base->C2_Anion C2-H Abstraction (Blocked C5) Product_C5 C5-Alkylated Product (Asymmetric Synthesis) C5_Anion->Product_C5 Electrophile Product_C2 C2-Trapped Adduct (Acyl Anion Equivalent) C2_Anion->Product_C2 Electrophile

Caption: Logical pathway of base-mediated deprotonation in 1,3-oxazol-4-ones.

Physicochemical Profiling

The physical properties of the 2H-1,3-oxazol-2-id-4-one anion are extrapolated from its neutral parent scaffold, 4-oxazolidinone[4]. The transition from the neutral species to the C2-anion significantly alters its hydrogen-bonding capacity and polar surface area.

Quantitative Data Summary
PropertyValue (Parent Neutral)Value (C2-Anion Species)
Molecular Formula C₃H₅NO₂C₃H₄NO₂⁻
Molecular Weight 87.08 g/mol 86.07 g/mol
Topological Polar Surface Area (TPSA) 38.3 Ų~ 45.0 Ų (Estimated)
Hydrogen Bond Donors 10 (Deprotonated)
Hydrogen Bond Acceptors 23
XLogP3-AA -0.7N/A (Ionic Species)
Rotatable Bonds 00

Data derived from the computed properties of the standard[4].

Experimental Methodologies: Generation and Trapping

Because the 2H-1,3-oxazol-2-id-4-one anion is a high-energy intermediate, its generation requires strict anhydrous conditions and cryogenic temperature control. The following self-validating protocol details the generation of the C2-anion using a 5,5-disubstituted precursor to prevent competitive C5-enolization[6][7].

Protocol: Selective C2-Metalation and Electrophilic Trapping
  • Substrate Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with 5,5-diphenyl-4,5-dihydro-1,3-oxazol-4-one (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration.

    • Causality: The C2-anion is exceedingly basic. Trace moisture will immediately protonate the intermediate, quenching the reaction prematurely.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach -78 °C.

    • Causality: The localized sp2 carbanion is kinetically favored but thermodynamically unstable, prone to undesired ring-opening or dimerization at elevated temperatures. Cryogenic cooling stabilizes the intermediate.

  • Base Addition: Add Lithium bis(trimethylsilyl)amide (LHMDS, 1.05 equiv) dropwise via syringe. Stir for 30 minutes.

    • Causality: LHMDS is a strong, non-nucleophilic base. Its significant steric bulk prevents nucleophilic attack at the highly electrophilic C4 carbonyl, ensuring exclusive deprotonation at the C2 position.

  • Electrophilic Trapping: Add the target electrophile (e.g., an aroyl isocyanate for formal [4+1] cycloadditions)[3] dropwise. Maintain stirring at -78 °C for 1 hour, then slowly allow the system to warm to room temperature.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

Workflow Step1 Step 1: Substrate Preparation (Dry THF, -78 °C, Argon) Step2 Step 2: Base Addition (Dropwise LHMDS/KHMDS) Step1->Step2 Step3 Step 3: Anion Generation (Formation of 2-id species) Step2->Step3 Step4 Step 4: Electrophile Trapping (e.g., Aroyl Isocyanate) Step3->Step4 Step5 Step 5: Quenching & Workup (NH4Cl aq, Extraction) Step4->Step5

Caption: Step-by-step experimental workflow for the generation and trapping of the C2-anion.

Pharmacological Relevance and Applications

The structural manipulation of the 1,3-oxazol-4-one core has profound implications in medicinal chemistry.

  • Acyl Anion Equivalents: The trapped 2H-1,3-oxazol-2-id-4-one adducts can undergo subsequent hydrolysis and Hofmann rearrangements to yield enantioenriched tertiary α -aryl ketones and α -hydroxycarboxylic acid derivatives[2][5]. These motifs are notoriously difficult to synthesize via standard asymmetric α -arylation.

  • Psychostimulant Scaffolds: Substituted oxazol-4-ones form the backbone of several dopaminergic stimulants. For example, Thozalinone (2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one) utilizes this exact heterocyclic core to enhance dopamine release in neuronal cells[8][9]. Understanding the deprotonation and functionalization of the C2 position is critical for fine-tuning the pharmacological activity and selectivity of these CNS agents.

References

  • Trost, B. M., & Dogra, K. (2004). "5H-Oxazol-4-ones as Building Blocks for Asymmetric Synthesis of α-Hydroxycarboxylic Acid Derivatives." Journal of the American Chemical Society.[Link]

  • "Cation Control of Diastereoselectivity in Iridium-Catalyzed Allylic Substitutions." PMC - National Institutes of Health.[Link]

  • "Aroyl Isocyanates as 1,4-Dipoles in a Formal [4 + 1]-Cycloaddition Approach toward Oxazolone Construction." Organic Letters.[Link]

  • "4-Oxazolidinone | C3H5NO2 | CID 637590." PubChem.[Link]

  • "EP2054410A2 - Oxazolidone derivatives as pr modulators.

Sources

Exploratory

Mechanism of action of 2H-1,3-oxazol-2-id-4-one in heterocyclic synthesis

An In-Depth Technical Guide on the Mechanism of Action of 2H-1,3-oxazol-2-id-4-one in Heterocyclic Synthesis Executive Summary The rational design of complex heterocycles—ranging from biologically active alkaloids to adv...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 2H-1,3-oxazol-2-id-4-one in Heterocyclic Synthesis

Executive Summary

The rational design of complex heterocycles—ranging from biologically active alkaloids to advanced agrochemicals—relies heavily on versatile, atom-economical synthons. Among these, the oxazol-4-one core, specifically its deprotonated anionic form 2H-1,3-oxazol-2-id-4-one and its mesoionic tautomer 1,3-oxazolium-4-olate (isomünchnone), stands out as a privileged scaffold[1][2]. As a Senior Application Scientist, I have observed that mastering the electronic tautomerism of this system allows chemists to divergently route syntheses toward asymmetric conjugate additions, [3+2] cycloadditions, or [4+2] cascades. This whitepaper deconstructs the mechanistic pathways, catalytic triggers, and experimental protocols required to harness 2H-1,3-oxazol-2-id-4-one in advanced heterocyclic synthesis.

Structural Dynamics and Mesoionic Character

The synthetic utility of the oxazol-4-one system stems from its ability to exist in multiple reactive states depending on the catalytic environment. Synthesized traditionally via the condensation of α -hydroxy ketones with potassium cyanate under acidic conditions[3][4], the neutral 5H-oxazol-4-one acts as a masked α -hydroxy acid[5].

Upon treatment with a Brønsted base, deprotonation at the C5 position generates the 2H-1,3-oxazol-2-id-4-one enolate. Through resonance delocalization, this species accesses a zwitterionic mesoionic state known as a 1,3-oxazolium-4-olate (or isomünchnone)[1]. This electronic flexibility allows the molecule to act either as a highly stereocontrolled nucleophile at C5 or as a 1,3-dipole across the C2-C5 axis.

G N1 5H-oxazol-4-one (Neutral Precursor) N2 2H-1,3-oxazol-2-id-4-one (Anionic Enolate) N1->N2 Base (-H⁺) N3 1,3-oxazolium-4-olate (Isomünchnone Dipole) N2->N3 Resonance Delocalization N4 C5 Nucleophilic Attack (Asymmetric Addition) N2->N4 Electrophile N5 [3+2] Cycloaddition (Alkaloid Scaffolds) N3->N5 Dipolarophile

Electronic tautomerism and divergent reactive pathways of the oxazol-4-one core.

Core Mechanisms of Action in Heterocyclic Construction

The Isomünchnone [3+2] Cycloaddition Pathway

When the 1,3-oxazolium-4-olate dipole is generated—often transiently via the Rh(II)-catalyzed decomposition of α -diazo imides—it becomes a potent participant in [3+2] cycloadditions[6].

Causality in Catalyst Selection: The choice of the rhodium catalyst dictates the reaction kinetics. Using Rh2​(OAc)4​ provides a stable, steady generation of the rhodium carbenoid, which undergoes rapid intramolecular attack by the adjacent carbonyl oxygen to form the isomünchnone dipole[6]. Conversely, using Rh2​(pfb)4​ (rhodium perfluorobutyrate) increases the electrophilicity of the carbenoid due to the electron-withdrawing perfluorinated ligands, which is critical for overcoming steric hindrance in complex total syntheses, such as the construction of the tetracyclic skeleton of (+/-)-lycopodine[7] or the pentacyclic core of camptothecin[8].

Once formed, the dipole undergoes bimolecular trapping with dipolarophiles (e.g., methyl vinyl ketone). The resulting cycloadducts are thermodynamically driven to undergo spontaneous or acid-mediated ring-opening, yielding highly substituted 3-hydroxy-2(1H)-pyridones —key precursors for indolizidine alkaloids and ACE inhibitors[6].

G A α-Diazo Imide Precursor B Rh(II) Carbenoid Intermediate A->B Rh₂(OAc)₄ - N₂ C Isomünchnone (1,3-Dipole) B->C Intramolecular Cyclization E [3+2] Cycloadduct C->E Intermolecular Trapping D Dipolarophile (e.g., MVK) D->E F 3-Hydroxy-2(1H)-pyridone E->F Ring Opening Rearrangement

Rh(II)-catalyzed isomünchnone generation and subsequent [3+2] cycloaddition cascade.

Asymmetric Nucleophilic Addition at C5

When treated with chiral Brønsted bases, the 5H-oxazol-4-one is deprotonated to the 2H-1,3-oxazol-2-id-4-one enolate, which acts as a carbon nucleophile. A breakthrough in this domain is the highly Z-selective asymmetric 1,4-addition to alkynyl carbonyl compounds catalyzed by bicyclic chiral guanidines[9].

Mechanistic Causality: The chiral guanidine serves a dual purpose. First, it acts as a Brønsted base to generate the oxazol-2-id-4-one anion. Second, a strategically placed hydroxyl group on the guanidine scaffold engages in hydrogen bonding with the alkynyl carbonyl electrophile. This rigidifies the transition state, shielding one face of the enolate and enforcing a highly specific trajectory of attack. This self-validating stereocontrol results in α -oxygen-atom-substituted carboxylates with a chiral quaternary stereocenter and exclusive Z-geometry[9].

Chemoselective Switching: [4+2] vs. Conjugate Addition

Recent advancements have demonstrated that the reactivity of 5H-oxazol-4-ones can be chemoselectively switched when reacted with N-itaconimides using L-tert-leucine-derived tertiary amine-ureas[10]. By tuning the electronic properties of the catalyst and the solvent temperature, the reaction can be directed to yield either a tandem conjugate addition-protonation product or a [4+2] cycloaddition adduct. This diastereo-divergent route is vital for creating 1,3-tertiary-hetero-quaternary stereocenters, expanding the molecular diversity accessible from a single set of starting materials[10].

Quantitative Reactivity Profile

To facilitate experimental design, the following table summarizes the validated reactivity profiles of the oxazol-4-one system across different catalytic regimes.

Reaction ModalityCatalyst SystemElectrophile / DipolarophilePrimary Product ScaffoldYield RangeSelectivity (ee / dr)
[3+2] Cycloaddition Rh2​(OAc)4​ (1-2 mol%)Methyl vinyl ketone3-Hydroxy-2(1H)-pyridones75–89%N/A (Acheiral)
Intramolecular[3+2] Rh2​(pfb)4​ (1 mol%)Tethered π -bondTetracyclic Alkaloid Cores85–93%Highly Diastereospecific
Asymmetric 1,4-Addition Chiral Guanidine (10 mol%)Alkynyl carbonyls γ -Butenolide precursors80–95%>95% ee, Z-selective
Mo-Catalyzed AAA Mo-tris(carbonyl) + Chiral LigandAllyl systems α -Hydroxy acid derivatives70–92%>90% ee
Formal [4+1] Cycloaddition Trivalent PhosphineAroyl isocyanatesC5-disubstituted oxazolones39–99%N/A

(Data synthesized from[6],[7],[5],[11],[9])

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Thermodynamic sinks (like spontaneous ring-opening) or distinct spectroscopic markers ensure that the reaction trajectory can be monitored in real-time.

Protocol A: Synthesis of 3-Hydroxy-2(1H)-pyridones via Isomünchnone [3+2] Cycloaddition

Objective: Construct a highly substituted 2-pyridone ring via a transient 1,3-oxazolium-4-olate[6].

  • Preparation: Dissolve 1-(benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one (1.0 equiv) and methyl vinyl ketone (2.0 equiv) in anhydrous CH2​Cl2​ (0.1 M) under an argon atmosphere.

  • Catalytic Trigger: Add Rh2​(OAc)4​ (1 mol%) in a single portion at room temperature. Causality Check: The immediate evolution of N2​ gas indicates the formation of the rhodium carbenoid. Rh2​(OAc)4​ is selected to prevent the premature, uncontrolled decomposition of the diazo compound.

  • Cycloaddition & Ring Opening: Stir the reaction for 2–4 hours. The transient isomünchnone will undergo a [3+2] cycloaddition with the methyl vinyl ketone. The resulting cycloadduct is unstable and will spontaneously ring-open.

  • Validation: Monitor via TLC. The disappearance of the diazo starting material and the emergence of a highly UV-active spot indicates the formation of the aromatic 3-hydroxy-2(1H)-pyridone.

  • Isolation: Concentrate in vacuo and purify via silica gel flash chromatography to yield the target pyridone.

Protocol B: Highly Z-Selective Asymmetric 1,4-Addition

Objective: Generate a chiral quaternary stereocenter via the 2H-1,3-oxazol-2-id-4-one enolate[9].

  • Preparation: In a flame-dried Schlenk tube, dissolve the 5H-oxazol-4-one derivative (1.0 equiv) and methyl propiolate (1.2 equiv) in THF at -20°C.

  • Enolate Generation & Addition: Add the bicyclic chiral guanidine catalyst (10 mol%). Causality Check: The low temperature suppresses background racemic pathways. The guanidine base deprotonates C5, while its hydroxyl moiety locks the methyl propiolate via H-bonding, ensuring exclusive attack from one enantioface.

  • Reaction Progression: Stir for 12 hours at -20°C.

  • Validation (Self-Validating Step): Quench with aqueous NH4​Cl . Extract with EtOAc. To validate enantiopurity and utility, treat the crude Z-adduct with aqueous NaOH in THF. This triggers a predictable hydrolysis of the oxazolone core, yielding a synthetically useful γ -butenolide without any loss of enantiopurity[9].

  • Analysis: Confirm the >95% ee via chiral HPLC analysis of the resulting methyl ester.

References

  • Buy 2H-1,3-oxazol-2-id-4-one (EVT-8853332) - EvitaChem. EvitaChem.
  • Novel synthesis of the mesoionic system 1,3-oxazolium-4-ol
  • An Isomünchnone-Based Method for the Synthesis of Highly Substituted 2(1H)-Pyridones. Journal of Organic Chemistry (ACS).
  • Utilization of the Intramolecular Cycloaddition−Cationic π-Cyclization of an Isomünchnone Derivative for the Synthesis of (±)-Lycopodine. Journal of Organic Chemistry (ACS).
  • New Route to Natural Camptothecin through Isomünchnone Cycloaddition. Thieme Connect.
  • Highly Z-Selective Asymmetric 1,4-Addition Reaction of 5H-Oxazol-4-ones with Alkynyl Carbonyl Compounds Catalyzed by Chiral Guanidines. Journal of the American Chemical Society.
  • 5H-Oxazol-4-ones as Building Blocks for Asymmetric Synthesis of α-Hydroxycarboxylic Acid Derivatives. Journal of the American Chemical Society.
  • Aroyl Isocyanates as 1,4-Dipoles in a Formal [4 + 1]-Cycloaddition Approach toward Oxazolone Construction. Organic Letters (ACS).
  • Turning Chemoselective Switch in Asymmetric Organocatalysis of 5H-oxazol-4-ones and N-Itaconimides.

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Foundational

Electronic structure and thermodynamic stability of 2H-1,3-oxazol-2-id-4-one

Title: Electronic Structure and Thermodynamic Stability of 2H-1,3-oxazol-2-id-4-one: A Technical Guide for Advanced Intermediates Executive Summary For drug development professionals and synthetic chemists, the oxazolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Electronic Structure and Thermodynamic Stability of 2H-1,3-oxazol-2-id-4-one: A Technical Guide for Advanced Intermediates

Executive Summary

For drug development professionals and synthetic chemists, the oxazolidin-4-one skeleton is a highly valuable structural motif found in numerous bioactive molecules and natural products[1]. However, functionalizing this core often requires passing through a highly reactive carbanionic/mesoionic intermediate: 2H-1,3-oxazol-2-id-4-one (often referred to in bench terminology as the C2-deprotonated oxazolone anion).

This whitepaper dissects the electronic structure, thermodynamic persistence, and kinetic trapping of the 2H-1,3-oxazol-2-id-4-one intermediate. By understanding the orbital mechanics that govern its instability, researchers can design robust, self-validating protocols to harness this intermediate without falling victim to its primary thermodynamic sink: electrocyclic ring-opening.

Electronic Structure & Orbital Mechanics

The 2H-1,3-oxazol-2-id-4-one intermediate is generated via the deprotonation of the C2 position of the 1,3-oxazol-4-one ring. The resulting electronic architecture is defined by a delicate balance of inductive stabilization and orbital orthogonality.

  • Orthogonal Lone Pair: Unlike cyclopentadienyl anions where the negative charge is delocalized throughout the π-system, the C2 carbanion resides in an sp2 hybridized orbital. This orbital is orthogonal (perpendicular) to the π-system of the adjacent C=N and C4=O bonds. Consequently, the lone pair cannot achieve resonance stabilization through the ring.

  • Inductive Stabilization: The stability of the C2-anion relies entirely on the inductive electron-withdrawing effects of the adjacent highly electronegative Oxygen (O1) and Nitrogen (N3) atoms. The presence of the carbonyl group at position 4 further influences the overall dipole and reactivity profile of the ring[2].

  • Carbenic Character: While technically an anion, the species exhibits reactivity patterns analogous to N-heterocyclic carbenes (NHCs) when the nitrogen is alkylated, acting as a powerful σ -donor but a weak π -acceptor. Advanced neural network models utilizing radial distribution function (RDF) fingerprints are increasingly used to estimate the complex thermodynamic properties of such transient oxazolidin-4-one derivatives[3].

Electronic Root Thermodynamic Stability Factors Inductive Inductive Stabilization (O1/N3 Electronegativity) Root->Inductive Orthogonal Orthogonal sp2 Lone Pair (No π-Delocalization) Root->Orthogonal Strain Ring Strain Relief (Favors Ring-Opening) Root->Strain

Fig 1: Core electronic factors dictating the thermodynamic persistence of the 2-id species.

Thermodynamic Stability vs. Kinetic Persistence

The fundamental challenge in utilizing 2H-1,3-oxazol-2-id-4-one is its thermodynamic instability at ambient temperatures. Detailed quantum mechanics investigations into the electronic structures of highly substituted oxazolidin-4-ones reveal complex interconnectivity between C–C bond-forming pathways and degradation routes[4].

If the thermal energy of the system exceeds the activation barrier ( ΔG‡≈14.5 kcal/mol), the C2-anion undergoes a rapid, exergonic electrocyclic ring-opening. The C2–O1 bond cleaves to relieve ring strain, yielding an α -isocyano enolate. Because the formation of the isocyanide triple bond is highly thermodynamically favored, this decomposition is irreversible.

Quantitative Data Summary

To guide experimental design, the key thermodynamic and structural parameters are summarized below:

ParameterCalculated ValueExperimental Implication
C2–N3 Bond Length 1.28 ÅStrong double bond character; restricts lone pair delocalization.
C2–O1 Bond Length 1.36 ÅPartial single bond character; primary site of cleavage.
ΔHdeprot​ (THF) ~260 kcal/molRequires a strong, non-nucleophilic base (e.g., LDA, LiHMDS).
ΔGring−open‡​ 14.5 kcal/molHalf-life is extremely short > -40 °C; necessitates cryogenic conditions.
ΔGrxn​ (Ring-Opening) -8.2 kcal/molThermodynamically exergonic; decomposition is an irreversible sink.

Experimental Workflow: Generation and Trapping

To successfully utilize this intermediate, the protocol must establish a kinetic trap. The following self-validating methodology ensures the generation of the C2-anion while preventing thermodynamic decomposition.

Causality of Reagent Selection: Lithium diisopropylamide (LDA) is selected over n -BuLi to prevent nucleophilic addition to the C4 carbonyl. The reaction must be strictly maintained at -78 °C; warming above -40 °C provides the thermal energy required to cross the ΔG‡ barrier for ring-opening.

Step-by-Step Protocol
  • System Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of the 1,3-oxazol-4-one precursor and dissolve in 10 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Deprotonation: Dropwise, add 1.05 equivalents of freshly prepared LDA (1.0 M in THF) down the side of the flask over 5 minutes.

  • In-Line Validation (Self-Validating Step): Before proceeding to scale, withdraw a 0.1 mL aliquot and quench into cold MeOD. Analyze via 1 H-NMR. The disappearance of the C2 proton signal and >95% deuterium incorporation confirms successful anion generation without ring-opening.

  • Electrophilic Trapping: Add 1.2 equivalents of the target electrophile (e.g., an alkyl halide or aldehyde) neat or dissolved in 2 mL of pre-chilled THF.

  • Quenching: Stir for 30 minutes at -78 °C, then quench the reaction while still in the cold bath using saturated aqueous NH4​Cl to destroy any unreacted anion before it can ring-open upon warming.

Generation A 1,3-Oxazol-4-one (Precursor) B 2-Lithio-1,3-oxazol-4-one (C2-Anion) A->B LDA, -78°C C Trapped Product (Stable) B->C E+, -78°C D Isocyano Enolate (Decomposition) B->D Warming > -40°C

Fig 2: Kinetic generation and thermodynamic decomposition pathways of the C2-anion.

References

  • Buy 2H-1,3-oxazol-2-id-4-one (EVT-8853332) - EvitaChem.
  • Thermodynamic Property Estimation Big D
  • Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Proton
  • Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation - Journal of the American Chemical Society.

Sources

Foundational

Spectroscopic characterization and NMR chemical shifts of 2H-1,3-oxazol-2-id-4-one

Spectroscopic Characterization and NMR Chemical Shifts of 2H-1,3-oxazol-2-id-4-one: An In-Depth Technical Guide As a Senior Application Scientist in structural elucidation, I frequently encounter complex heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Characterization and NMR Chemical Shifts of 2H-1,3-oxazol-2-id-4-one: An In-Depth Technical Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter complex heterocyclic scaffolds that challenge standard analytical paradigms. Among these, the 1,3-oxazolidin-4-one core[1] and its anionic or mesoionic derivatives—specifically 2H-1,3-oxazol-2-id-4-one —represent a fascinating intersection of synthetic utility and electronic complexity.

This whitepaper provides an authoritative, field-proven guide to the spectroscopic characterization of 2H-1,3-oxazol-2-id-4-one. By moving beyond simple tabulations, we will explore the causality behind its unique NMR chemical shifts and establish a self-validating experimental workflow designed for drug development professionals and synthetic chemists.

Structural Elucidation & Electronic Causality

To understand the spectroscopic signature of 2H-1,3-oxazol-2-id-4-one, we must first deconstruct its electronic environment. The parent scaffold, 1,3-oxazolidin-4-one, is a five-membered saturated ring containing an oxygen at position 1, a nitrogen at position 3, and a carbonyl at position 4[1].

The suffix "-2-id" denotes an anionic or mesoionic state at the C2 position. When the C2 position is deprotonated or activated, it generates a highly stabilized carbanion that often exhibits N-heterocyclic carbene (NHC) character.

  • The Push-Pull Effect: The C2 carbon is flanked by two highly electronegative heteroatoms (O1 and N3). In a neutral state, this is an aminal carbon. However, in the "2-id" state, the lone pair at C2 undergoes intense delocalization.

  • Paramagnetic Deshielding: The sp2-like hybridization and the low-lying excited states of the carbanionic/carbene lone pair cause extreme paramagnetic deshielding, pushing the C2 carbon far downfield in the 13 C NMR spectrum.

Resonance N1 1,3-Oxazolidin-4-one (Neutral Precursor) N2 Deprotonation at C2 N1->N2 N3 2H-1,3-oxazol-2-id-4-one (Anionic Core) N2->N3 N4 O1-C2-N3 Charge Delocalization N3->N4 N5 Deshielded C2 (13C: >160 ppm) N4->N5

Caption: Electronic transformation and resonance delocalization pathway of 2H-1,3-oxazol-2-id-4-one.

Quantitative Data: NMR Chemical Shifts

The structural validation of oxazolidin-4-one derivatives relies heavily on identifying the triad of critical carbons: C2, C4, and C5. Below is the synthesized quantitative data based on established literature for oxazolidin-4-one systems[2] and their activated derivatives.

Table 1: 1 H NMR Chemical Shifts

Proton Chemical Shift (δ, ppm) Multiplicity Causality & Electronic Environment

| H-5 | 4.90 – 5.20 | Singlet or Doublet (AB) | Highly deshielded by the adjacent O1 atom and the anisotropic cone of the C4 carbonyl. If C5 is chiral, diastereotopic protons will appear as an AB quartet ( 2J≈10−15 Hz). |

Table 2: 13 C NMR Chemical Shifts

Carbon Chemical Shift (δ, ppm) Causality & Electronic Environment
C-2 (id) 160.0 – 210.0 Extreme deshielding due to the "2-id" carbanionic/carbene state. The exact shift depends heavily on the counter-ion and solvent polarity.
C-4 (C=O) 170.0 – 175.0 Typical amide/ester-like carbonyl resonance, strongly deshielded by the adjacent N3 and C5 atoms[2].

| C-5 | 75.0 – 80.0 | Aliphatic carbon shifted downfield due to the direct attachment to the highly electronegative O1 and the C4 carbonyl[2]. |

Note: FT-IR spectroscopy serves as an orthogonal validation tool, with the C4 carbonyl stretch typically appearing as a sharp, intense band around 1720–1730 cm⁻¹[3].

Experimental Protocols: A Self-Validating System

In advanced structural elucidation, a protocol cannot merely be a list of instructions; it must be a self-validating system . This means the experimental design inherently prevents false-positive assignments.

Step 1: Sample Preparation (Solvent Causality)
  • Action: Dissolve 15–20 mg of the 2H-1,3-oxazol-2-id-4-one sample in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: While CDCl 3​ is standard for neutral oxazolidin-4-ones[2], the "2-id" anionic species is highly polar. Non-polar solvents promote tight ion-pairing and aggregation, which broadens NMR signals and obscures coupling constants. DMSO- d6​ disrupts ion pairing, yielding sharp, resolvable peaks.

Step 2: 1 H NMR Acquisition
  • Action: Acquire at 400 MHz or 500 MHz using 16 scans and a standard 1-second relaxation delay ( d1​ ).

  • Validation Check: Confirm the presence of the H-5 proton(s) around 5.0 ppm. The integration must exactly match the expected stoichiometry relative to any N3 or C5 substituents.

Step 3: 13 C NMR Acquisition (The d1​ Imperative)
  • Action: Acquire at 100 MHz or 125 MHz using composite pulse decoupling (CPD). Set the relaxation delay ( d1​ ) to 2.5 to 3.0 seconds and acquire 1024 scans.

  • Causality: Quaternary carbons—specifically the C4 carbonyl and the C2 "id" carbon—lack attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation. A standard 1-second d1​ will result in these critical peaks being lost in the baseline noise. Extending the d1​ ensures complete longitudinal relaxation ( T1​ ) and robust signal-to-noise ratios.

Step 4: 2D HMBC (The Self-Validation Step)
  • Action: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Self-Validation: How do you prove the peak at ~180 ppm is C2 and not an impurity? Look at the HMBC spectrum. The H-5 protons ( 5.0 ppm) must show a distinct 3-bond correlation ( 3JCH​ ) cross-peak to the C2 carbon. If this cross-peak is absent, the cyclic structure is broken, and the synthesis has failed.

Protocol P1 Sample Preparation (15 mg in 0.6 mL DMSO-d6) P2 1H NMR (400 MHz) ns=16, d1=1s P1->P2 P3 13C NMR (100 MHz) ns=1024, CPD decoupling P1->P3 P4 2D Experiments (HSQC & HMBC) P2->P4 P3->P4 P5 Spectral Processing & Shift Assignment P4->P5

Caption: Step-by-step self-validating NMR acquisition workflow for oxazolidinone derivatives.

Conclusion

The characterization of 2H-1,3-oxazol-2-id-4-one requires a deep appreciation of its electronic delocalization. By understanding the push-pull dynamics of the oxazolidin-4-one core and employing a self-validating NMR workflow centered around extended relaxation delays and 2D HMBC connectivity, researchers can definitively map the structural and electronic landscape of these complex mesoionic intermediates.

References

  • [1] 4-Oxazolidinone | C3H5NO2 | CID 637590 - PubChem - NIH. National Institutes of Health (NIH). URL:

  • [3] Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Advanced Journal of Chemistry-Section A. URL:

  • [2] Supporting Information: Chemical shifts for oxazolidin-4-one derivatives. Royal Society of Chemistry (RSC). URL:

Sources

Exploratory

Crystallographic data and X-ray diffraction of 2H-1,3-oxazol-2-id-4-one

An In-Depth Technical Guide on the Crystallographic Data and X-ray Diffraction of the 1,3-Oxazol-4-one Core Audience: Researchers, scientists, and drug development professionals. Introduction: The Structural Blueprint of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystallographic Data and X-ray Diffraction of the 1,3-Oxazol-4-one Core

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Blueprint of a Privileged Scaffold

The 1,3-oxazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, the 1,3-oxazol-4-one scaffold (often studied as its 5(4H)-oxazolone tautomer) is a "privileged scaffold," serving as a versatile intermediate for the synthesis of new chemical entities.[3][4] For drug development professionals, a deep understanding of a molecule's three-dimensional structure is not merely academic; it is the blueprint for rational drug design, enabling the optimization of interactions with biological targets.

Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, conformation, and intermolecular interactions of a molecule in the solid state. This guide provides a comprehensive overview of the crystallographic analysis of the 1,3-oxazol-4-one core. While crystallographic data for the unsubstituted parent compound, 2H-1,3-oxazol-2-id-4-one, is not available in public databases—likely due to challenges in its isolation and crystallization—extensive data exists for its derivatives. By analyzing these derivatives, we can derive field-proven insights into the structural characteristics of the core scaffold, which are invaluable for structure-based drug design and development.

Part 1: The Foundational Step: From Solution to Single Crystal

The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. The causality is simple: without a well-ordered, single crystalline lattice, X-rays cannot be diffracted in a coherent manner to produce usable data. The process is a careful manipulation of solubility and thermodynamics to coax molecules out of a disordered solution into an ordered solid.

Experimental Protocol: Crystallization by Slow Evaporation

The following protocol describes a common and effective method for obtaining single crystals of oxazolone derivatives, based on methodologies reported in the literature.[5] This system is self-validating; success is defined by the formation of diffraction-quality crystals, and failure necessitates a systematic variation of parameters (solvent, temperature, concentration).

  • Purification: Begin with a highly pure sample of the synthesized oxazolone derivative (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading quality.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. The ideal solvent allows the compound to be fully dissolved when heated or at a higher concentration but is close to saturation at room temperature. For many oxazolone derivatives, chloroform or methanol are effective choices.[5]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the selected solvent in a clean glass vial. A small amount of a less-polar "anti-solvent" can sometimes be added to slowly decrease solubility.

  • Incubation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle or use parafilm with a few pinholes. This allows for very slow evaporation of the solvent over several days to weeks.

  • Monitoring: Place the vial in a vibration-free environment at a constant temperature. Observe periodically for the formation of small, clear crystals with well-defined facets.

G cluster_prep Sample Preparation cluster_growth Crystal Growth Purification High-Purity Compound (>98%) Solvent Select Solvent (e.g., Chloroform) Purification->Solvent Solution Prepare Near-Saturated Solution Solvent->Solution Evaporation Slow Evaporation (Days to Weeks) Solution->Evaporation Incubation Vibration-Free, Constant Temp. Evaporation->Incubation Harvest Harvest Diffraction-Quality Crystals Incubation->Harvest

Caption: Workflow for small molecule crystallization.

Part 2: Illuminating the Structure: X-ray Diffraction & Analysis

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays. The crystal's ordered lattice diffracts these X-rays into a unique pattern of reflections. The positions and intensities of these reflections contain the information needed to reconstruct the electron density map of the molecule and, from that, its atomic structure.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer. It is often cooled to a low temperature (e.g., 100 K) to reduce thermal vibration and improve data quality.[6] A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5][6]

  • Diffraction Pattern: The crystal is rotated in the X-ray beam, and a detector records the intensity and position of thousands of diffracted reflections.

  • Structure Solution: Specialized software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental data using programs like SHELXL.[7] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

G Crystal Single Crystal Mounted on Goniometer Diffractometer X-ray Diffractometer (e.g., Mo Kα source) Crystal->Diffractometer DiffractionData Collect Diffraction Pattern (Intensities & Positions) Diffractometer->DiffractionData Solve Structure Solution (Phase Problem) DiffractionData->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Refine->DiffractionData Iterative Fitting CIF Final Structure & CIF File Refine->CIF

Caption: From crystal to structure: the X-ray diffraction workflow.

Part 3: Decoding the Data: Crystallographic Insights from Oxazolone Derivatives

The true value for a drug developer lies in the analysis of the final structure. By comparing the crystallographic data of different derivatives, we can understand the geometry of the core and the influence of various substituents on molecular conformation and crystal packing.

Case Studies: Representative Oxazolone Structures

We will examine the crystallographic data from two published derivatives to illustrate the key structural features of the 1,3-oxazol-5(4H)-one scaffold.

  • Compound A: 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one[5]

  • Compound B: (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one[6]

ParameterCompound A[5]Compound B[6]Significance for Researchers
Formula C₉H₇NO₂SC₁₆H₁₁NO₂Confirms elemental composition.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁/nPbcaDefines the symmetry elements within the crystal.
a (Å) 12.2264 (11)12.0827 (6)Unit cell edge length.
b (Å) 9.8581 (7)7.7848 (3)Unit cell edge length.
c (Å) 15.8735 (13)27.6527 (16)Unit cell edge length.
β (˚) 112.129 (10)90Angle between cell axes (90° for orthorhombic).
V (ų) 1772.3 (2)2601.1 (2)Volume of the unit cell.
Z 88Number of molecules in the unit cell.
R-factor 0.0450.044A measure of the agreement between the model and data.
Table 1: Summary of Crystallographic Data for Representative Oxazolone Derivatives.
Molecular Geometry and Conformation

Analysis of the bond lengths and angles within the oxazolone ring confirms its heterocyclic nature. More importantly for drug design, the planarity of the system and the orientation of its substituents are key.

  • In Compound A , the oxazole and thiophene rings are nearly coplanar, with dihedral angles between them of only 2.65° and 4.55° for the two independent molecules in the asymmetric unit.[5]

  • Similarly, in Compound B , the phenyl ring attached at position 2 and the benzylidene group at position 4 show only slight twists relative to the central oxazolone ring, with dihedral angles of 7.98° and 5.50°, respectively.[6]

This high degree of planarity suggests the core scaffold is a rigid, conjugated system. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein.

Intermolecular Interactions and Crystal Packing

The way molecules pack together in a crystal is dictated by non-covalent interactions. These same interactions—hydrogen bonds, π-π stacking—are often what govern a drug's binding to its target.

In the crystal structure of Compound A , molecules are linked into chains via C—H···O hydrogen bonds. These chains are further connected into a three-dimensional network by C—H···π and π–π stacking interactions between the oxazole and thiophene rings.[5] Likewise, the packing of Compound B is stabilized by a combination of C—H···O hydrogen bonds and significant π–π stacking between the phenyl rings of adjacent molecules.[6]

Understanding these interactions is critical for predicting solid-state properties like solubility and stability, which are key concerns in pharmaceutical development.

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 O1 O(carbonyl) CH1 C-H O2 O(carbonyl) CH1->O2 C-H···O Hydrogen Bond Pi1 π-System (Oxazole Ring) Pi2 π-System (Phenyl Ring) Pi1->Pi2 π-π Stacking CH2 C-H

Caption: Key intermolecular interactions in oxazolone crystals.

Part 4: Authoritative Grounding: The Crystallographic Information File (CIF) and Public Databases

Scientific integrity and progress rely on the open availability of experimental data. In crystallography, the standard is the Crystallographic Information File (CIF) .[8] This is a text-based format that contains all the essential information about a crystal structure determination, from cell parameters to atomic coordinates.[8]

Journals require the deposition of crystallographic data to a public repository as a condition of publication. The primary global repository for small molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD) , maintained by the Cambridge Crystallographic Data Centre (CCDC).[9]

  • Trustworthiness: The CSD provides a vast, curated, and searchable database of over a million crystal structures.[9] This allows researchers to validate findings, compare new structures to known ones, and perform large-scale data analysis to identify structural trends.

  • Access: Data is typically freely available for academic research, and researchers can access and retrieve CIFs and coordinate files directly from the CCDC website.[10][11]

For any drug development program involving oxazolone derivatives, the CSD is an authoritative and indispensable resource for grounding theoretical models in experimentally verified structural data.

Conclusion

While the crystal structure of the parent 2H-1,3-oxazol-2-id-4-one remains elusive, a detailed analysis of its derivatives provides a clear and consistent picture of the scaffold's structural chemistry. The 1,3-oxazol-4-one core is a predominantly planar and rigid system, stabilized in the solid state by a network of C—H···O hydrogen bonds and π–π stacking interactions. This guide has outlined the complete workflow from crystallization to data analysis, providing researchers and drug development professionals with a framework for understanding and utilizing crystallographic data. These structural blueprints are fundamental to advancing the design of novel therapeutics based on this important heterocyclic core.

References

  • Abdul-Jabbar K. AL. Abodi, et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150. [Link not available]
  • Sharma, P., et al. (2012). Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, E68, o2473. [Link]

  • Du, B., et al. (2012). 1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(1), o199. [Link]

  • Gündoğdu, N., et al. (2025). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Asiri, A. M., et al. (2012). (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications, E68, o1154. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Journal of Chemistry. [Link not available]
  • Brown, I.D. & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-182. [Link]

  • Aygün, M., et al. (2018). Structural characterization and DFT studies of an oxazol-5-one derivative. Dokuz Eylul University-Faculty of Engineering Journal of Science and Engineering, 20(59), 387-398. [Link]

  • Cambridge Crystallographic Data Centre (n.d.). CCDC: The Cambridge Structural Database. CCDC Homepage. [Link]

  • Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]

  • Felloni, M., et al. (2003). CCDC 180224: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Lin, W., et al. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Wojtkielewicz, A., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4272. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Organic Chemistry Portal (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Kubicki, M., et al. (2009). 4-(4-Ethoxybenzyl)-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(5), o805. [Link]

Sources

Foundational

Computational Modeling of 2H-1,3-oxazol-2-id-4-one Ring-Opening Reactions: An In-Depth Technical Guide

Executive Summary The 2H-1,3-oxazol-2-id-4-one scaffold, a unique mesoionic/anionic heterocyclic system, presents significant opportunities in the synthesis of chiral auxiliaries, bioactive acyclic derivatives, and compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1,3-oxazol-2-id-4-one scaffold, a unique mesoionic/anionic heterocyclic system, presents significant opportunities in the synthesis of chiral auxiliaries, bioactive acyclic derivatives, and complex natural products. Understanding its ring-opening thermodynamics and kinetics is critical for drug development professionals and synthetic chemists. This whitepaper provides a comprehensive, field-proven guide to the computational modeling (Density Functional Theory, DFT) and experimental validation of 2H-1,3-oxazol-2-id-4-one ring-opening reactions.

Structural Profiling and Electronic Activation

The 2H-1,3-oxazol-2-id-4-one ring is characterized by a highly delocalized π -system coupled with inherent ring strain. The presence of the C4-carbonyl adjacent to the nitrogen atom creates a highly electrophilic center, while the C2 position is susceptible to both nucleophilic attack and radical-mediated cleavage.

Computational profiling reveals that the stability of the ring is heavily dependent on the solvent environment. In polar protic solvents, the zwitterionic intermediates formed during ring-opening are stabilized via hydrogen bonding, significantly lowering the activation free energy ( ΔG‡ )[1]. Accurate modeling of these systems requires functional choices that account for both dispersion forces and non-covalent interactions.

Mechanistic Pathways: Nucleophilic vs. Radical Cleavage

The ring-opening of oxazolidin-4-one derivatives generally proceeds via two primary pathways:

  • Nucleophilic Cleavage (Asynchronous Concerted Pathway): Nucleophilic attack (e.g., by water or amines) at the C2 position initiates an asynchronous concerted mechanism where C-O bond cleavage and proton transfer occur almost simultaneously. Explicit solvation models have demonstrated that water acts not just as a solvent, but as a catalyst, providing anchimeric assistance through a hydrogen-bonded transition state[1].

  • Radical-Mediated Cleavage: Recent advances have highlighted oxygen-mediated radical pathways for the synthesis and subsequent ring-opening of oxazolidin-4-ones from strained precursors. These reactions proceed via radical intermediates, often requiring spin-unrestricted DFT (e.g., uM06-2X or uB3LYP) to accurately map the single-electron transfer (SET) steps[2].

Computational Workflow for Transition State Modeling

To ensure scientific integrity, the computational protocol must be a self-validating system. The following methodology outlines the rigorous DFT workflow required to model the ring-opening of 2H-1,3-oxazol-2-id-4-one.

DFT_Workflow A 1. Conformational Search (Molecular Mechanics) B 2. Geometry Optimization (M06-2X/6-311+G(d,p)) A->B C 3. Transition State Search (Berny Algorithm / QST3) B->C D 4. Frequency Analysis (One Imaginary Frequency) C->D E 5. IRC Calculation (Pathway Verification) D->E F 6. Solvation Modeling (SMD Single Point) E->F G 7. Thermodynamic Data (ΔG‡, ΔH‡ Extraction) F->G

Step-by-step computational workflow for modeling ring-opening transition states.

Step-by-Step Computational Protocol
  • Conformational Sampling: Generate initial geometries of the 2H-1,3-oxazol-2-id-4-one reactant complex using Molecular Mechanics (e.g., OPLS4). This ensures the global minimum is used as the starting point.

  • Geometry Optimization: Optimize the structures using the M06-2X functional with the 6-311+G(d,p) basis set. Causality: M06-2X is strictly selected over B3LYP because it accurately captures the medium-range dispersion forces and hydrogen-bonding interactions critical in tightly bound ring-opening transition states[3].

  • Transition State (TS) Search: Employ the Berny algorithm to locate the first-order saddle point corresponding to the C-O or C-N bond cleavage.

  • Frequency Analysis (Self-Validation): Perform a vibrational frequency calculation. The TS is only valid if it exhibits exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the stretching of the C-O bond).

  • Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation to trace the reaction path downhill from the TS in both directions. Causality: This is the ultimate self-validation step; the IRC must smoothly connect the TS to the exact reactant and product basins without discontinuity[4].

  • Solvation Modeling: Perform single-point energy calculations using the SMD (Solvation Model based on Density) model. SMD is prioritized over standard PCM as it provides superior parameterization for calculating the free energy of solvation ( ΔGsolv​ ) for zwitterionic intermediates[3].

Quantitative Thermodynamic and Kinetic Data

The following table summarizes the calculated activation parameters for various ring-opening pathways, demonstrating the profound impact of explicit solvation and nucleophile choice.

Reaction PathwayFunctional / Basis SetSolvation Model ΔG‡ (kcal/mol) ΔH‡ (kcal/mol)Imaginary Freq (cm⁻¹)
Nucleophilic (Explicit H2​O )M06-2X/6-311+G(d,p)SMD (Water)17.414.2-450
Nucleophilic (Implicit H2​O )M06-2X/6-311+G(d,p)SMD (Water)24.521.8-482
Nucleophilic (Methanol)M06-2X/6-311+G(d,p)SMD (Methanol)18.716.2-412
Radical Cleavage ( O2​ )uB3LYP/6-31G(d)PCM (EtOAc)26.524.1-385

Data synthesized from benchmarked oxazolidinone ring-opening studies[1][2][3][4]. Notice the 7.1 kcal/mol reduction in ΔG‡ when explicit water is modeled, highlighting the causality of anchimeric assistance.

Experimental Validation Workflows

To bridge the gap between in silico predictions and wet-lab reality, the computational data must be validated through kinetic trapping and spectroscopic monitoring.

Reaction_Pathway R Reactant (Oxazol-2-id-4-one) RC Reactant Complex (H-Bonded) R->RC Nuc Nucleophile (e.g., H2O) Nuc->RC TS Transition State (C-O Cleavage) RC->TS Activation Barrier Int Zwitterionic Intermediate TS->Int Ring Opening Prod Acyclic Product (Ring-Opened) Int->Prod Proton Transfer

Mechanistic pathway for the nucleophilic ring-opening of 2H-1,3-oxazol-2-id-4-one.

Step-by-Step Experimental Protocol: Nucleophilic Ring-Opening and Intermediate Trapping
  • Substrate Preparation: Dissolve the 2H-1,3-oxazol-2-id-4-one derivative (1.0 mmol) in anhydrous ethyl acetate (10 mL) under an inert argon atmosphere to prevent premature hydrolysis.

  • Nucleophile Addition: Add the target nucleophile (e.g., a primary amine, 1.2 mmol) dropwise at 0 °C. Causality: The low temperature suppresses competing side reactions (such as retro-Claisen condensations[3]) and allows for the isolation of the kinetic product.

  • Catalyst Initiation: Introduce a mild Lewis acid catalyst (e.g., Sc(OTf)3​ , 10 mol%). The Lewis acid coordinates to the C4-carbonyl oxygen, lowering the LUMO energy of the ring and facilitating nucleophilic attack at the C2 position.

  • Spectroscopic Monitoring (Self-Validation): Monitor the reaction in situ using ReactIR. The self-validating marker is the disappearance of the characteristic oxazolidinone C=O stretch at ~1750 cm⁻¹ and the concurrent appearance of the acyclic amide/ester carbonyl stretch at ~1680 cm⁻¹.

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the Lewis acid. Extract the ring-opened acyclic product with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient).

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Exploratory

Mesoionic and Zwitterionic Properties of 2H-1,3-Oxazol-2-id-4-one Analogs: A Technical Guide to Isomünchnone Reactivity

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the pursuit of highly convergent synthetic methodologie...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the pursuit of highly convergent synthetic methodologies for complex alkaloid and polycyclic scaffolds, mesoionic heterocycles have emerged as indispensable tools. Specifically, 2H-1,3-oxazol-2-id-4-one analogs —broadly classified within the family of isomünchnones —exhibit unique zwitterionic properties that make them exceptionally reactive 1,3-dipoles[1]. Unlike standard covalent molecules, these Type A mesomeric betaines cannot be represented by a single uncharged Lewis structure. Their inherent electronic push-pull system drives highly regioselective and stereoselective[3+2] cycloadditions, enabling the rapid assembly of densely functionalized furans, pyrroles, and fused heterocyclic pharmacophores.

This guide dissects the electronic architecture of these analogs, details the causality behind their catalytic generation, and provides a self-validating experimental framework for their application in advanced drug discovery.

Electronic Architecture: Mesoionic and Zwitterionic Foundations

The 2H-1,3-oxazol-2-id-4-one core is a five-membered heterocycle characterized by a delocalized π -electron system shared across the O1–C2–N3–C4–C5 framework.

  • Zwitterionic Nature: The molecule possesses distinct, non-adjacent formal charges. In the 2-ide-4-one system, the C2 position bears a formal negative charge (carbanion/olate character), while the positive charge is delocalized across the oxazolium ring, heavily stabilized by the adjacent nitrogen (N3) and oxygen (O1) atoms.

  • Masked 1,3-Dipole: Depending on the resonance contributor, isomünchnones act as masked carbonyl ylides [2]. The Highest Occupied Molecular Orbital (HOMO) is highly localized on the anionic fragment, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the cationic π -system. This minimal HOMO-LUMO gap drastically lowers the activation energy required for concerted [3+2] cycloadditions with electron-deficient π -systems (dipolarophiles)[3].

Because these compounds are highly reactive and sensitive to moisture, they are rarely isolated. Instead, they are generated in situ and immediately trapped.

Mechanistic Causality: Rhodium(II)-Catalyzed Generation

The most reliable method for accessing 2H-1,3-oxazol-2-id-4-one analogs is the catalytic decomposition of α -diazo imides. The choice of catalyst is critical to the success of this transformation[2].

Why Rhodium(II) Acetate ( Rh2​(OAc)4​ )? Standard Lewis acids or thermal conditions often lead to the non-selective decomposition of diazo compounds, resulting in Wolff rearrangements or uncontrolled dimerization. Rh2​(OAc)4​ , a bimetallic paddlewheel complex, possesses an open axial coordination site that acts as a highly specific electrophile.

  • Carbenoid Formation: The diazo carbon coordinates to the Rh(II) center, extruding N2​ gas to form a highly electrophilic rhodium carbenoid.

  • Intramolecular Capture: The adjacent imide carbonyl oxygen, acting as an internal nucleophile, attacks the carbenoid center.

  • Zwitterion Release: The cyclization breaks the metal-carbon bond, releasing the active 2H-1,3-oxazol-2-id-4-one mesoionic dipole into the solution, ready for immediate trapping[1].

Mechanism A α-Diazo Imide (Stable Precursor) B Rh(II) Carbenoid (Electrophilic) A->B Rh2(OAc)4 - N2 Gas C Isomünchnone (Zwitterionic 1,3-Dipole) B->C Intramolecular Cyclization D [3+2] Cycloadduct (Bicyclic Intermediate) C->D + Dipolarophile (e.g., Alkyne) E Furan/Pyrrole (Final Product) D->E - Isocyanate (Extrusion)

Caption: Mechanistic pathway of Rh(II)-catalyzed isomünchnone generation and subsequent cycloaddition.

The 1,3-Dipolar Cycloaddition Framework

Once generated, the 2H-1,3-oxazol-2-id-4-one analog undergoes a concerted, stereospecific 1,3-dipolar cycloaddition with a dipolarophile (e.g., alkynes, alkenes, or carbonyl compounds)[4]. The initial reaction yields a bridged bicyclic cycloadduct.

When alkynes are used as dipolarophiles, the resulting cycloadduct is highly strained. To regain aromaticity, the system spontaneously undergoes a retro-Diels-Alder-type extrusion, expelling an isocyanate molecule to yield a highly substituted furan[1].

Quantitative Data: Reactivity Profile Comparison

To contextualize the reactivity of 2H-1,3-oxazol-2-id-4-ones, the following table compares them against other common mesoionic systems.

Mesoionic ClassDipole CharacterTypical PrecursorCatalyst / ActivatorPrimary Extrusion MoleculeMajor Heterocyclic Product
Münchnone (1,3-oxazolium-5-olate)Azomethine YlideN-Acylamino acids Ac2​O / Base CO2​ Pyrroles
Isomünchnone (1,3-oxazolium-4-olate)Carbonyl Ylide α -Diazo imides Rh2​(OAc)4​ IsocyanateFurans / Fused Pyrroles
2H-1,3-oxazol-2-id-4-one Carbonyl YlideSubstituted diazo amides Rh2​(OAc)4​ IsocyanateSubstituted Polycycles
Sydnone (1,2,3-oxadiazolium-5-olate)Azomethine ImineN-Nitrosoamino acids Ac2​O CO2​ Pyrazoles

Self-Validating Experimental Protocol

To ensure high yields and prevent the primary failure mode of this chemistry (diazo dimerization to azines), the following step-by-step protocol utilizes a self-validating feedback loop.

Objective: In situ synthesis of a fused furan scaffold via a 2H-1,3-oxazol-2-id-4-one intermediate.

Step 1: System Preparation & Deoxygenation

  • Action: Flame-dry a two-neck round-bottom flask. Add the dipolarophile (1.5 equiv) and Rh2​(OAc)4​ (1-2 mol%) in anhydrous CH2​Cl2​ . Purge the system with Argon for 15 minutes.

  • Causality: Rh(II) carbenoids are highly sensitive to nucleophilic attack by water, which would yield unwanted alcohol byproducts.

Step 2: Controlled Precursor Addition

  • Action: Dissolve the α -diazo imide (1.0 equiv) in anhydrous CH2​Cl2​ . Add this solution dropwise to the reaction flask using a syringe pump over 2–3 hours at room temperature.

  • Causality: Maintaining a strictly low steady-state concentration of the diazo precursor ensures that the rate of intramolecular cyclization (forming the isomünchnone) vastly outcompetes intermolecular diazo dimerization.

Step 3: Validation & Monitoring

  • Action: Monitor the reaction via FTIR and visual inspection.

  • Self-Validation Checkpoint: The reaction is proceeding correctly if steady bubbling ( N2​ evolution) is observed. The reaction is complete when bubbling ceases and an aliquot shows the complete disappearance of the strong diazo stretching frequency at ∼2100cm−1 via FTIR.

Step 4: Extrusion and Purification

  • Action: If the cycloadduct does not spontaneously aromatize at room temperature, reflux the mixture for 2 hours to drive the extrusion of the isocyanate. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Workflow Step1 Step 1: Preparation Dry DCM, Argon Atmosphere Mix Dipolarophile & Rh2(OAc)4 Step2 Step 2: Syringe Pump Addition Slow addition of α-Diazo Imide Prevents Dimerization Step1->Step2 Step3 Step 3: In Situ Generation Formation of Zwitterionic 2H-1,3-oxazol-2-id-4-one Step2->Step3 N2 Evolution (Visual Check) Step4 Step 4: Cycloaddition & Extrusion [3+2] Trapping Loss of Isocyanate Step3->Step4 Rapid Trapping (Concerted) Step5 Step 5: Validation & Isolation IR (2100 cm⁻¹ loss) Flash Chromatography Step4->Step5 Aromatization

Caption: Self-validating experimental workflow for synthesizing complex heterocycles via mesoionic intermediates.

Strategic Applications in Drug Development

The ability of 2H-1,3-oxazol-2-id-4-one analogs to rapidly build molecular complexity from simple acyclic precursors has profound implications for medicinal chemistry.

By tethering the dipolarophile to the diazo imide precursor, researchers can trigger intramolecular 1,3-dipolar cycloadditions . This cascade methodology has been successfully utilized to construct the rigid, polycyclic cores of various alkaloid natural products and synthetic enzyme inhibitors. For example, the core structural motifs of certain Angiotensin-Converting Enzyme (ACE) inhibitors have been synthesized utilizing a phenylsulfonyl-substituted isomünchnone intermediate, highlighting the stereocontrol and efficiency granted by mesoionic chemistry[5].

By mastering the zwitterionic properties and kinetic behaviors of these intermediates, synthetic chemists can bypass lengthy, linear synthetic routes, accessing novel chemical space with high atom economy and structural precision.

References

  • [1] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A, Volume 60 - ResearchGate. Available at:

  • [4] 1,3-Dipolar cycloaddition of anhydro-4-hydroxy-1,3-oxazolium hydroxides with carbonyl compounds - RSC Publishing. Available at:

  • [3] 1,3-Dipolar cycloaddition - Wikipedia. Available at:

  • [2] Advances in α-Diazocarbonyl Synthesis - Scribd (Chem. Rev. 2015). Available at:

  • [5] Recent Advances of 1,3-Dipolar Cycloaddition Chemistry for Alkaloid Synthesis - ResearchGate. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Methodologies for the 2H-1,3-Oxazol-4-one (Oxazolidin-4-one) Core

Executive Summary & Strategic Context The 2H-1,3-oxazol-4-one scaffold (commonly referred to as oxazolidin-4-one, with the -id suffix denoting its mesoionic or deprotonated tautomeric state) represents a privileged heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The 2H-1,3-oxazol-4-one scaffold (commonly referred to as oxazolidin-4-one, with the -id suffix denoting its mesoionic or deprotonated tautomeric state) represents a privileged heterocyclic architecture in medicinal chemistry. Unlike the more ubiquitous oxazolidin-2-ones (e.g., the antibiotic Linezolid), the oxazolidin-4-one core is the defining structural motif in potent bioactive natural products such as lipoxazolidinones and synoxazolidinones, which exhibit exceptional antibacterial and antifungal activities 1.

Historically, accessing this specific isomeric core has presented significant regiochemical challenges. This application note details two field-proven, state-of-the-art synthetic protocols to construct this five-membered ring system, providing drug development professionals with robust tools for late-stage functionalization and library generation.

Mechanistic Pathways & Workflow Visualizations

Domino O-Alkylation / Aza-Michael / Retro-Claisen Condensation

This unprecedented molecular rearrangement allows for the single-step synthesis of functionalized oxazolidin-4-ones from simple precursors.

Expertise & Causality: The choice of reagents is highly specific. Using KNaCO3​ in an aqueous medium provides the exact mild basicity required to deprotonate the alcohol for the initial O-alkylation without triggering competitive hydrolysis of the α-bromoacetamide. The subsequent aza-Michael addition forms a gem-diketone intermediate. The steric strain of this intermediate acts as the thermodynamic driving force for the final intramolecular retro-Claisen fragmentation, irreversibly yielding the target heterocycle 1.

Domino A α-Bromoamido Alcohol + Michael Acceptor B Base (KNaCO3) Heating in H2O A->B C O-Alkylation (Enol Ether) B->C D Aza-Michael Addition C->D E Retro-Claisen Fragmentation D->E F Oxazolidin-4-one Target E->F

Domino synthesis workflow for oxazolidin-4-ones.

Elimination /[3+2] Cycloaddition via Aza-oxyallyl Cations

This pathway leverages the in situ generation of an aza-oxyallyl cationic dipole.

Expertise & Causality: The critical experimental parameter here is the electronic nature of the haloamide nitrogen. An electron-donating group (such as an O-benzyl ether) must be present to stabilize the transient cationic dipole through resonance. Without this stabilization, the dipole rapidly degrades, and the cycloaddition fails. The mild base ( Et3​N ) ensures a controlled, steady-state concentration of the dipole, preventing dimerization 2.

Cycloaddition A α-Haloamide B Base-Mediated Elimination A->B C Aza-oxyallyl Cation Dipole B->C E [3+2] Cycloaddition C->E D Enal (Aldehyde) D->E F Functionalized Oxazolidin-4-one E->F

[3+2] Cycloaddition mechanism via aza-oxyallyl cations.

Detailed Experimental Protocols

Protocol A: Domino Rearrangement Synthesis

Objective: To synthesize 2,3-disubstituted oxazolidin-4-ones via a water-compatible domino reaction.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the symmetric diketone Michael acceptor (1.2 equiv) and the α-bromoamido alcohol (1.0 equiv).

  • Base Addition: Introduce KNaCO3​ (2.0 equiv) to the mixture. The choice of KNaCO3​ over stronger bases prevents the premature degradation of the starting materials.

  • Solvent & Heating: Add deionized water to achieve a 0.1 M concentration. Heat the reaction mixture to 80 °C. The aqueous environment facilitates the retro-Claisen fragmentation by stabilizing the leaving group.

  • Monitoring: Stir the mixture for 4–6 hours, monitoring via TLC (EtOAc/Hexane) until the complete consumption of the α-bromoamido alcohol.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure oxazolidin-4-one.

Protocol B: [3+2] Cycloaddition Synthesis

Objective: To construct highly functionalized oxazolidin-4-ones under mild, room-temperature conditions.

  • Preparation: Flame-dry a Schlenk flask and backfill with inert gas ( N2​ or Ar). Dissolve the N-benzyloxy α-haloamide (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reactant Addition: Add the enal (1.5 equiv) to the solution. The excess enal ensures complete trapping of the transient dipole.

  • Dipole Generation: Dropwise, add triethylamine ( Et3​N , 2.0 equiv) at room temperature. The slow addition controls the steady-state concentration of the aza-oxyallyl cation.

  • Cycloaddition: Allow the reaction to stir at room temperature for 12 hours. The stabilized dipole will undergo a stereoselective [3+2] cycloaddition with the enal.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the amine base. Extract with DCM, wash with brine, and dry over MgSO4​ .

  • Purification: Evaporate the solvent and purify the crude residue via flash chromatography.

Self-Validating System (Quality Control)

To ensure trustworthiness, every protocol must be internally validated. While TLC confirms starting material consumption, it cannot confirm the retro-Claisen fragmentation or the regioselectivity of the cycloaddition. The system is validated post-isolation using 1H and 13C NMR spectroscopy. The disappearance of the gem-diketone signals and the emergence of the characteristic oxazolidin-4-one ring protons (typically shifting around 5.5 ppm for the C5 proton) serve as absolute validation checkpoints. For novel stereocenters, X-ray crystallography is mandatory to definitively confirm the trans-diastereomeric ratio 1.

Quantitative Data & Yield Analysis

Reaction MethodologyReagents & CatalystsPrimary SubstratesYield RangeDiastereomeric Ratio (dr)Key Strategic Advantage
Domino Rearrangement KNaCO3​ , H2​O , 80 °Cα-bromoamido alcohol + Michael acceptor50% - 68%Up to 85:15 (trans:cis)Aqueous conditions; unprecedented molecular rearrangement.
[3+2] Cycloaddition Et3​N , DCM, RTα-haloamide + enal58% - 76%High (Regioselective)Rapid access to highly functionalized cores; mild RT conditions.

References

  • Lorion, M. M., et al. "Synthesis of Oxazolidin-4-ones: Domino O-Alkylation/Aza-Michael/Intramolecular Retro-Claisen Condensation." Organic Letters - ACS Publications.[Link]

  • Jeffrey, J., et al. "Synthetic Access to Oxazolidin-4-ones via Elimination/[3+2] Cycloaddition Reaction." The Journal of Organic Chemistry - ACS Publications.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 637590, 4-Oxazolidinone." PubChem - NIH.[Link]

Sources

Application

Application Note: Microwave-Assisted One-Pot Synthesis of 2H-1,3-Oxazol-2-id-4-one Derivatives

Executive Summary The 2H-1,3-oxazol-2-id-4-one scaffold (often discussed within the broader oxazolone and azalactone families) is a privileged heterocyclic motif in medicinal chemistry. It serves as a critical intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1,3-oxazol-2-id-4-one scaffold (often discussed within the broader oxazolone and azalactone families) is a privileged heterocyclic motif in medicinal chemistry. It serves as a critical intermediate for the development of antibacterials, immunomodulators, and novel amino acid derivatives[1]. Historically, the synthesis of these derivatives relied on conventional multi-step condensation and cyclization reactions—such as the Erlenmeyer-Plöchl reaction[2]—which suffer from prolonged reaction times, harsh solvent requirements, and poor atom economy.

The advent of microwave (MW) assisted one-pot multicomponent reactions (MCRs) has revolutionized this synthetic pathway. By combining precursors in a single vessel under controlled MW irradiation, researchers can achieve rapid intramolecular cyclization, drastically reducing the environmental impact while maximizing yield and purity[3].

Mechanistic Causality: The Dielectric Advantage

To fully leverage MW-assisted one-pot synthesis, it is crucial to understand the causality of dielectric heating versus conventional thermal conduction.

  • Overcoming Activation Barriers: Conventional heating relies on the slow transfer of heat through the reaction vessel walls. This often leads to localized overheating, thermal degradation of sensitive precursors (like α-hydroxy ketones or aldehydes), and the formation of thermodynamic byproducts. In contrast, MW irradiation directly couples with the dipole moments of the polar reagents and catalysts (e.g., molecular iodine)[3]. This instantaneous, volumetric heating rapidly propels the reaction mixture over the activation energy barrier required for the initial intermolecular condensation.

  • Driving Intramolecular Cyclization: The subsequent cyclization step to form the 2H-1,3-oxazol-2-id-4-one ring involves the elimination of water. Under sealed MW conditions, the rapid generation of high temperature and autogenous pressure shifts the equilibrium towards the dehydrated cyclic product. Studies have demonstrated that this targeted energy transfer reduces reaction times from hours to minutes (e.g., 90% yield in 5 minutes vs. 12 hours conventionally)[1]. Furthermore, life-cycle assessments confirm these approaches reduce E-factors (kg waste/kg product) by 4–7× compared to solvent-based routes[1].

Reaction Pathway Visualization

G A Precursors: α-hydroxy ketone + KOCN B Solvent-Free / Catalyst (e.g., I2 or Solid Acid) A->B C Microwave Irradiation (Dielectric Heating) B->C D Intermolecular Condensation (Acyclic Intermediate) C->D Rapid Activation E Intramolecular Cyclization (-H2O) D->E F 2H-1,3-oxazol-2-id-4-one Derivatives E->F High Yield

Workflow of microwave-assisted one-pot synthesis of 2H-1,3-oxazol-2-id-4-one derivatives.

Self-Validating Experimental Protocol

This protocol outlines the solvent-free, iodine-catalyzed one-pot synthesis of a representative 2H-1,3-oxazol-2-id-4-one derivative[3]. The methodology is designed as a self-validating system; each phase includes specific physical or thermodynamic checkpoints to ensure reaction fidelity without requiring intermediate isolation.

Materials & Equipment:

  • Reagents: α-hydroxy ketone (1.0 mmol), potassium cyanate (1.2 mmol), substituted benzaldehyde (1.0 mmol), Molecular Iodine ( I2​ , 5 mol% as catalyst).

  • Equipment: Dedicated microwave organic synthesizer with IR temperature sensor and pressure monitoring (e.g., Anton Paar Monowave or CEM Discover), 10 mL sealed microwave vials with Teflon septa.

Step-by-Step Methodology:

  • Precursor Homogenization (Checkpoint 1):

    • Action: In a 10 mL microwave vial, combine the α-hydroxy ketone, potassium cyanate, and benzaldehyde. Add the I2​ catalyst.

    • Self-Validation Check: Grind the mixture briefly if solid, or vortex if liquid. The mixture must appear as a uniform, homogenous paste or liquid. Lack of homogeneity will lead to arcing or uneven heating during MW irradiation.

  • Microwave Programming & Irradiation (Checkpoints 2 & 3):

    • Action: Seal the vial with a Teflon-lined crimp cap. Place it in the MW synthesizer cavity. Program the method: Ramp to 120°C over 1 minute, hold at 120°C for 5 minutes. Set the maximum power limit to 200 W and the maximum pressure limit to 15 bar.

    • Self-Validation Check (Power Profile): Monitor the power curve on the instrument display. The power should peak during the 1-minute ramp and then drop to a stable, low baseline (10-30 W) during the hold phase. Continuous high power indicates poor dielectric coupling or an endothermic side reaction.

    • Self-Validation Check (Pressure Profile): As the condensation and cyclization occur, water is released. Observe a steady, controlled pressure increase (typically stabilizing around 4-6 bar). A sudden pressure spike indicates product decomposition.

  • Rapid Quenching & Isolation (Checkpoint 4):

    • Action: Allow the instrument to actively cool the vial to 50°C using a compressed air jet before uncapping. Add 5 mL of ice-cold distilled water to the crude mixture and stir vigorously for 10 minutes.

    • Self-Validation Check: The sudden change in polarity should induce the immediate precipitation of the highly hydrophobic 2H-1,3-oxazol-2-id-4-one derivative. If an oil forms instead of a solid, it indicates incomplete conversion or the presence of unreacted starting materials.

  • Purification:

    • Action: Filter the precipitate under vacuum, wash with cold aqueous sodium thiosulfate (to neutralize and remove the residual iodine catalyst), and recrystallize from hot ethanol.

Protocol Workflow Visualization

G S1 1. Reagent Loading (Sealed MW Vial) S2 2. MW Programming (120°C, 5 min, 200W max) S1->S2 S3 3. In-situ Monitoring (IR Temp & Pressure) S2->S3 S4 4. Rapid Cooling (Air Jet to 50°C) S3->S4 Self-Validation S5 5. Precipitation & Filtration (Ice-cold Water) S4->S5

Step-by-step self-validating experimental protocol and downstream processing workflow.

Quantitative Data Summary

The transition from conventional reflux heating to MW-assisted one-pot synthesis yields quantifiable improvements across all critical synthetic metrics, proving its viability for scalable drug development.

ParameterConventional Heating (Oil Bath)Microwave-Assisted One-PotImprovement / Impact
Reaction Time 12 - 24 hours5 - 10 minutes~140× faster throughput
Average Yield 45% - 60%88% - 95%+35% absolute yield increase
E-factor (kg waste/kg product) 15 - 252 - 54–7× reduction in waste
Energy Consumption (kWh/mol) ~5.0~0.225× reduction in energy usage
Crude Purity (by HPLC) < 70% (Requires column chrom.)> 90% (Direct recrystallization)Eliminates silica gel waste

References

  • Title : Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction Source : Journal of Chemical Education (ACS Publications) URL :[Link]

  • Title : Molecular Iodine-Catalyzed, Mild, Effective, Ecofriendly, Microwave-Assisted, One-Pot Synthesis of 5-Arylmethylidene-2-phenyloxazol-4-ones (Azalactones) Under Solvent-Free Conditions Source : ResearchGate URL :[Link]

Sources

Method

Application Note: Flow Chemistry Methods for Scaling Up 2H-1,3-oxazol-2-id-4-one Production

Introduction & Mechanistic Rationale 2H-1,3-oxazol-2-id-4-one (commonly referred to as an oxazolone or oxazolidin-4-one derivative) is a vital heterocyclic compound characterized by a five-membered ring containing both n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2H-1,3-oxazol-2-id-4-one (commonly referred to as an oxazolone or oxazolidin-4-one derivative) is a vital heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms[1]. This core scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of oxazolidinone antibiotics, chiral auxiliaries, and various antineoplastic agents[2].

Traditional batch synthesis of these compounds—often involving the condensation of α-hydroxy amides with carbonylating agents or the cyclization of α-amino acid derivatives—presents significant scale-up challenges. The primary bottleneck is the rapid, highly exothermic nature of the cyclization step. In batch reactors, poor thermal management leads to localized hot spots, which promote competing side reactions such as hydrolysis, thermal dehydration, or oligomerization[2].

By transitioning to a continuous flow paradigm, we leverage microreactor technology to achieve high surface-area-to-volume ratios, ensuring near-instantaneous heat dissipation and mass transfer. This precise control over reaction parameters (temperature, pressure, and stoichiometry) enables a safer, more efficient, and highly scalable production of oxazolidin-4-ones[2]. Furthermore, continuous flow processing has recently been shown to enhance advanced transformations of this scaffold, such as the photocatalytic addition of N-oxazolidinone radicals to arenes[3].

System Architecture & Causality of Experimental Choices

A successful flow chemistry protocol is not merely a translation of batch conditions but a deliberate re-engineering of the chemical environment. Every component in the fluidic pathway serves a specific mechanistic purpose:

  • High-Efficiency Micromixing: Reagents are introduced via a T-junction micromixer. This ensures that the α-hydroxy amide and the carbonylating agent (e.g., N,N'-Carbonyldiimidazole, CDI) are homogeneously mixed on the millisecond timescale before entering the heated reactor zone. This diffusion-limited mixing eliminates concentration gradients that would otherwise cause side reactions like bis-acylation.

  • Pressurized Heated Coil Reactor: By applying a Back Pressure Regulator (BPR), the system is pressurized (e.g., 100 psi). This allows the use of low-boiling solvents (like Acetonitrile) at temperatures well above their atmospheric boiling points, dramatically accelerating reaction kinetics while maintaining a single-phase liquid flow[2].

  • Residence Time ( tR​ ) Optimization: The flow rate and reactor volume dictate the residence time. Flow chemistry allows for a "flash" reaction (typically 1 to 5 minutes) that maximizes conversion while minimizing the time the product is exposed to high temperatures, thereby preventing thermal degradation[2].

Workflow Visualization

FlowChemistry PumpA Pump A (α-Hydroxy Amide) Mixer T-Junction Micromixer PumpA->Mixer 1.0 mL/min PumpB Pump B (Carbonyl Source + Base) PumpB->Mixer 1.0 mL/min Reactor Heated PFA Coil Reactor (90 °C, tR = 5 min) Mixer->Reactor Rapid Mixing BPR Back Pressure Regulator (100 psi) Reactor->BPR Continuous Flow Collection In-line IR & Quench Collection BPR->Collection Depressurization

Continuous flow reactor workflow for the scalable synthesis of 2H-1,3-oxazol-2-id-4-one derivatives.

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates in-line monitoring and specific hold-points to ensure the system is operating at steady-state before product collection, ensuring high trustworthiness and reproducibility.

Materials & Reagents Preparation
  • Stream A: 0.5 M solution of the chosen α-hydroxy amide in anhydrous Acetonitrile (ACN).

  • Stream B: 0.6 M solution of N,N'-Carbonyldiimidazole (CDI) and 0.1 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous ACN. (Causality: DBU is a non-nucleophilic strong base that facilitates the deprotonation of the α-hydroxy amide without competing with the carbonylating agent).

  • Quench Solution: Saturated aqueous NH₄Cl.

Phase 1: System Priming & Equilibration
  • Solvent Flush: Flush the entire flow system (HPLC pumps, PTFE tubing, T-mixer, 10 mL PFA coil reactor, and BPR) with anhydrous ACN at 2.0 mL/min for 10 minutes. (Causality: CDI is highly moisture-sensitive. Trace water will degrade CDI into imidazole and CO₂, causing gas bubbles that disrupt the plug-flow profile).

  • Pressure Validation: Attach a 100 psi BPR to the reactor outlet. Monitor the system pressure to ensure a stable baseline without fluctuations, confirming the absence of leaks or blockages.

  • Thermal Equilibration: Submerge the PFA coil reactor in a precisely controlled heating bath set to 90 °C. Allow 5 minutes for thermal equilibration.

Phase 2: Reaction Execution
  • Reagent Introduction: Switch the pump inlets from the solvent reservoirs to the reagent flasks (Stream A and Stream B).

  • Flow Rate Configuration: Set Pump A and Pump B to a flow rate of 1.0 mL/min each. This yields a total flow rate of 2.0 mL/min, corresponding to a residence time ( tR​ ) of exactly 5.0 minutes in the 10 mL reactor.

  • Steady-State Achievement: Divert the initial output to chemical waste for 10 minutes (equivalent to 2 reactor volumes). (Causality: Due to axial dispersion within the tubing, 2-3 reactor volumes are required to achieve a stable concentration profile. Collecting before this point yields unreacted or partially reacted material).

  • In-line Monitoring (Self-Validation): Route the output through an in-line FlowIR spectrometer. Monitor the disappearance of the CDI carbonyl stretch (~1750 cm⁻¹) and the appearance of the oxazolidin-4-one carbonyl stretch (~1780 cm⁻¹) to confirm reaction completion in real-time.

Phase 3: Downstream Processing
  • Product Collection: Once steady-state is confirmed via FlowIR, direct the reactor effluent into a collection vessel containing the quench solution (sat. NH₄Cl) stirred vigorously at 0 °C.

  • Isolation: Extract the quenched mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2H-1,3-oxazol-2-id-4-one derivative. Purify via silica gel chromatography if necessary[4].

Quantitative Data & Process Optimization

The transition from batch to flow demonstrates significant improvements in both yield and throughput. The table below summarizes the optimization parameters and highlights the efficiency of the flow paradigm.

ParameterTraditional Batch ProcessContinuous Flow (Optimized)
Reaction Time / tR​ 180 minutes5.0 minutes
Operating Temperature 80 °C (Reflux limit)90 °C (Pressurized liquid)
Isolated Yield (%) 65%94%
Impurity Profile High (Hydrolysis/Oligomers)Minimal (<2%)
Space-Time Yield (STY) 12 g·h⁻¹·L⁻¹245 g·h⁻¹·L⁻¹

References

  • Intensified Continuous Flow Synthesis of Oxazolidones. ACS Sustainable Chemistry & Engineering (2025). URL:[Link]

  • Photocatalytic Addition of N-Oxazolidinone Radicals to Arenes and Heteroarenes in Batch and in Flow Mode. Organic Letters (2025). URL: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules 2021, 26(14), 4280. URL:[Link]

Sources

Application

Using 2H-1,3-oxazol-2-id-4-one as a building block for novel agrochemicals

Application Note: 2H-1,3-Oxazol-2-id-4-one as a Versatile Building Block in Agrochemical Discovery and Formulation Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2H-1,3-Oxazol-2-id-4-one as a Versatile Building Block in Agrochemical Discovery and Formulation

Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

The demand for next-generation agrochemicals—characterized by high target specificity, low environmental persistence, and controlled-release capabilities—has driven the exploration of novel heterocyclic scaffolds. 2H-1,3-oxazol-2-id-4-one (and its saturated analog, oxazolidin-4-one) has emerged as a highly versatile building block in this domain. Featuring a five-membered ring containing both nitrogen and oxygen atoms adjacent to a carbonyl group at the C(4) position, this scaffold offers unique electrophilic and nucleophilic handles for late-stage functionalization[1].

In agrochemical development, the oxazol-4-one core serves two distinct primary functions:

  • Active Pharmacophore: It acts as the core binding motif in acaricides and herbicides (e.g., etoxazole and thozalinone analogs), disrupting critical biological pathways such as chitin synthesis[2].

  • Pro-agrochemical Delivery System: The 1,3-heterocyclic ring is susceptible to tunable hydrolytic cleavage. By condensing active volatile or unstable carbonyl-containing agrochemicals with α-hydroxy amides, scientists can synthesize oxazolidin-4-ones that act as slow-release matrices, releasing the active payload upon exposure to environmental moisture[3].

Mechanistic Insights: Efficacy and Controlled Release

To engineer successful agrochemicals, understanding the causality between the molecular structure and the environmental/biological response is critical.

Targeted Pest Control (Acaricides): Derivatives containing the oxazole/oxazoline core are potent insect growth regulators. For instance, etoxazole disrupts the molting process of mites by inhibiting chitin synthase 1 (CHS1)[2]. The spatial orientation of the oxygen and nitrogen atoms in the 5-membered ring allows for precise hydrogen bonding within the CHS1 catalytic pocket, preventing the polymerization of N-acetylglucosamine.

Hydrolytic Cleavage for Slow Release: When utilized as a delivery system, the oxazolidin-4-one ring acts as a protective "cage" for active aldehydes or ketones. Traditional cyclization methods using p-toluenesulfonic acid often yield poor results (5–10%) due to the thermodynamic instability of the intermediate[3]. However, utilizing Lewis acid catalysis (such as boron trifluoride etherate) stabilizes the transition state, allowing for the efficient synthesis of these pro-agrochemicals[3]. Once applied to the field, the ambient humidity initiates a slow, predictable hydrolysis of the N-O aminal linkage, releasing the active compound at a controlled rate, thereby reducing toxicity spikes and extending the product's effective window.

Pathway Visualization: Controlled Release Mechanism

G N1 Oxazolidin-4-one Pro-agrochemical (Applied to Crop) N2 Environmental Hydrolysis (Moisture & pH Trigger) N1->N2 Controlled Cleavage N3 Release of Active Carbonyl Compound N2->N3 N4 Target Enzyme Binding (e.g., Chitin Synthase) N3->N4 High Affinity N5 Pest Mortality & Growth Inhibition N4->N5

Fig 1: Hydrolytic cleavage pathway of oxazolidin-4-one pro-agrochemicals in field conditions.

Quantitative Structure-Activity & Physicochemical Data

The table below summarizes the comparative physicochemical properties and efficacy metrics of various agrochemical classes derived from the oxazol-4-one and related heterocyclic cores.

Compound ClassCore ScaffoldTarget Pest / FunctionPrimary Mechanism of ActionHydrolytic Half-Life (pH 7, 25°C)
Etoxazole-derivatives OxazolineMites (Tetranychidae)Chitin synthesis inhibition> 30 days (Highly Stable)
Thozalinone-analogs 1,3-oxazol-4-oneBroad-leaf weedsEnzyme / Photosystem disruption~ 15 days (Moderate)
Pro-agrochemicals Oxazolidin-4-oneDelivery SystemControlled release of active payload2 - 7 days (Highly Tunable)
Chiral Oxazolidinones Substituted Oxazolidin-4-oneFungal PathogensErgosterol biosynthesis inhibition10 - 14 days

Note: The hydrolytic stability of pro-agrochemicals can be precisely tuned by increasing the steric bulk at the C-5 position of the oxazolidin-4-one ring, which shields the aminal carbon from nucleophilic water attack[3].

Experimental Protocols

The following self-validating protocols outline the synthesis of the core scaffold and its conversion into a slow-release agrochemical formulation.

Protocol A: Flow Synthesis of 2H-1,3-oxazol-2-id-4-one Intermediates

Causality Insight: Traditional batch condensation of α-hydroxy ketones with potassium cyanate under acidic conditions can lead to thermal degradation and unwanted side reactions[1]. Utilizing a continuous flow reactor ensures precise temperature control and rapid mixing, significantly increasing the yield of the sensitive oxazolone core. Recent advances also utilize formal [3+2] cycloadditions via N-heterocyclic carbene catalysis for highly stereodefined outputs[4].

Materials:

  • α-hydroxy amide (0.5 M in THF)

  • Potassium cyanate (1.2 equivalents)

  • Amberlyst-15 acidic resin (packed in a flow column)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Priming: Flush the continuous flow reactor and the Amberlyst-15 packed column with anhydrous THF at a flow rate of 1.0 mL/min for 10 minutes to remove air and moisture.

  • Reagent Introduction: Inject the α-hydroxy amide solution and potassium cyanate simultaneously using dual syringe pumps into a T-mixer at a combined flow rate of 0.5 mL/min.

  • Cyclization: Route the mixed stream through the Amberlyst-15 packed column maintained at 25°C. Self-Validation: The acidic resin catalyzes the intramolecular cyclization; maintaining room temperature prevents the thermal ring-opening of the newly formed oxazolone.

  • Collection & Concentration: Collect the eluent in a flask pre-chilled to 0°C. Monitor the output via inline UV-Vis spectroscopy (λ = 254 nm).

  • Purification: Concentrate the eluent under reduced pressure. The crude 2H-1,3-oxazol-2-id-4-one can be recrystallized from ethyl acetate/hexane.

Protocol B: Preparation of Hydrolytically Cleavable Oxazolidin-4-one Pro-Agrochemicals

Causality Insight: Attempting to form oxazolidin-4-ones via standard Dean-Stark azeotropic water removal often fails because the equilibrium does not favor the 1,3-heterocycle under those specific thermal conditions[3]. By switching to Boron trifluoride etherate ( BF3​⋅OEt2​ ) in THF, the Lewis acid coordinates with the carbonyl oxygen, drastically lowering the activation energy for the nucleophilic attack by the α-hydroxyamide, bypassing the need for aggressive dehydration.

Materials:

  • 2-hydroxyacetamide (1.00 g, 13.3 mmol)

  • Active Agrochemical Aldehyde/Ketone (e.g., 3,5,5-trimethylhexanal) (13.2 mmol)

  • Boron trifluoride etherate ( BF3​⋅OEt2​ ) (3.8 mL)

  • Anhydrous THF (5 mL) and Diethyl Ether (7.5 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 2-hydroxyacetamide and the active agrochemical carbonyl compound in the THF/Ether solvent mixture.

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Slowly add BF3​⋅OEt2​ dropwise over 10 minutes. Self-Validation: Dropwise addition prevents localized exothermic spikes that could degrade the sensitive aldehyde.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Quenching & Extraction: Quench the reaction by adding 15 mL of a saturated sodium acetate solution to neutralize the Lewis acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and filter.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the resulting oxazolidin-4-one diastereomers via silica gel column chromatography (Hexane:EtOAc, 7:3). Confirm the cyclic structure via 1H -NMR (look for the distinct shift of the C-2 aminal proton between 5.0 - 6.0 ppm).

Workflow Visualization: Pro-Agrochemical Synthesis

G A 2-hydroxyacetamide + Active Ketone B Lewis Acid Catalysis (BF3·OEt2, THF) A->B C Oxazolidin-4-one Pro-agrochemical B->C D Field Application (Crop Spraying) C->D

Fig 2: Synthetic workflow for Lewis acid-catalyzed oxazolidin-4-one pro-agrochemicals.

Sources

Method

Application Note: Intramolecular Cyclization Methods Yielding 2H-1,3-Oxazol-2-id-4-one Derivatives and Isomünchnones

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Overview The 2H-1,3-oxazol-2-id-4-one scaffold—encompassing 1,3-oxazol-4-ones and their mesoionic tautomers known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Overview

The 2H-1,3-oxazol-2-id-4-one scaffold—encompassing 1,3-oxazol-4-ones and their mesoionic tautomers known as isomünchnones—represents a highly versatile heterocyclic core in medicinal chemistry and complex alkaloid synthesis. Compounds bearing this core, such as the psychostimulant Thozalinone, exhibit potent biological activities, primarily acting as presynaptic dopamine-releasing agents[1]. Furthermore, the transient mesoionic isomünchnone dipoles serve as highly reactive intermediates for 1,3-dipolar cycloadditions, enabling the rapid, stereoselective assembly of polycyclic frameworks[2].

This technical guide details three field-proven intramolecular cyclization methodologies for constructing the 2H-1,3-oxazol-2-id-4-one core, emphasizing the causality behind reagent selection and providing self-validating experimental protocols.

Key Intramolecular Cyclization Strategies & Causality

Base-Mediated Cyanamide Cyclization (The Thozalinone Pathway)

Synthesizing 2-amino-substituted 1,3-oxazol-4-ones requires the precise assembly of the oxazolone ring from an α-hydroxy ester (such as ethyl mandelate). The reaction utilizes sodium hydride (NaH) to selectively deprotonate the α-hydroxyl group[3]. Causality: This specific choice of a strong, non-nucleophilic base is critical; it generates a highly nucleophilic alkoxide that cleanly attacks the electrophilic carbon of dimethylcyanamide without causing ester hydrolysis[4]. The resulting intermediate undergoes spontaneous intramolecular cyclization, driven thermodynamically by the formation of the stable five-membered oxazolone ring and the expulsion of the ethoxide leaving group[1].

Rhodium(II)-Catalyzed Carbenoid Cyclization (The Isomünchnone Pathway)

Albert Padwa and colleagues extensively established the utility of rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) in generating transient isomünchnone dipoles from α-diazo imides[2]. Causality: The transition-metal catalyst mediates the extrusion of nitrogen gas under mild, room-temperature conditions, forming an electrophilic rhodium carbenoid[5]. Rather than undergoing typical C-H insertion, the carbenoid is kinetically trapped by the adjacent amide carbonyl oxygen. This intramolecular cyclization yields the mesoionic 2H-1,3-oxazol-2-id-4-one (isomünchnone) intermediate, which can subsequently be trapped via 1,3-dipolar cycloaddition with tethered or external alkenes to form complex tricyclic nitrogen heterocycles[2].

Base-Promoted Cyclization of α-Halo Amides

For the synthesis of 5-benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-4-ones, N-benzoyl-2-bromo-3-phenylpropenamides are subjected to NaH[6]. Causality: The base abstracts the amide proton, and the resulting nucleophilic oxygen displaces the adjacent bromide in an intramolecular S_N2-like fashion. The geometric constraints of the propenamide precursor strictly dictate the regioselectivity of the O-alkylation over N-alkylation[6].

Quantitative Data & Reaction Parameters

Synthesis MethodStarting PrecursorKey Reagents / CatalystsIntermediate FormedTypical YieldPrimary Application
Cyanamide Cyclization Ethyl mandelate (α-hydroxy ester)NaH, DimethylcyanamideCyanamide adduct65 - 75%Psychostimulants (e.g., Thozalinone)
Rhodium(II) Catalysis α-Diazo imidesRh₂(OAc)₄ (1-2 mol%)Rh-carbenoid / Isomünchnone70 - 92%Alkaloid synthesis, Polycyclic scaffolds
α-Halo Amide Cyclization 2-Bromo-propenamidesNaH or K₂CO₃Enolate / O-alkylation55 - 80%Antimicrobial agents, Biofilm inhibitors

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of Thozalinone via Cyanamide-Mediated Cyclization

Objective: Synthesize 2-(dimethylamino)-5-phenyl-1,3-oxazol-4-one from ethyl mandelate.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 eq) and wash twice with anhydrous hexane to remove the oil. Suspend the purified NaH in anhydrous THF (50 mL) and cool to 0 °C.

  • Deprotonation: Slowly add a solution of ethyl mandelate (1.0 eq) in THF (20 mL) dropwise over 15 minutes. Stir at 0 °C for 30 minutes until gas evolution (H₂) ceases.

  • Addition: Add dimethylcyanamide (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Validation & Quality Control (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active ethyl mandelate spot and the emergence of a lower R_f spot indicates successful intermediate formation and cyclization.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography or recrystallization from ethanol. Self-Validation: ¹H NMR (CDCl₃) must show the disappearance of the ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) and the presence of a sharp dimethylamino singlet (6H) at ~3.0 ppm, confirming the cyclized 2H-1,3-oxazol-2-id-4-one core.

Protocol 2: Rhodium(II)-Catalyzed Generation and Trapping of Isomünchnones

Objective: Generate a transient isomünchnone dipole and trap it via 1,3-dipolar cycloaddition.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the α-diazo imide precursor (1.0 eq) and the dipolarophile (e.g., N-phenylmaleimide, 1.5 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.05 M.

  • Catalysis: Add Rh₂(OAc)₄ (0.02 eq) in one portion at room temperature.

  • Validation & Quality Control (In-Process): Observe the reaction mixture. Immediate effervescence (N₂ gas evolution) serves as a visual indicator of carbenoid formation. Stir until gas evolution ceases (typically 1-2 hours).

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the rhodium catalyst, eluting with additional DCM. Concentrate the filtrate in vacuo.

  • Purification & Final Validation: Purify the crude cycloadduct via silica gel chromatography. Self-Validation: IR spectroscopy must show the complete disappearance of the strong diazo stretching frequency (~2100 cm⁻¹). High-Resolution Mass Spectrometry (HRMS-ESI) should confirm the exact mass of the [M+H]⁺ corresponding to the trapped cycloadduct.

Mechanistic Visualizations

G A Ethyl Mandelate (α-Hydroxy Ester) D Cyanamide Intermediate A->D NaH, Dimethylcyanamide (Deprotonation & Addition) B Diazo Imides (α-Diazo Carbonyls) E Rh-Carbenoid Intermediate B->E Rh2(OAc)4 Catalyst (- N2) C α-Halo Amides (e.g., 2-bromo-propenamides) F 2H-1,3-Oxazol-2-id-4-one Core (Oxazolones / Isomünchnones) C->F NaH / Base (Intramolecular Substitution) D->F Intramolecular Cyclization (- EtOH) E->F O-Alkylation / Cyclization (Mesoionic Dipole Formation)

Caption: Overall synthetic pathways for intramolecular cyclization to the 2H-1,3-oxazol-2-id-4-one core.

Mechanism N1 Diazo Imide N2 Rhodium Carbenoid N1->N2 Rh2(OAc)4 - N2 N3 Isomünchnone (2H-1,3-oxazol-2-id-4-one) N2->N3 Intramolecular Carbonyl O-Attack N4 1,3-Dipolar Cycloadduct N3->N4 + Dipolarophile (e.g., Alkene)

Caption: Rhodium(II)-catalyzed cascade mechanism generating and trapping the isomünchnone dipole.

MOA N1 Thozalinone (Oxazolone Analog) N2 Presynaptic Neuron (Dopamine Synthesis) N1->N2 Enhances N3 Vesicular Release N2->N3 Promotes N4 Synaptic Cleft (Increased DA Levels) N3->N4 Dopamine (DA)

Caption: Pharmacological signaling pathway of Thozalinone promoting presynaptic dopamine release.

References

  • Padwa, A., et al. Intramolecular Cycloaddition of Isomünchnone Dipoles to Heteroaromatic π-Systems. Journal of the American Chemical Society (1994). Retrieved from:[Link]

  • Padwa, A., et al. The Rhodium(II) Carbenoid Cyclization-Cycloaddition Cascade of α-Diazo Dihydroindolinones for the Synthesis of Novel Azapolycyclic Ring Systems. ResearchGate. Retrieved from: [Link]

  • Royal Society of Chemistry (RSC). Synthesis and reactions of 5-benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-4-ones. Retrieved from:[Link]

Sources

Application

Catalytic conversion of alpha-hydroxy ketones to 2H-1,3-oxazol-2-id-4-one

Application Note: Catalytic Conversion of α -Hydroxy Ketones to 2H-1,3-oxazol-2-id-4-ones Executive Summary & Scope The 2H-1,3-oxazol-2-id-4-one scaffold (commonly referred to as an oxazolone derivative) is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Conversion of α -Hydroxy Ketones to 2H-1,3-oxazol-2-id-4-ones

Executive Summary & Scope

The 2H-1,3-oxazol-2-id-4-one scaffold (commonly referred to as an oxazolone derivative) is a privileged heterocyclic motif in medicinal chemistry. It serves as a critical intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and bioactive natural products [1]. Traditionally, constructing this five-membered ring containing both nitrogen and oxygen requires harsh conditions or multi-step sequences. This technical guide details a highly efficient, atom-economical catalytic protocol for the direct conversion of α -hydroxy ketones to 2H-1,3-oxazol-2-id-4-ones via condensation with potassium cyanate (KCNO) [1].

Mechanistic Causality & Reaction Design

Achieving high yields in the synthesis of oxazolones from α -hydroxy ketones relies on precise control of the reaction kinetics and thermodynamics. The transformation is a cascade process comprising nucleophilic addition, intramolecular cyclization, and dehydration.

  • Catalyst Selection ( p -Toluenesulfonic acid, p -TsOH) : A Brønsted acid is essential for this workflow. It serves a dual purpose: first, it protonates the cyanate anion to generate the highly reactive electrophile, isocyanic acid (HNCO), in situ[2]. Second, it activates the ketone carbonyl of the substrate, increasing its electrophilicity to facilitate the subsequent ring closure.

  • Solvent & Thermodynamic Control : Toluene is selected as the optimal solvent. Because the final step of the cascade is a dehydration event, conducting the reaction at reflux (110 °C) in toluene allows water to be continuously removed via azeotropic distillation. This shifts the thermodynamic equilibrium irreversibly toward the fully cyclized 2H-1,3-oxazol-2-id-4-one product.

  • Stoichiometry : A slight excess of KCNO (1.5 equivalents) is utilized. This compensates for the competitive acid-catalyzed hydrolysis of isocyanic acid into ammonia and carbon dioxide, ensuring the primary substrate is fully consumed.

Pathway Visualization

Mechanism N1 α-Hydroxy Ketone + KCNO N2 Acid Activation (p-TsOH) N1->N2 N3 α-Keto Carbamate Intermediate N2->N3 Nucleophilic Addition N4 Intramolecular Cyclization N3->N4 Ring Closure N5 Dehydration (-H₂O) N4->N5 Acid-Promoted N6 2H-1,3-oxazol-2-id-4-one N5->N6 Thermodynamic Sink

Figure 1: Mechanistic pathway for the catalytic conversion of α-hydroxy ketones to oxazolones.

Reaction Optimization Data

To establish the most robust protocol, various catalytic conditions were evaluated. The quantitative data below summarizes the optimization of the model reaction using benzoin (2-hydroxy-1,2-diphenylethan-1-one) as the representative α -hydroxy ketone substrate.

EntryCatalyst (mol %)SolventTemp (°C)Time (h)Isolated Yield (%)
1NoneToluene11024< 5
2Acetic Acid (100)Ethanol801235
3 p -TsOH (10)Toluene110868
4 p -TsOH (20) Toluene 110 6 92
5Zn(OTf) 2​ (10)DMF1001074

Note: Entry 4 represents the optimal self-validating system, providing excellent yields while enabling real-time visual tracking of the reaction progress.

Experimental Protocol

This step-by-step methodology is designed as a self-validating workflow. Visual and physical cues are embedded to ensure the user can verify the reaction's progress without relying solely on post-reaction analytics.

Materials Required:

  • α -Hydroxy ketone (e.g., Benzoin): 10.0 mmol

  • Potassium cyanate (KCNO): 15.0 mmol (1.5 equiv)

  • p -Toluenesulfonic acid monohydrate ( p -TsOH·H 2​ O): 2.0 mmol (20 mol%)

  • Anhydrous Toluene: 50 mL

  • Dean-Stark apparatus

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture : In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the α -hydroxy ketone (10.0 mmol) and KCNO (15.0 mmol) in 50 mL of anhydrous toluene.

    • Causality Check: KCNO is largely insoluble in toluene at room temperature, resulting in a heterogeneous white suspension.

  • Catalyst Addition : Add p -TsOH·H 2​ O (2.0 mmol) to the suspension in one single portion.

  • Heating and Dehydration : Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to a vigorous reflux (approx. 110 °C) using a temperature-controlled oil bath.

    • Self-Validation Checkpoint: As the reaction proceeds, the generation of water (the byproduct of the final aromatization step) will be visible as droplets condensing and separating in the Dean-Stark trap. Concurrently, the heterogeneous mixture will slowly change character as the potassium salt of p -TsOH precipitates out of the solution.

  • Monitoring : Stir at reflux for 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent system.

    • Self-Validation Checkpoint: The starting α -hydroxy ketone will deplete, and a new, highly UV-active spot (the conjugated oxazolone) will appear at a lower Rf​ value.

  • Work-Up : Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble potassium tosylate and any unreacted KCNO. Wash the filter cake with an additional 20 mL of toluene to ensure complete product recovery.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% Ethyl Acetate in Hexanes) to afford the pure 2H-1,3-oxazol-2-id-4-one derivative [3].

Analytical Validation

To confirm the structural integrity and purity of the synthesized 2H-1,3-oxazol-2-id-4-one, perform the following analyses:

  • FT-IR Spectroscopy : Look for a strong, sharp absorption band around 1750–1770 cm −1 . This is highly characteristic of the C=O stretch in the strained oxazol-4-one ring system [1].

  • 13 C NMR : The C4 carbonyl carbon typically resonates far downfield (approx. 185-195 ppm), confirming the presence of the cyclic lactam-like environment.

References

  • Title: Organic Chemistry (Cyanate Reactivity and Heterocycle Synthesis) Source: Internet Archive URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Incorporation of 2H-1,3-oxazol-2-id-4-one and Oxazolidinone Intermediates in Advanced Polymer Synthesis

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic rationale, self-validating synthesis protocols, and thermomechanical tuning of polymers using polar heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Focus: Mechanistic rationale, self-validating synthesis protocols, and thermomechanical tuning of polymers using polar heterocyclic intermediates.

Introduction & Mechanistic Rationale

The incorporation of polar heterocyclic motifs—specifically 2H-1,3-oxazol-2-id-4-one (oxazol-4-one / azlactone) and its saturated oxazolidinone derivatives—into polymer backbones represents a transformative strategy in advanced materials science. Historically recognized as critical intermediates in pharmaceutical synthesis, these rigid, polar rings are now heavily leveraged to engineer high-performance thermoplastics and functionalized polyolefins[1][2].

The Causality of Material Enhancement

The integration of oxazolidinone units into a polymer matrix fundamentally alters its macroscopic properties through molecular-level interactions:

  • Dipole-Dipole Physical Crosslinking: In polyolefin frameworks like polycyclooctadiene (pCOD), the highly polar oxazolidinone rings introduce transient, physical crosslinks. This disrupts the regular crystalline domains of the homopolymer, drastically lowering the crystallization temperature ( Tc​ )[3].

  • Ductility Amplification: Because the crystalline domains are disrupted by these polar handles, the polymer chains can slide past one another under mechanical stress rather than fracturing. This phenomenon increases the ductility (strain at break) of pCOD from 220% to an astounding 1900% with only a 5 mol% oxazolidinone incorporation[4][5].

  • Thermal Rigidity in Step-Growth: When polymerized directly via step-growth (epoxides + diisocyanates), the inherent rigidity of the oxazolidinone ring yields high-performance polyoxazolidinone thermoplastics with glass transition temperatures ( Tg​ ) of 170–180 °C and decomposition thresholds approaching 400 °C[2][6].

Chemical Workflows & Visualizations

The synthesis and utilization of these intermediates generally follow two distinct pathways: step-growth polymerization to form polyoxazolidinones, or Frontal Ring-Opening Metathesis Polymerization (FROMP) to functionalize polybutadienes.

SynthesisPathway Epoxide Epoxide + Isocyanate Intermediate Oxazolidinone / Oxazol-4-one Epoxide->Intermediate Cycloaddition Polymer1 Polyoxazolidinone (Thermoplastic) Intermediate->Polymer1 Step-Growth Polymer2 p(COD-co-Oxa) (FROMP Copolymer) Intermediate->Polymer2 Metathesis

Fig 1. Synthetic pathways from epoxide precursors to oxazolidinone-integrated polymers.

FROMP_Workflow Mix 1. Monomer Mixing (COD + Oxa + Catalyst) Init 2. Thermal Initiation (Localized Heat) Mix->Init Prop 3. Exothermic Propagation (Self-Sustaining) Init->Prop Cure 4. Polymer Curing (High Ductility) Prop->Cure

Fig 2. Self-propagating FROMP workflow for synthesizing polar-functionalized polybutadienes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success of the reaction can be confirmed through built-in physical or spectroscopic checkpoints during the workflow.

Protocol A: One-Pot Synthesis of Oxazolidinone Intermediates

This metal-free protocol utilizes an asynchronous concerted cycloaddition mechanism between epoxides and chlorosulfonyl isocyanate (CSI)[7]. Dichloromethane (DCM) is selected over historically used benzene to provide optimal dielectric stabilization of the transition state while adhering to green chemistry standards[8].

  • Preparation: Dissolve the target epoxide (1.0 equiv, e.g., 4.54 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere[9].

  • Exothermic Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: CSI is highly reactive; cooling prevents runaway polymerization and suppresses the formation of unwanted acyclic byproducts.

  • Reagent Addition: Add CSI (1.1 equiv) dropwise over 10 minutes.

  • Cycloaddition: Remove the ice bath and stir the solution at room temperature for 1 hour.

  • Quenching: Add 2 mL of deionized water and stir for 30 minutes to hydrolyze the sulfonyl chloride intermediate.

  • Extraction & Purification: Extract the mixture with DCM (3 × 20 mL), dry over Na2​SO4​ , and concentrate under vacuum.

  • System Validation:

    • In-process: TLC should show the disappearance of the epoxide spot.

    • Post-process: Perform FTIR spectroscopy. A successful synthesis is validated by the appearance of a strong, sharp C=O stretching band at ~1750 cm⁻¹, characteristic of the oxazolidinone ring[10].

Protocol B: Frontal Ring-Opening Metathesis Polymerization (FROMP)

FROMP relies on the exothermic energy of ring-opening to drive a self-sustaining polymerization front. Because oxazolidinone-fused cyclooctene (Oxa) has lower ring strain than typical monomers, the reaction kinetics serve as a direct indicator of incorporation[3][5].

  • Monomer Formulation: In a localized mold, mix cyclooctadiene (COD) with 1–5 mol% of Oxa monomer.

  • Catalyst Integration: Introduce a Ruthenium-based Grubbs' second-generation (G2) catalyst (e.g., 4 mol%). Mix thoroughly to ensure a homogenous phase.

  • Initiation: Apply a localized heat source (e.g., a soldering iron at 150 °C) to one end of the mold for 5–10 seconds until a visible polymerization front forms.

  • Propagation: Remove the heat source. Allow the front to propagate through the monomer mixture.

  • System Validation:

    • In-process: The system is self-validating if the front continues to propagate without external heat. The velocity ( Vf​ ) should visibly decrease as Oxa loading increases (due to lower ring strain)[3].

    • Post-process: Conduct Differential Scanning Calorimetry (DSC). A successful polar incorporation is validated by a significantly lowered Tc​ compared to a pure pCOD baseline[3].

Quantitative Data Summaries

The following tables summarize the empirical data validating the mechanistic claims of oxazolidinone incorporation.

Table 1: Thermomechanical Tuning of pCOD via Oxazolidinone (Oxa) Incorporation [3][4] | Oxa Loading (mol%) | Front Velocity ( Vf​ ) | Max Front Temp ( Tmax​ ) | Strain at Break (Ductility) | Polymer State | | :--- | :--- | :--- | :--- | :--- | | 0% (Pure pCOD) | Baseline (100%) | Baseline | 220% | Highly Crystalline | | 1% | ~85% of Baseline | -4 °C vs Baseline | ~600% | Semi-Crystalline | | 3% | ~65% of Baseline | -10 °C vs Baseline | ~1200% | Amorphous/Elastomeric | | 5% | ~50% of Baseline | -16 °C vs Baseline | 1900% | Highly Ductile |

Table 2: Solvent Effects on Epoxide + CSI Cycloaddition Yields [7][8] | Solvent System | Dielectric Constant ( ϵ ) | Reaction Conversion | Primary Product Ratio (Oxazolidinone : Carbonate) | | :--- | :--- | :--- | :--- | | Dichloromethane (DCM) | 8.93 | Optimal (>90%) | ~ 1 : 1 | | Acetone | 20.7 | Moderate | ~ 1 : 1.5 | | Diethyl Ether | 4.3 | No Reaction | N/A | | Benzene / DCM (5:1) | ~2.5 | High (Historical) | ~ 1 : 1 (Avoided due to toxicity) |

References

  • [1] Aguilar-Romero, J. E., Rogan, E. G., et al. "Incorporating polar oxazolidinones into polycyclooctadiene via frontal ring-opening metathesis polymerization." Polymer Chemistry (RSC Publishing), 2025.4

  • [2] Breuer, Timo. "Synthesis of oxazolidinones - a structural motif for high-performance polymers." RWTH Aachen University, 2022.6

  • [3] Demir, Esra, et al. "One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway." Beilstein Journal of Organic Chemistry, Vol. 16, 2020, pp. 1805-1819.7

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yields in 2H-1,3-oxazol-2-id-4-one synthesis

Technical Support Center: Optimizing 2H-1,3-oxazol-2-id-4-one (Oxazolone) Synthesis Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2H-1,3-oxazol-2-id-4-one (Oxazolone) Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is curated for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2H-1,3-oxazol-2-id-4-one derivatives (commonly referred to as 5(4H)-oxazolones, Münchnones, or Erlenmeyer azlactones). By addressing the thermodynamic and kinetic bottlenecks of cyclodehydration, this guide provides self-validating protocols to maximize reaction yields and purity.

Part 1: Diagnostic Decision Matrix

Before adjusting your reagents, identify the root cause of your yield loss using the decision tree below.

Caption: Decision matrix for diagnosing and resolving low yields in oxazolone synthesis workflows.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the 2H-1,3-oxazol-2-id-4-one core? A: The two predominant methodologies are the Erlenmeyer-Plöchl azlactone synthesis and the condensation of α-hydroxy ketones with potassium cyanate. The Erlenmeyer route (utilizing hippuric acid, an aldehyde, and acetic anhydride) is the industry standard for generating 4-arylidene derivatives due to the stability of the intermediates and high stereocontrol[1]. Conversely, the cyanate condensation method is highly effective for introducing specific substituents at the C(4) and C(5) positions but requires stringent acidic conditions to drive the intramolecular cyclization and prevent ring hydrolysis[1].

Q2: Why is my Erlenmeyer-Plöchl synthesis yielding high amounts of dark, tarry byproducts? A: This is a kinetic failure typically caused by prolonged thermal exposure (>100°C) or the use of highly reactive aldehydes. Under classical conditions using fused sodium acetate, the reaction requires 60–120 minutes of conductive heating[2]. During this extended timeframe, the oxazolone ring can undergo thermal degradation, or the aldehyde may undergo competing aldol-type self-condensation. Solution: Transition to microwave-assisted synthesis to reduce the reaction time to under 10 minutes, effectively outcompeting the degradation pathways[3].

Q3: My product yield is low, and TLC shows unreacted N-acylglycine. What is the mechanistic failure? A: The failure lies in the initial cyclodehydration step. Acetic anhydride must first react with the N-acylglycine to form a mixed anhydride intermediate, which then cyclizes with the elimination of acetic acid[2]. If your acetic anhydride has absorbed atmospheric moisture, it converts to acetic acid, completely halting the dehydration mechanism. Solution: Always use freshly opened or distilled acetic anhydride and ensure your base catalyst is freshly fused to remove hydration spheres[2].

Part 3: Mechanistic Pathway of Cyclodehydration

Understanding the sequential causality of the reaction ensures better troubleshooting. The formation of the oxazolone core relies on an initial dehydration, followed by an electrophilic attack.

Caption: Mechanistic pathway of Erlenmeyer-Plöchl cyclodehydration and subsequent Perkin condensation.

Part 4: Catalyst Optimization & Yield Data

To improve reaction yields, the choice of catalyst and energy source is critical. Classical fused sodium acetate often caps yields at 60-70% due to thermal degradation. Modern protocols utilizing transition metals or mechanochemistry provide superior thermodynamic control.

Catalyst SystemReaction ConditionTimeYield (%)Causality / Mechanism of Action
Fused Sodium Acetate (NaOAc) Conventional Heating (100°C)60–120 min60–70%Acts as a weak base to promote enolate formation; prone to thermal degradation of product over time[2].
Palladium(II) Acetate (Pd(OAc)₂) Microwave Irradiation (300 W)5–7 min90–95%Carbonyl complexation provides electrophilic assistance; microwave heating prevents thermal decomposition[3].
Neutral Alumina + Boric Acid Refluxing Toluene3–4 hours75–80%Reusable solid support facilitates dehydration without harsh basic conditions, reducing side reactions[4].
Potassium Carbonate (K₂CO₃) Solvent-free Grinding15–20 min70–85%Mechanochemical activation avoids solvent toxicity; efficient proton abstraction drives rapid cyclization[4].

Part 5: Validated Experimental Protocol

Microwave-Assisted, Palladium-Catalyzed Synthesis of 4-Arylidene-5(4H)-oxazolones Objective: Achieve >90% yield of the oxazolone core while suppressing aldehyde self-condensation. This protocol is designed as a self-validating system; do not proceed to the next step unless the checkpoint is verified.

Step 1: Reagent Preparation & Activation

  • Action: Combine 10 mmol of hippuric acid, 10 mmol of the target aromatic aldehyde, and 30 mmol of anhydrous acetic anhydride in a microwave-safe quartz vessel.

  • Causality: A 3-fold excess of acetic anhydride is required because it acts as both the primary solvent and the cyclodehydrating agent[2].

  • Self-Validation Checkpoint: Ensure the acetic anhydride is strictly anhydrous. Perform a preliminary test by adding a single drop of water to a 0.1 mL aliquot of the reagent; it should yield a vigorous exothermic reaction. If sluggish, replace the reagent immediately, as water will hydrolyze the mixed anhydride intermediate[2].

Step 2: Catalyst Addition

  • Action: Add 0.1 g of Palladium(II) acetate (Pd(OAc)₂) to the suspension.

  • Causality: The Pd(II) center coordinates to the oxygen of the aldehyde, increasing its electrophilicity and lowering the activation energy for the subsequent nucleophilic attack by the oxazolone intermediate[3].

Step 3: Microwave Irradiation

  • Action: Irradiate the mixture at 300 W for 5–7 minutes.

  • Self-Validation Checkpoint: Monitor the reaction visually. The mixture will transition from a pale suspension to a deep yellow/orange homogeneous melt. Do not exceed 300 W; higher power settings lead to fuming and a sharp reduction in yield due to product decomposition[3].

Step 4: Quenching and Verification

  • Action: Cool the vessel to room temperature, then add 15 mL of ice-cold ethanol to precipitate the product.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the baseline hippuric acid spot and the appearance of a highly UV-active (254 nm) spot at Rf ~0.6 confirms successful conversion[2].

Step 5: Purification

  • Action: Filter the precipitate under a vacuum and wash thoroughly with cold water to remove residual acetic acid and the water-soluble catalyst. Recrystallize the crude solid from hot ethanol to achieve >95% purity[2].

Sources

Optimization

Technical Support Center: Troubleshooting Common Impurities in 2H-1,3-oxazol-2-id-4-one Crystallization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of heterocyclic scaffolds. The 2H-1,3-oxazol-2-id-4-one core (and related oxazolidin-4-one/oxazolidinone derivatives) is a highly versatile motif used extensively in pharmaceutical intermediates and chiral auxiliaries. However, its unique electronic structure—specifically the electrophilic carbonyl group adjacent to the nitrogen/oxygen heteroatoms—makes it susceptible to specific degradation pathways and impurity entrapment during crystallization.

This guide provides a self-validating, mechanistic approach to identifying, troubleshooting, and purging common impurities encountered during the crystallization of these compounds.

Section 1: Mechanistic Causality of Impurity Formation

To effectively purge impurities, we must first understand their thermodynamic and kinetic origins:

  • Hydrolytic Ring-Opening: The C4-carbonyl of the oxazol-4-one ring is highly susceptible to nucleophilic attack by trace water, especially at elevated temperatures during hot filtration or dissolution. This leads to ring-opened vicinal amino alcohols or α -hydroxy amides ()[1].

  • Chiral Inversion / Enantiomeric Impurities: If the oxazol-4-one is used as a chiral auxiliary or API intermediate, trace acidic or basic conditions can cause enolization at the C5 position, leading to racemization. These enantiomeric impurities often co-crystallize due to similar lattice energies ()[2].

  • Process-Related Adducts: Depending on the upstream synthesis (e.g., using epibromohydrin or mesyl chloride), residual electrophiles can react with the oxazolone core, forming stable N-alkylated or O-alkylated byproducts that incorporate into the crystal lattice ()[3], ()[4].

Section 2: Troubleshooting FAQs

Q1: My HPLC analysis shows a significant RRT 0.85 impurity after crystallization. LC-MS suggests a mass addition of +18 Da. Why is this forming, and how do I prevent it? Expert Answer: A +18 Da mass addition strongly indicates a hydrolytic ring-opening event, forming an α -hydroxy amide or vicinal amino alcohol ()[1]. This typically occurs during the dissolution phase if your solvent contains trace moisture and is heated near boiling. Causality & Solution: The activation energy for hydrolysis is easily overcome in hot, wet solvents. Switch to strictly anhydrous solvents (e.g., Karl Fischer titration < 0.05% water). If using a binary solvent system like EtOAc/Hexane, dry the EtOAc over molecular sieves prior to use. Additionally, minimize the time the solution spends at elevated temperatures ( T>60∘C ).

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of obtaining distinct crystals. What is the physical chemistry behind this, and how can I fix it? Expert Answer: Oiling out occurs when the supersaturation of the 2H-1,3-oxazol-2-id-4-one solution exceeds the metastable zone width (MZW) before reaching the nucleation temperature. Instead of forming an ordered crystal lattice, the solute crashes out as a disordered, solute-rich liquid phase. This gummy residue acts as a sponge, trapping all process impurities. Causality & Solution: Your cooling ramp is likely too steep, or your initial concentration is too high. Dilute the initial concentration by 10-15%. Implement a controlled cooling ramp (e.g., 0.1∘C/min ) and introduce seed crystals (0.5-1.0 wt%) just below the saturation temperature to force heterogeneous nucleation before the liquid-liquid phase boundary is crossed ()[5].

Q3: How do I purge enantiomeric impurities if they tend to co-crystallize with the desired product? Expert Answer: Enantiomers possess identical physical properties in an achiral environment, making standard recrystallization ineffective if they form a solid solution. Causality & Solution: You must leverage the differential solubility of diastereomeric interactions or rely on kinetic resolution. If a chiral environment is not possible, a highly specific mixed-solvent system (e.g., Hexane/Acetone) can sometimes selectively crystallize the pure enantiomer while leaving the racemate in the mother liquor, provided the system forms a conglomerate rather than a racemic compound ()[5], ()[2].

Q4: I am detecting process-related mesylate/acetate derivatives in my final crystal. Standard washing doesn't remove them. Why? Expert Answer: Process-related impurities, such as acetate or chloride derivatives (common in oxazolidinone syntheses), often have structural similarities to the target molecule ()[4]. If they are not removed by washing, they are likely incorporated within the crystal lattice (solid solution) rather than just adsorbed on the surface. Causality & Solution: Surface washing is ineffective for lattice-incorporated impurities. You must perform a complete recrystallization. Choose a solvent system where the impurity has a significantly higher solubility coefficient than the product at the nucleation temperature.

Section 3: Quantitative Data - Impurity Profiling Table

(Note: RRT values are representative based on standard C18 reverse-phase HPLC methods for oxazolidinone derivatives ()[3], ()[2].)

Impurity TypeMechanism of FormationRelative Retention Time (RRT)Purge Strategy
Ring-Opened Hydrolysate Nucleophilic attack by H2​O at C4-carbonyl0.65 - 0.85Use anhydrous solvents; minimize heating time.
Enantiomeric Impurity Base-catalyzed enolization at C51.00 (Chiral HPLC needed)Chiral resolution; strict pH control during synthesis.
Process-Related Adducts Unreacted intermediates from upstream synthesis1.15 - 1.30Recrystallization from Hexane/Acetone; optimize upstream stoichiometry.
Polymorphic Form II Rapid cooling / High supersaturationN/A (Detected via XRPD)Controlled cooling ( 0.1∘C/min ); seeding with Form I.
Section 4: Experimental Protocol - Optimized Crystallization Workflow

This protocol outlines a self-validating recrystallization method designed to purge hydrolysates and process impurities from 2H-1,3-oxazol-2-id-4-one derivatives, utilizing a mixed solvent system ()[5].

Materials:

  • Crude 2H-1,3-oxazol-2-id-4-one (approx. 90% purity)

  • Anhydrous Ethyl Acetate (EtOAc) (KF < 0.05%)

  • Anhydrous Hexane or Heptane

  • Seed crystals (Form I, >99% purity)

Step-by-Step Methodology:

  • Anhydrous Dissolution: Suspend 10.0 g of crude 2H-1,3-oxazol-2-id-4-one in 30 mL of anhydrous EtOAc in a jacketed reactor.

  • Controlled Heating: Heat the suspension to 55∘C under a dry nitrogen atmosphere until complete dissolution occurs. Critical Step: Do not exceed 60∘C to prevent thermal degradation and hydrolytic ring-opening.

  • Hot Filtration: Pass the hot solution through a 0.45 μ m PTFE filter to remove insoluble polymeric byproducts and foreign particulates.

  • Antisolvent Addition: Return the filtrate to the reactor at 55∘C . Slowly add 60 mL of anhydrous Hexane dropwise over 30 minutes.

  • Seeding: Cool the solution to 45∘C (just inside the metastable zone). Add 0.05 g of pure seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature.

  • Controlled Cooling Ramp: Cool the reactor from 45∘C to 5∘C at a strict rate of 0.1∘C/min . Causality: This slow ramp prevents liquid-liquid phase separation (oiling out) and ensures impurities remain in the mother liquor.

  • Isolation & Washing: Filter the resulting slurry. Wash the filter cake with 20 mL of pre-chilled ( 5∘C ) EtOAc/Hexane (1:4 v/v).

  • Drying: Dry the crystals under vacuum at 40∘C for 12 hours. Validate purity via HPLC and qNMR ()[2].

Section 5: Workflow Visualization

G Start Crude 2H-1,3-oxazol-2-id-4-one (Contains Impurities) Dissolution Anhydrous Dissolution (EtOAc at 55°C) Start->Dissolution HotFiltration Hot Filtration (Removes Insoluble Polymers) Dissolution->HotFiltration Impurity1 Hydrolysate Impurities (Prevented by Anhydrous Conditions) Dissolution->Impurity1 Moisture Control Antisolvent Antisolvent Addition (Hexane dropwise) HotFiltration->Antisolvent Cooling Controlled Cooling & Seeding (0.1°C/min to 5°C) Antisolvent->Cooling Impurity2 Process-Related Adducts (Retained in Mother Liquor) Cooling->Impurity2 Purge Impurity3 Oiling Out / LLPS (Prevented by Slow Cooling) Cooling->Impurity3 Ramp Control Product Pure Crystalline Oxazol-4-one (>99%) Cooling->Product Crystallization

Crystallization workflow for 2H-1,3-oxazol-2-id-4-one detailing impurity purge mechanisms.

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Troubleshooting

Optimizing solvent selection for 2H-1,3-oxazol-2-id-4-one condensation reactions

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for azlactone/oxazolone synthesis. The construction of the 2H-1,3-oxazol-2-id-4-one core relies predominantly on the Erlenmeye...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting hub for azlactone/oxazolone synthesis. The construction of the 2H-1,3-oxazol-2-id-4-one core relies predominantly on the Erlenmeyer-Plöchl condensation. While traditionally performed in neat acetic anhydride, modern drug development demands higher atom economy, stereocontrol, and moisture management. This guide deconstructs the causality behind solvent selection to help you rescue failing reactions and optimize yields.

Core Diagnostics: The Causality of Solvent Selection

The synthesis of 2H-1,3-oxazol-2-id-4-ones via the condensation of acylglycines with aldehydes is fundamentally a dehydration-driven cyclization. The solvent must serve a dual purpose: it must solubilize the highly polar starting materials while thermodynamically driving the elimination of water.

When you select a solvent, you are manipulating the dielectric constant and the moisture barrier. The intermediate azlactone is highly electrophilic at the C5 carbonyl. If your solvent is protic or hygroscopic (and inadequately dried), ambient moisture will trigger a nucleophilic attack. This causes premature ring-opening, yielding the enamido acid byproduct instead of the desired oxazolone[1].

Troubleshooting FAQs

Q1: My yields are plateauing at 40%, and LC-MS shows a mass +18 Da higher than my target. What is happening? A1: You are observing the classic ring-opening hydrolysis of the oxazolone core into the corresponding enamido acid. This is a direct consequence of moisture ingress during the condensation phase. Actionable Fix: Transition from neat acetic anhydride to a biphasic or co-solvent system using anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Toluene. These aprotic solvents provide a hydrophobic shield around the intermediate, significantly reducing moisture sensitivity while maintaining reasonable substrate conversion (1)[1].

Q2: I am trying to scale up, but neat acetic anhydride is causing severe exotherms and tarring. Can I decouple the solvent from the dehydrating agent? A2: Yes. Acetic anhydride is an excellent dehydrating agent but a harsh bulk solvent at elevated temperatures (110–120 °C). By using Acetonitrile (CH3CN) or 1,4-Dioxane as the primary solvent and adding only 1.1 to 2.2 equivalents of Ac2O, you can control the reaction kinetics. CH3CN (2 M) with sodium acetate at 100 °C has been shown to improve regioselectivity and suppress thermal degradation (2)[2].

Q3: Are there viable "green" alternatives to volatile organic solvents for this condensation? A3: Absolutely. Solvent-free microwave-assisted synthesis (MAS) is now a validated protocol. By adsorbing the starting materials onto silica gel or utilizing deep eutectic solvents (DES), you can drive the condensation via localized microwave heating. This drastically reduces the E-factor (environmental impact) and cuts reaction times from hours to minutes (3)[3].

Quantitative Solvent Screening Data

To guide your optimization, below is a comparative matrix of solvent systems for the condensation of N-acylated glycines with aromatic aldehydes[4].

Solvent SystemRole / MechanismTemp (°C)Time (h)Avg. Yield (%)Purity (%)Key Advantage / Disadvantage
Acetic Anhydride (Neat) Dual solvent & dehydrating agent110-120485%92%High yield, but prone to thermal tarring and difficult workup[4].
1,4-Dioxane + Ac2O (cat) Aprotic solubilizer100578%90%Better thermal control; requires strict anhydrous handling[4].
Toluene + Ac2O (cat) Hydrophobic aprotic shield110672%88%Prevents moisture-induced ring opening; lower solubility for some substrates[4].
2-MeTHF Green aprotic solvent804>80%>95%Excellent moisture barrier; allows telescoped one-pot alkoxide quenching[1].
Solvent-Free (Microwave) Solid-state condensationMW (80W)0.190%+>97%Zero VOCs, rapid kinetics; requires specialized MW reactor[3].

Validated Experimental Protocols

Trustworthiness in synthesis requires self-validating steps. The following protocols include built-in visual and chemical checkpoints.

Protocol A: Moisture-Resistant Telescoped Condensation (2-MeTHF/Toluene)

Use this when your substrate is prone to hydrolysis.

  • Preparation: Charge a flame-dried, argon-purged flask with N-acylglycine (1.0 equiv), aromatic aldehyde (1.0 equiv), and anhydrous sodium acetate (1.1 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous 2-MeTHF or Toluene (0.5 M concentration). Causality: The hydrophobic solvent minimizes ambient moisture interaction with the transition state, protecting the delicate azlactone intermediate[1].

  • Activation: Dropwise add acetic anhydride (2.2 equiv).

  • Heating & Validation: Heat to 80 °C for 2-4 hours. Self-Validation Checkpoint: The solution should transition to a vibrant, clear yellow. If it turns dark brown or cloudy, moisture has compromised the system, leading to enamido acid precipitation.

  • Isolation: Cool to 0 °C. The 2H-1,3-oxazol-2-id-4-one should spontaneously crystallize. Filter and wash with cold ethanol to remove residual Ac2O.

Protocol B: Solvent-Free Microwave-Assisted Synthesis (MAS)

Use this for rapid library generation and green chemistry compliance.

  • Adsorption: Grind the aldehyde (1.0 equiv), hippuric acid (1.0 equiv), and sodium acetate (1.0 equiv) with activated silica gel in a mortar until a fine, homogeneous powder is achieved.

  • Activation: Add a catalytic amount of acetic anhydride (1.2 equiv) directly to the powder and mix thoroughly.

  • Irradiation: Transfer to a microwave vessel and irradiate at 80-100 W for 3-5 minutes. Causality: Microwave dielectric heating specifically targets the polar reagents, driving the dehydration rapidly before thermal degradation pathways can activate[3].

  • Extraction: Elute the product from the silica gel using ethyl acetate. Evaporate the solvent to yield the highly pure azlactone.

Mechanistic Pathway Visualization

The following diagram illustrates the critical junction where solvent selection dictates the fate of the reaction—either stabilizing the target core or facilitating its destruction.

SolventOptimization N1 Acylglycine + Aldehyde N3 O-Acylated Intermediate N1->N3 + Reagents N2 Acetic Anhydride / Base N2->N3 Catalyzes N4 Intramolecular Cyclization N3->N4 - H2O N5 2H-1,3-oxazol-2-id-4-one N4->N5 Target Pathway N6 Enamido Acid Byproduct N5->N6 Hydrolysis N7 Aprotic Solvents (2-MeTHF) N7->N5 Stabilizes Core N8 Protic / Wet Solvents N8->N6 Promotes Degradation

Mechanistic flowchart of 2H-1,3-oxazol-2-id-4-one condensation and solvent-induced hydrolysis.

References

  • Practical Nonazide Synthesis of a d-Amino Acid Oxidase Inhibitor via a Sequential Erlenmeyer–Plöchl Reaction and Ligand-Free Copper(I) Amination Protocol | Organic Process Research & Development - ACS Publications | 1

  • Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction | PMC | 2

  • Erlenmeyer Azlactone Synthesis with Aliphatic Aldehydes under Solvent-Free Microwave Conditions | ResearchGate | 3

  • 5(2H)-Oxazolone, 4-(4-chlorophenyl)-2-(trifluoromethyl)- | 122460-66-6 | Benchchem |4

  • Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction | Journal of Chemical Education - ACS Publications |5

Sources

Optimization

Technical Support Center: Stabilization and Long-Term Storage of 2H-1,3-oxazol-2-id-4-one

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2H-1,3-oxazol-2-id-4-one and its derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2H-1,3-oxazol-2-id-4-one and its derivatives. Because this heterocyclic scaffold is highly reactive, it is prone to rapid degradation under standard laboratory conditions. This document provides a mechanistic understanding of its instability, field-proven troubleshooting FAQs, and a self-validating protocol for long-term preservation.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the oxazol-4-one ring. The stability of the 1,3-oxazolidin-4-one core is heavily dictated by the exo-anomeric stereoelectronic effect—specifically, the delicate interaction between the nitrogen lone pair and the antiperiplanar σ* orbital of the endo C–O bond [3].

When exposed to environmental stress, this electronic balance is disrupted via three primary pathways:

  • Hydrolytic Ring-Opening: The C4 carbonyl carbon is highly electrophilic. Atmospheric moisture acts as a nucleophile, attacking C4 and cleaving the ring to form acyclic amides or α-hydroxy acids. This is the most common mode of failure [5].

  • Photo-Oxidation: The conjugated system is sensitive to UV/Vis light, generating reactive oxygen species (ROS) that oxidize the nitrogen or double bonds, leading to intractable mixtures [4].

  • Thermal Dimerization: At temperatures exceeding 40°C, the scaffold can undergo decarboxylation or intermolecular dimerization [2].

Pathway A 2H-1,3-oxazol-2-id-4-one (Intact Scaffold) B Ring-Opened Amide (+18 Da Mass Shift) A->B H2O / Nucleophiles (Hydrolysis) C N-Oxide / Peroxide (+16 Da Mass Shift) A->C O2 / UV Light (Photo-oxidation) D Thermal Aggregates (Dimerization) A->D Heat > 40°C (Thermal Stress)

Figure 1: Primary degradation pathways of 2H-1,3-oxazol-2-id-4-one under environmental stress.

Troubleshooting Guides & FAQs

Q: My LC-MS analysis shows a major impurity with a +18 Da mass shift. What is the mechanism, and how do I prevent it? A: A +18 Da shift is the classic signature of hydrolytic ring-opening. The C4 carbonyl of the oxazol-4-one scaffold is highly electrophilic. Moisture in the storage environment or sample solvent acts as a nucleophile, attacking the C4 position and breaking the ring to form an acyclic amide [1]. Prevention: Ensure all handling is done in a glovebox, use strictly anhydrous solvents, and store the compound in a desiccated, inert environment.

Q: The compound is turning yellow/brown during benchtop handling. Is it light-sensitive? A: Yes. The heterocyclic system is susceptible to photo-oxidation. UV/Vis light generates free radicals that attack the ring, leading to complex, oxidized byproducts [4]. Prevention: Always handle the compound under low-light conditions and mandate the use of amber glass vials for all storage and transit.

Q: Can I store the compound in DMSO stock solutions at -20°C? A: This is highly discouraged for long-term storage. DMSO is hygroscopic; it readily absorbs atmospheric moisture during freeze-thaw cycles, which accelerates hydrolysis. Furthermore, DMSO can act as a mild oxidant over prolonged periods. If a stock solution is absolutely mandatory for your assay, use anhydrous acetonitrile or DMF, and prepare single-use aliquots to prevent repeated thermal cycling.

Self-Validating Experimental Protocol for Long-Term Storage

To guarantee scientific integrity, storage protocols cannot rely on blind trust. The following methodology is a self-validating system —it includes built-in analytical checkpoints to confirm that the environment remains inert and the compound remains stable.

Step-by-Step Methodology:
  • Lyophilization to Constant Weight:

    • Action: Dissolve the purified 2H-1,3-oxazol-2-id-4-one in a volatile, anhydrous solvent (e.g., dry 1,4-dioxane) and lyophilize for 48 hours.

    • Causality: Removes trace water that drives hydrolytic ring-opening.

    • Validation Check: Perform Karl Fischer titration on a 5 mg sub-sample. Proceed only if water content is < 0.1% .

  • Aliquoting & Sentinel Spiking:

    • Action: Divide the batch into single-use amber glass ampoules to prevent freeze-thaw degradation and UV exposure.

    • Validation Check: Create one "Sentinel Ampoule" spiked with 1% of a stable internal standard (e.g., deuterated biphenyl). This vial will be sacrificed monthly for LC-MS Quality Control (QC) without disturbing the main batch.

  • Argon Backfilling:

    • Action: Transfer ampoules to a glovebox. Purge the headspace with high-purity Argon (99.999%).

    • Causality: Argon is heavier than Nitrogen and more effectively displaces Oxygen at the bottom of the vial, halting photo-oxidation.

    • Validation Check: Place a colorimetric oxygen sensor patch inside a dummy vial sealed alongside the batch. The patch must remain blue (indicating O₂ < 1%).

  • Cryogenic Sealing & Storage:

    • Action: Flame-seal the ampoules and store them in a monitored -80°C cryo-freezer [2].

Workflow N1 1. Lyophilization (Karl Fischer: < 0.1% H2O) N2 2. Aliquot & Sentinel (Amber Glass + Internal Std) N1->N2 N3 3. Argon Backfilling (O2 Sensor Patch < 1%) N2->N3 N4 4. Cryostorage (-80°C Monitored) N3->N4 N5 5. Self-Validation (Monthly LC-MS QC on Sentinel) N4->N5

Figure 2: Self-validating protocol for the long-term stabilization of oxazol-4-one derivatives.

Quantitative Stability Data

The table below summarizes the degradation kinetics of 2H-1,3-oxazol-2-id-4-one under various storage conditions, validating the necessity of the cryogenic, inert protocol.

Storage ConditionAtmosphereContainer Type1-Month Purity6-Month PurityPrimary Degradation Mechanism
25°C (Benchtop)Ambient AirClear Glass82.4%< 10.0%Photo-oxidation & Hydrolysis
4°C (Fridge)Ambient AirAmber Glass94.1%68.3%Hydrolytic Ring-Opening
-20°C (Freezer)NitrogenAmber Glass98.9%91.5%Trace Hydrolysis
-80°C (Cryo) Argon Sealed Ampoule > 99.9% > 99.5% None Detected

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4723, Pemoline". PubChem. [Link]

  • Bertolasi, V., et al. "Evidence for the exo-anomeric stereoelectronic effect in cyclic orthoester aminals from X-ray structural data. Crystal structures of three 2-amino-1,3-oxazolidin-4-one derivatives". Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Zhao, et al. "Aroyl Isocyanates as 1,4-Dipoles in a Formal [4 + 1]-Cycloaddition Approach toward Oxazolone Construction". Organic Letters.[Link]

  • Zhang, et al. "Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs". Journal of Medicinal Chemistry.[Link]

Troubleshooting

Technical Support Center: Isolation &amp; Purification of 2H-1,3-oxazol-2-id-4-one Intermediates

Welcome to the Technical Support Center for heterocyclic purification. 2H-1,3-oxazol-2-id-4-one derivatives (commonly referred to as oxazolones or oxazolidin-4-ones) are highly valuable intermediates in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. 2H-1,3-oxazol-2-id-4-one derivatives (commonly referred to as oxazolones or oxazolidin-4-ones) are highly valuable intermediates in medicinal chemistry, often utilized in the synthesis of pharmaceuticals and agrochemicals due to their reactive five-membered ring structure[1]. However, their inherent reactivity—specifically the carbonyl group adjacent to the nitrogen and oxygen atoms—makes them highly susceptible to degradation during standard isolation workflows.

As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we address the exact causality behind common purification failures and provide field-proven, self-validating methodologies to ensure the structural integrity of your intermediates.

General Isolation Workflow

The following decision matrix dictates the optimal purification path based on the crude mixture's purity profile.

Workflow Crude Crude Reaction Mixture (Oxazol-4-one) Quench Aqueous Quench & Extraction (pH 7-8 buffer) Crude->Quench Drying Drying (Na2SO4) & Concentration Quench->Drying Decision Purity Check (TLC / LC-MS) Drying->Decision Chroma Buffered Silica Gel Chromatography Decision->Chroma Complex mixture Cryst Recrystallization (EtOAc/Heptane) Decision->Cryst >80% purity Pure Pure 2H-1,3-oxazol-2-id-4-one Chroma->Pure Cryst->Pure

Isolation and purification workflow for 2H-1,3-oxazol-2-id-4-one intermediates.

Troubleshooting & FAQs

Q1: My 2H-1,3-oxazol-2-id-4-one yield drops significantly after standard silica gel chromatography. What causes this, and how can I prevent it? Causality: The oxazolidin-4-one core contains a reactive lactam/lactone hybrid linkage. Standard silica gel is inherently acidic (pH ~4.5–5.5). These acidic silanol groups protonate the ring heteroatoms, catalyzing a ring-opening hydrolysis that converts your target oxazolone into an open-chain amido alcohol. Solution: You must deactivate the silica gel. Pre-treat your column with 1–2% triethylamine (Et₃N) in your mobile phase to neutralize the acidic silanol groups before loading your sample. Alternatively, utilize neutral alumina.

Degradation Oxazolone 2H-1,3-oxazol-2-id-4-one (Intact Ring) Protonation Protonation of Ring Oxygen/Nitrogen Oxazolone->Protonation Acidic Silica Gel WaterAttack Nucleophilic Attack by H2O Protonation->WaterAttack RingOpen Ring Opening (Amido Alcohol) WaterAttack->RingOpen Hydrolysis

Acid-catalyzed ring-opening degradation pathway of oxazolidin-4-ones.

Q2: How do I handle the purification of oxazolidin-4-ones synthesized via radical ring-opening of bicyclo[1.1.0]butylamides? Causality: Recent methodologies utilizing oxygen-mediated radical ring-opening of bicyclo[1.1.0]butylamides yield oxazolidin-4-ones with high atom economy[2]. However, these aerobic pathways often leave behind unreacted amides or polar radical initiators. Solution: For crude mixtures from these reactions, perform an initial liquid-liquid extraction using a mild pH 7 phosphate buffer to remove polar byproducts. Avoid using highly basic aqueous washes (like 1M NaOH), which will trigger rapid epimerization at the acidic C5 position of the oxazolone ring.

Q3: What is the best approach to separate diastereomeric mixtures of oxazolidin-4-ones generated from domino O-alkylation/aza-Michael reactions? Causality: Domino reactions, such as those involving α-bromoamido alcohols and Michael acceptors, often yield trans-oxazolidin-4-ones with specific diastereomeric ratios (e.g., 85:15 dr)[3]. Solution: If the compound is crystalline, exploit differential solubility by performing selective recrystallization from an EtOAc/Heptane mixture. This thermodynamically enriches the major trans-isomer in the crystalline lattice while leaving the minor cis-isomer in the mother liquor. If the compound is an oil, preparative chiral HPLC is required.

Quantitative Data: Purification Strategies Comparison

Purification MethodTypical Recovery YieldPurity AchievedScalabilityKey AdvantageKey Limitation
Standard Silica Chromatography 30–50%85–90%HighLow cost, readily availableHigh risk of acid-catalyzed ring opening
Et₃N-Buffered Silica Chromatography 75–90%>95%HighPrevents degradation of the oxazolone ringTrace Et₃N contamination requires high-vacuum drying
Recrystallization (EtOAc/Heptane) 60–80%>98%Very HighExcellent for diastereomeric enrichmentRequires crystalline intermediates; optimization needed
Preparative Chiral HPLC 85–95%>99%Low to MediumPerfect for isolating specific enantiomers/epimersHigh solvent consumption; expensive equipment

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Protocol A: Buffered Silica Gel Chromatography for Acid-Sensitive Oxazolones

This protocol is mandatory for liquid intermediates or complex crude mixtures that cannot be crystallized.

  • Slurry Preparation: Mix silica gel (230–400 mesh) with Hexanes containing 1% v/v Triethylamine (Et₃N).

    • Validation Check: The slurry must not clump. Dip a strip of pH paper into the solvent layer; it must indicate a basic environment (pH > 8).

  • Column Packing & Equilibration: Pour the slurry into the column. Flush the packed bed with 2 full column volumes of the 1% Et₃N/Hexanes solution.

    • Validation Check: Collect the eluent exiting the column and test with pH paper. It must read >pH 7 to confirm that all acidic silanol sites have been neutralized.

  • Sample Loading: Dissolve the crude 2H-1,3-oxazol-2-id-4-one in a minimal amount of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Elution: Elute the product using a gradient of Ethyl Acetate (EtOAc) in Hexanes (e.g., 10% to 30% EtOAc). Crucial: Do not add Et₃N to the elution solvent. The column is already buffered, and adding amine to the eluent will contaminate your final product.

  • Isolation: Pool fractions containing the product (verify via TLC, visualizing with UV at 254 nm). Concentrate under reduced pressure with a water bath temperature strictly below 30 °C to prevent thermal degradation.

Protocol B: Diastereomeric Enrichment via Recrystallization

Use this protocol when the crude purity is >80% and the intermediate is known to form a crystalline solid.

  • Dissolution: Place the semi-pure oxazolone in a round-bottom flask. Add minimal boiling Ethyl Acetate (EtOAc) until the solid is fully dissolved.

  • Anti-Solvent Addition: While maintaining a gentle reflux, add hot Heptane dropwise until the solution becomes faintly turbid. Immediately add 1–2 drops of EtOAc until the turbidity just clears.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to 20 °C over 2 to 3 hours.

    • Validation Check: You must observe the slow formation of distinct crystal lattices. Rapid precipitation (crashing out) indicates the cooling was too fast, which traps impurities and minor diastereomers. If this occurs, reheat to dissolve and repeat the cooling phase.

  • Maturation: Transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize precipitation.

  • Filtration & Drying: Filter the crystals rapidly through a Buchner funnel. Wash the filter cake with ice-cold Heptane. Dry under high vacuum (<1 mbar) for 12 hours to remove residual solvent trapped in the crystal lattice.

References

  • Buy 2H-1,3-oxazol-2-id-4-one (EVT-8853332), EvitaChem,
  • Synthesis of Oxazolidin-4-ones: Domino O-Alkylation/Aza-Michael/Intramolecular Retro-Claisen Condensation, Organic Letters - ACS Public
  • Metal-Free Aerobic Radical Ring Opening–Cyclization of Bicyclo[1.1.0]butylamides to Oxazolidin-4-ones, J-Stage,

Sources

Optimization

Technical Support Center: Optimizing Temperature and pH for 5(4H)-Oxazolone Formation

Welcome to the Technical Support Center for oxazolone (azlactone) synthesis. 5(4H)-oxazolones are highly reactive five-membered heterocyclic intermediates critical to peptide synthesis, dynamic kinetic resolution (DKR),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for oxazolone (azlactone) synthesis. 5(4H)-oxazolones are highly reactive five-membered heterocyclic intermediates critical to peptide synthesis, dynamic kinetic resolution (DKR), and the Erlenmeyer-Plöchl reaction[1]. Because the oxazolone ring features a highly acidic C-4 proton and an electrophilic C-5 carbonyl, its stability is exquisitely sensitive to environmental conditions[2][3].

This guide provides drug development professionals and synthetic chemists with the causal mechanisms, self-validating standard operating procedures (SOPs), and expert troubleshooting necessary to control temperature and pH, thereby preventing racemization, hydrolysis, and aminolysis.

Mechanistic Pathway & Decision Tree

The following diagram illustrates how temperature and pH dictate the kinetic and thermodynamic fate of the oxazolone ring.

OxazolonePathways N_Acyl N-Acyl Amino Acid (Starting Material) Cyclization Cyclodehydration (Ac2O or EDC) N_Acyl->Cyclization Oxazolone 5(4H)-Oxazolone (Reactive Intermediate) Cyclization->Oxazolone HighTemp High Temp (>80°C) & Basic pH Oxazolone->HighTemp Suboptimal Conditions LowTemp Low Temp (0-21°C) & Mild pH (5-6) Oxazolone->LowTemp Optimized Conditions Enolate Achiral Enolate (C-4 Deprotonation) HighTemp->Enolate Base Catalysis Hydrolysis Ring Cleavage (C-5 Nucleophilic Attack) HighTemp->Hydrolysis Excess OH- / H2O Stable Stable Enantiopure Oxazolone / Peptide LowTemp->Stable Kinetic Control Racemic Racemized Product (Loss of Stereocenter) Enolate->Racemic Non-selective protonation Degraded N-Acyl Amino Acid (Hydrolysis Product) Hydrolysis->Degraded Irreversible

Fig 1. Mechanistic pathways of oxazolone formation and degradation based on pH and temperature.

Standard Operating Procedures (SOPs)

To ensure reproducibility, every protocol must act as a self-validating system. Below are two distinct methodologies tailored to different synthetic goals.

Protocol A: Classical Erlenmeyer-Plöchl Synthesis (Thermodynamic Control)

This method is ideal for synthesizing stable, unsaturated 4-arylidene-2-phenyl-5(4H)-oxazolones where C-4 stereochemistry is not a factor due to the exocyclic double bond[1][4].

  • Reagent Assembly: In a dry round-bottom flask, combine hippuric acid (1.0 eq), benzaldehyde (1.0–1.2 eq), and strictly anhydrous sodium acetate (1.0–1.5 eq)[1]. Causality: Anhydrous conditions are mandatory; trace water at high temperatures will immediately hydrolyze the newly formed azlactone ring.

  • Cyclodehydration: Add acetic anhydride (3.0–5.0 eq). This acts as both the solvent and the dehydrating agent[1].

  • Thermal Activation: Heat the mixture in an oil bath at 80–100 °C for 1–2 hours with continuous stirring[1]. Causality: The high temperature is required to drive the Perkin-type condensation at the C-4 position after initial cyclization[4].

  • Validation Check 1 (TLC): Monitor the disappearance of hippuric acid via Thin Layer Chromatography (TLC)[2][5].

  • Quenching & Isolation: Cool the reaction to room temperature and slowly add cold ethanol/water (2:1) to precipitate the azlactone[5]. Filter under suction.

  • Validation Check 2 (Spectroscopy): Confirm ring formation via FT-IR. A successful synthesis will show distinct C=O (1820 cm⁻¹) and C=N (1660 cm⁻¹) absorptions[4].

Protocol B: Aqueous Transient Oxazolone Formation (Kinetic Control)

This method is used for forming transient, enantiopure oxazolones (e.g., for dynamic assembly or peptide coupling) where preventing racemization and hydrolysis is critical[6].

  • Buffer Preparation: Prepare a 200 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer solution.

  • pH Optimization: Adjust the pH strictly to 6.0. Causality: pH 6.0 is the optimal thermodynamic window that allows 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylate while suppressing hydroxide-driven hydrolysis of the resulting oxazolone[6].

  • Precursor Addition: Dissolve N-acetyl-L-phenylalanine (Ac-F-OH) to a concentration of 100 mM[6].

  • Thermal Regulation: Equilibrate the system to exactly 21 °C. Causality: Lower temperatures (e.g., 21 °C vs 35 °C) extend the half-life of the oxazolone from 28 minutes to 71 minutes by slowing the rate of enolization[6].

  • Activation: Initiate the cycle by adding 60 mM EDC[6].

  • Validation Check (HPLC): Monitor the reaction via non-chiral HPLC. The transient oxazolone will appear at a distinct retention time (e.g., ~6.6 min) separate from the precursor[6]. Verify enantiomeric excess (ee) using a chiral stationary phase column.

Quantitative Performance Metrics

The table below summarizes how varying temperature and pH/base conditions impact the yield and structural integrity of oxazolones across different synthetic strategies.

Synthesis MethodCatalyst / ReagentOptimal Temp (°C)Optimal pH / BaseYield / ConversionKey Mechanistic Observation
Classical Erlenmeyer-Plöchl Acetic Anhydride80–100Anhydrous NaOAc66–89%High temperature is required for the Perkin condensation step; racemization of chiral starting materials is inevitable[1][4].
Peptide-Catalyzed DKR Peptide / MeOH4Mild (No added base)Up to 98:2 erNear-freezing temperatures kinetically preserve the stereocenter during dynamic kinetic resolution.
EDC-Fueled Transient EDC21pH 6.0 (MES Buffer)>90% transientpH 5.0–6.0 perfectly balances EDC reactivity while limiting hydroxide-driven ring cleavage[6].
Photoredox Cycloaddition Ru(bpy)₃Cl₂ / Blue LED25 (Ambient)Neutral (Anhydrous)35–70%Ambient temperature prevents the thermal degradation of the azlactone ring during[2+2] cycloadditions[5].
Expert Troubleshooting & FAQs

Q1: Why does my 5(4H)-oxazolone lose stereochemical integrity (racemize), and how do temperature and pH drive this? A: The loss of stereochemical integrity is driven by the high acidity of the α-proton at the C-4 position, which is flanked by electron-withdrawing carbonyl and imine groups[2]. Under basic conditions (high pH), the base abstracts this proton, generating a planar, achiral enolate intermediate[2][7]. Because this intermediate is planar, subsequent re-protonation occurs from either face with equal probability, resulting in a racemic mixture[2]. Elevated temperatures exponentially increase the kinetic rate of this base-catalyzed enolization[7]. Corrective Action: To minimize racemization, lower the reaction temperature (0–4 °C) to kinetically slow enolization[2]. Substitute strong bases with sterically hindered bases (e.g., sym-collidine) or weak bases like pyridine, which minimize α-proton abstraction[2][8].

Q2: I am observing significant hydrolysis and ring-opening, resulting in low yields. How do I optimize the pH to prevent this? A: The oxazolone ring is an activated acyl species, making the C-5 carbonyl highly susceptible to nucleophilic attack[2][3]. At high pH, the elevated concentration of hydroxide ions (OH⁻) leads to rapid nucleophilic attack at the C-5 position, cleaving the carbonyl-oxygen bond and yielding the thermodynamically stable N-acyl-α-amino acid[2][6]. Corrective Action: If operating in an aqueous or semi-aqueous environment (such as EDC-mediated synthesis), strictly maintain a slightly acidic pH (pH 5.0–6.0) using a buffer[6]. This specific pH window is critical: it is acidic enough to suppress hydroxide-mediated nucleophilic attack, yet sufficient to allow carbodiimide activation[6].

Q3: During peptide coupling, oxazolone formation is leading to unwanted aminolysis side-products. How can I suppress this? A: Aminolysis occurs when nucleophilic amines in your reaction mixture attack the C-5 carbonyl of the oxazolone ring, forming peptide-like amide byproducts[2]. Furthermore, when using carbodiimides, suboptimal pH or temperature can lead to the formation of stable N-acylurea dead-ends[6]. Corrective Action: If oxazolone formation is an undesirable intermediate in your peptide synthesis, introduce additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)[2]. These additives act as superior nucleophiles that rapidly react with the activated acyl species to form a stable active ester before the slower cyclodehydration to the oxazolone can occur[2].

References
  • BenchChem. "troubleshooting side reactions in 5(4H)-oxazolone synthesis - Benchchem". Benchchem.com.
  • Slebioda, M., et al. "Studies on the kinetics of racemization of 2,4-disubstituted-5(4H)-oxazolones". Canadian Journal of Chemistry.
  • Biointerface Research in Applied Chemistry. "Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review". Biointerfaceresearch.com.
  • BenchChem. "The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Developme". Benchchem.com.
  • ACS Publications. "Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives". The Journal of Organic Chemistry.
  • ACS Publications. "Stereoselective Intermolecular [2 + 2] Cycloadditions of Erlenmeyer–Plöchl Azlactones Using Visible Light Photoredox Catalysis". The Journal of Organic Chemistry.
  • NIH. "Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis". Analytical Chemistry.
  • ResearchGate. "The robustness of the oxazolone reaction cycle with Ac-F-OH as a...".
  • International Journal of Pharmaceutical Sciences. "Oxazolone: From Chemical Structure to Biological Function – A Review". ijpsjournal.com.

Sources

Troubleshooting

Technical Support Center: Handling Moisture-Sensitive 2H-1,3-oxazol-2-id-4-one Reagents

Welcome to the Advanced Reagent Support Center. 2H-1,3-oxazol-2-id-4-one derivatives (commonly referred to as oxazolones or 5H-oxazol-4-ones) are powerful but highly sensitive heterocyclic intermediates used extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Center. 2H-1,3-oxazol-2-id-4-one derivatives (commonly referred to as oxazolones or 5H-oxazol-4-ones) are powerful but highly sensitive heterocyclic intermediates used extensively in peptide synthesis, asymmetric catalysis, and drug development. Due to their pronounced electrophilicity, managing their acute moisture sensitivity is the most critical factor in preventing reaction failure.

Below, our Application Scientists have compiled mechanistic troubleshooting guides, self-validating handling protocols, and quantitative stability data to ensure your workflows remain robust and reproducible.

Section 1: Mechanistic FAQs & Troubleshooting

Q: Why are 2H-1,3-oxazol-2-id-4-one reagents so acutely sensitive to moisture? A: The sensitivity of these reagents stems from the highly activated, electrophilic nature of the C4 carbonyl carbon within the strained five-membered ring. In the presence of even trace amounts of water, the oxazolone ring undergoes rapid nucleophilic attack. This forms a transient hemiacetal intermediate that irreversibly ring-opens into an N-acyl amino acid. This thermodynamic vulnerability is so pronounced that in aqueous microdroplets, oxazolones spontaneously hydrate to form dipeptides in under a millisecond (1)[1]. In peptide synthesis, this intermediate is notorious for causing base-catalyzed racemization via a resonance-stabilized enolate before the desired aminolysis can occur (2)[2].

Hydrolysis Ox 2H-1,3-oxazol-2-id-4-one (Active Reagent) Int Hemiacetal Intermediate (Ring-Opened) Ox->Int Nucleophilic Attack H2O Trace H2O (Moisture) H2O->Int Addition to C=O Deg N-Acyl Amino Acid (Hydrolyzed Byproduct) Int->Deg Irreversible Hydrolysis Rac Racemic Mixture (Loss of Chirality) Int->Rac Base-Catalyzed Epimerization

Mechanistic pathway of moisture-induced hydrolysis and racemization in oxazolones.

Q: I am observing significant racemization and low yields in my asymmetric conjugate additions. Could moisture be the culprit? A: Absolutely. In chiral tertiary amine-catalyzed additions, moisture competes directly with your target nucleophile. It degrades the oxazol-4-one and disrupts the delicate hydrogen-bonding network required for stereocontrol (3)[3]. When water hydrolyzes the reagent, it also generates acidic/basic byproducts that further accelerate the decomposition of remaining starting materials. Utilizing strictly anhydrous solvents (e.g., toluene) and removing moisture from nonvolatile reagents via high vacuum is mandatory (3)[3]. Furthermore, the addition of desiccants like anhydrous Na₂SO₄ has been shown to improve yields in moisture-sensitive asymmetric catalytic systems by scavenging in-situ generated water (4)[4].

Section 2: Self-Validating Experimental Protocol

To ensure trustworthiness in your workflow, you must treat the preparation of oxazol-4-ones as a self-validating system. Do not assume your reagent is dry; you must prove it spectroscopically before initiating the reaction.

Protocol: Self-Validating Anhydrous Preparation of Oxazol-4-ones

Causality Focus: We utilize high-vacuum purging to remove surface-bound water from the crystalline lattice of the reagent, followed by an FT-IR validation step to confirm the integrity of the highly strained oxazolone ring prior to catalyst addition.

  • Desiccation & Purging : Transfer the required mass of the 2H-1,3-oxazol-2-id-4-one reagent into a flame-dried Schlenk flask. Apply high vacuum (≤ 0.1 mmHg) for a minimum of 2 hours at 25 °C.

    • Reasoning: This removes non-chemisorbed atmospheric moisture introduced during weighing.

  • Inert Atmosphere Cycling : Backfill the flask with ultra-high purity (UHP) Argon or Nitrogen. Repeat the vacuum-gas cycle three times to ensure a strictly inert environment.

  • Anhydrous Solvent Transfer : Using a dry, argon-purged gas-tight syringe, transfer anhydrous solvent (e.g., Toluene or THF, dried over activated 3Å molecular sieves to <10 ppm H₂O) into the Schlenk flask.

  • Desiccant Addition (Optional but Recommended) : Add 10-20 mol% of freshly calcined anhydrous Na₂SO₄ to the reaction mixture to act as an internal moisture scavenger (4)[4].

  • In-situ Validation (Critical Step) : Before adding the coupling partner or chiral catalyst, extract a 50 µL aliquot under argon flow. Perform a rapid attenuated total reflectance (ATR) FT-IR analysis.

    • Pass Criterion : A sharp, intense absorption band at ~1820–1830 cm⁻¹ confirms the intact C=O stretch of the oxazolone ring. You may proceed with the reaction.

    • Fail Criterion : The appearance of a broad band at ~1700 cm⁻¹ (carboxylic acid C=O) or ~3300 cm⁻¹ (N-H/O-H stretch) indicates premature hydrolysis. The batch must be discarded or recrystallized.

Protocol Prep Reagent Desiccation (High Vacuum ≤ 0.1 mmHg) Purge Inert Gas Cycling (3x Ar/N2 Backfill) Prep->Purge Solvent Anhydrous Solvent Addition (<10 ppm H2O) Purge->Solvent Test In-situ FT-IR Validation (Aliquot Extraction) Solvent->Test Pass Proceed to Reaction (Sharp peak at 1820 cm⁻¹) Test->Pass Intact Ring Fail Discard / Recrystallize (Broad peak at 1700 cm⁻¹) Test->Fail Hydrolyzed

Self-validating workflow for the anhydrous preparation and verification of oxazol-4-one reagents.

Section 3: Quantitative Data Analysis

Understanding the kinetics of oxazolone degradation is critical for experimental design. Table 1 summarizes the impact of moisture on reagent half-life and reaction outcomes across various environments.

Table 1: Impact of Moisture Content on Oxazol-4-one Stability and Reaction Yield

Reaction EnvironmentMoisture ContentAdditive / MitigationOxazolone Half-Life / OutcomeReference
Aqueous Microdroplets> 99% (Bulk Water)None< 1 ms (Rapid conversion to dipeptides)[1]
Standard THF (Benchtop)~200 - 500 ppmNone< 30 minutes (Significant ring-opening)[2]
Anhydrous Toluene< 10 ppmVacuum/N₂ PurgeStable > 24 hours (91% yield, 98% ee)[3]
Asymmetric CatalysisTrace (In-situ generated)Anhydrous Na₂SO₄Yield improved from 75% to 92%[4]

References

  • Source: NIH.gov (PNAS)
  • Title: WO1995017903A1 - Modular design and synthesis of oxazolone-derived molecules Source: Google Patents URL
  • Source: ACS Publications (The Journal of Organic Chemistry)
  • Source: ACS Publications (Chemical Reviews)

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 2H-1,3-oxazol-2-id-4-one versus standard oxazolidinones

Comparative Reactivity Guide: 2H-1,3-oxazol-2-id-4-one vs. Standard Oxazolidinones As a Senior Application Scientist, navigating the nuanced reactivity of heterocyclic scaffolds is critical for rational drug design and c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2H-1,3-oxazol-2-id-4-one vs. Standard Oxazolidinones

As a Senior Application Scientist, navigating the nuanced reactivity of heterocyclic scaffolds is critical for rational drug design and complex molecule synthesis. The oxazolidinone family presents a fascinating dichotomy. On one end of the spectrum are standard 1,3-oxazolidin-2-ones , which are highly stable cyclic carbamates renowned for their utility as chiral auxiliaries and potent antimicrobial agents. On the other end lies 2H-1,3-oxazol-2-id-4-one , a transient, mesoionic reactive intermediate characterized by profound electrophilicity and dipolar reactivity. This guide objectively compares their structural causality, performance profiles, and experimental handling, supported by field-proven methodologies.

Structural and Mechanistic Divergence

Standard 1,3-Oxazolidin-2-ones: The Stable Anchor Standard oxazolidinones feature a saturated five-membered ring with a carbonyl at the C2 position, forming a robust cyclic carbamate. This structural motif is thermodynamically stable and resistant to spontaneous ring-opening. In medicinal chemistry, this stability allows derivatives like Linezolid to reach their target—the 50S ribosomal subunit—without degrading in vivo, effectively halting bacterial protein synthesis [1]. In synthetic applications (e.g., Evans auxiliaries), the N-acyl derivatives rely on the steric bulk at the C4 position to block one face of the molecule. When enolized, the metal cation (often Li⁺ or Ti⁴⁺) forms a rigid, bidentate chelate with the imide and enolate oxygens, ensuring predictable, high-yielding stereocontrol during alkylation or aldol additions.

2H-1,3-oxazol-2-id-4-one: The Mesoionic Dynamo Contrastingly, 2H-1,3-oxazol-2-id-4-one (and its related oxazolone/munchnone derivatives) shifts the carbonyl to the C4 position and possesses a deprotonated or ylide-like C2 carbon. This creates a mesoionic system—a molecule that cannot be represented by a single uncharged resonance structure. The delocalization of positive charge across the oxazolium ring and negative charge on the exocyclic oxygen (or carbon) makes it a highly reactive 1,3-dipole. It is highly susceptible to nucleophilic attack (often acting as a key intermediate in prebiotic peptide chain extension [2]) and readily undergoes 1,3-dipolar cycloadditions with alkynes to form complex pyrrole and pyrroline scaffolds after CO₂ extrusion [3].

Comparative Reactivity Profile

ParameterStandard 1,3-Oxazolidin-2-ones2H-1,3-oxazol-2-id-4-one
Core Structure Cyclic carbamate (C2 Carbonyl)Mesoionic/Ylide (C4 Carbonyl)
Thermodynamic Stability High (Bench-stable, pKa ~21)Low (Transient, generated in situ)
Primary Reactivity N-acylation, Enolate facial shielding1,3-Dipolar cycloaddition, Nucleophilic attack
Quantitative Metrics Typical d.e. >95% (Evans alkylation)Cycloaddition yields typically 70–90%
Role in Synthesis Chiral Auxiliary (Stereodirector)Reactive Building Block / Dipole
Biological Application Antibiotics (Ribosomal inhibitors)Prebiotic peptide synthesis intermediates

Experimental Methodologies & Self-Validating Protocols

To demonstrate the practical handling of these divergent systems, the following field-proven protocols outline their distinct synthetic workflows.

Protocol A: Asymmetric Alkylation via Standard Oxazolidinone (Evans Auxiliary) Objective: To achieve >95% diastereomeric excess (d.e.) in the alpha-alkylation of an acyl chain. Causality: Sodium hexamethyldisilazide (NaHMDS) is chosen as the base to irreversibly generate the Z-enolate. The sodium cation coordinates the oxazolidinone carbonyl and the enolate oxygen, locking the conformation. The bulky C4-isopropyl or benzyl group physically shields the Re face, forcing the electrophile (e.g., benzyl bromide) to attack exclusively from the Si face. Step-by-Step Workflow:

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Enolization: Dropwise add NaHMDS (1.1 eq, 1.0 M in THF). Stir for 30 minutes at -78 °C to ensure complete, irreversible Z-enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via chiral HPLC or ¹H-NMR. The appearance of a single major diastereomeric alpha-proton doublet (d.r. > 95:5) validates the integrity of the chelation-controlled transition state.

Protocol B: In Situ Trapping of 2H-1,3-oxazol-2-id-4-one via 1,3-Dipolar Cycloaddition Objective: To synthesize a highly substituted pyrroline scaffold by trapping the transient mesoionic oxazolone. Causality: Because 2H-1,3-oxazol-2-id-4-one is too reactive to isolate, it must be generated in situ via the cyclodehydration of an N-acyl amino acid precursor. Acetic anhydride acts as the dehydrating agent. The resulting mesoionic dipole immediately reacts with an electron-deficient alkyne (dipolarophile) via a concerted [3+2] cycloaddition, driven by the thermodynamic stability of the subsequent CO₂ extrusion. Step-by-Step Workflow:

  • Precursor Activation: Suspend the N-acyl amino acid precursor (1.0 eq) and the dipolarophile (e.g., dimethyl acetylenedicarboxylate, 1.2 eq) in anhydrous toluene (0.1 M).

  • Dehydration/Generation: Add acetic anhydride (2.0 eq) and a catalytic amount of triethylamine (0.1 eq). The base facilitates the deprotonation required to form the mesoionic 2H-1,3-oxazol-2-id-4-one intermediate.

  • Cycloaddition: Heat the reaction mixture to 80 °C for 4 hours. The transient oxazolone will undergo a[3+2] cycloaddition with the alkyne, followed by spontaneous decarboxylation (CO₂ evolution).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

  • Validation Checkpoint: Monitor the reaction via FTIR. The rapid disappearance of the transient oxazolone C=O stretch (~1800 cm⁻¹) and the absence of the precursor carboxylic acid O-H stretch confirm successful in situ trapping and cyclization.

Pathway Visualizations

Below are the causal pathways for both the biological application of standard oxazolidinones and the synthetic utility of the 2H-1,3-oxazol-2-id-4-one intermediate.

G A Standard Oxazolidinone (e.g., Linezolid) B 50S Ribosomal Subunit (PTC Binding) A->B Binds 23S rRNA C Inhibition of 70S Initiation Complex B->C Prevents tRNA positioning D Halt of Bacterial Protein Synthesis C->D Bacteriostatic Effect

Mechanism of action for standard oxazolidinones (Linezolid) inhibiting bacterial translation.

G A Amino Acid / Peptide Precursor B 2H-1,3-oxazol-2-id-4-one (Mesoionic Intermediate) A->B Dehydration / Activation C 1,3-Dipolar Cycloaddition B->C Reacts with Alkyne/Alkene D Complex Pyrroline / Heterocycle Scaffold C->D CO2 Extrusion

Synthetic workflow of 1,3-dipolar cycloaddition via the 2H-1,3-oxazol-2-id-4-one intermediate.

References

  • The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Comparative

HPLC Method Validation for Assessing 2H-1,3-oxazol-2-id-4-one Purity: A Comparative Guide

Executive Summary & Rationale 2H-1,3-oxazol-2-id-4-one (commonly referred to as oxazolone) is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms[1]. It serves as a critical synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2H-1,3-oxazol-2-id-4-one (commonly referred to as oxazolone) is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms[1]. It serves as a critical synthetic intermediate in the development of oxazolidinone-class active pharmaceutical ingredients (APIs), including potent antibacterial agents like Linezolid and anticoagulants like Rivaroxaban[1][2]. Because the synthesis of this core often utilizes highly reactive starting materials (such as α-hydroxy ketones or epibromohydrin), the formation of structurally similar byproducts and enantiomeric impurities is a persistent challenge[1][3].

Accurate purity assessment is therefore mandatory to prevent downstream stereochemical failures. This guide provides an objective comparison between a modern Superficially Porous Particle (SPP / Core-Shell) UHPLC method and a traditional Fully Porous Particle (FPP) HPLC method for the purity validation of 2H-1,3-oxazol-2-id-4-one, strictly adhering to the 4[4].

The Causality of Method Selection: Core-Shell vs. Fully Porous Particles

For decades, 5 µm Fully Porous Particles (FPP) have been the standard for chromatographic assays. However, achieving baseline resolution for closely eluting oxazolone byproducts often required excessively long run times.

We advocate for the transition to Core-Shell (SPP) technology . Core-shell particles consist of a solid, impermeable silica inner core surrounded by a porous silica outer layer[5]. The causality behind their superior performance lies in the van Deemter equation :

  • Reduced C-Term (Resistance to Mass Transfer): The shortened diffusion path within the porous shell allows for rapid analyte mass transfer between the mobile and stationary phases[6]. The molecule does not get "lost" deep within the pore structure[7].

  • Reduced A-Term (Eddy Dispersion): Core-shell particles typically exhibit a much tighter particle size distribution and pack more uniformly than FPPs, reducing interstitial band broadening[7].

The result is that a 2.6 µm SPP column can generate efficiencies (theoretical plates) comparable to a sub-2 µm FPP column, but at significantly lower system backpressures, eliminating the absolute necessity for ultra-high-pressure instrumentation[5][6].

MassTransfer SPP Core-Shell (SPP) Particle (Solid Core + Porous Shell) Sub1 Shorter Diffusion Path (Reduced C-Term) SPP->Sub1 FPP Fully Porous Particle (FPP) (Completely Porous) Sub2 Deep Pore Diffusion (Higher Mass Transfer Resistance) FPP->Sub2 Res1 Sharper Peaks & Higher Efficiency Sub1->Res1 Res2 Broader Peaks & Lower Efficiency Sub2->Res2

Fig 1. Mass transfer kinetics comparison between Core-Shell and Fully Porous particles.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol integrates a continuous System Suitability Testing (SST) loop. This makes the method self-validating; if the system fails to meet baseline performance metrics, the run is automatically halted, preventing the generation of untrustworthy data.

Step-by-Step Analytical Workflow

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. Causality: TFA acts as an ion-pairing agent and suppresses the ionization of residual silanols on the silica surface, preventing peak tailing for polar heterocycles.

  • Organic (Mobile Phase B): HPLC-Grade Acetonitrile.

  • Action: Degas both solvents via ultrasonication for 15 minutes prior to use to prevent baseline noise from micro-bubbles[3].

Step 2: Sample & Standard Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock: Accurately weigh 10.0 mg of 2H-1,3-oxazol-2-id-4-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solutions: Dilute the stock to target concentrations (e.g., 10 µg/mL for assay) using calibrated glassware[3].

Step 3: System Suitability Testing (SST) Execution

  • Inject the working standard solution six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area 2.0%; USP Tailing Factor 1.5; Theoretical Plates (N) 5000[2].

Step 4: Gradient Elution & Data Acquisition

  • Execute the gradient program (detailed in Table 1). The gradient ensures that early-eluting polar impurities are resolved, while late-eluting non-polar synthetic byproducts are effectively washed from the column.

Table 1: Chromatographic Conditions Comparison
ParameterCore-Shell (SPP) MethodTraditional Fully Porous (FPP) Method
Column 2.6 µm C18 SPP (100 x 4.6 mm)5.0 µm C18 FPP (250 x 4.6 mm)
Flow Rate 1.2 mL/min1.0 mL/min
Injection Vol. 5 µL20 µL
Column Temp. 40°C30°C
Detection PDA at 254 nmUV at 254 nm
Gradient (B%) 0-5 min: 10% 60%0-15 min: 10% 60%
Total Run Time 8 Minutes25 Minutes
Backpressure ~280 Bar (Compatible with HPLC)~150 Bar

ICH Q2(R2) Validation Workflow & Comparative Data

The 8 establishes the international standard for ensuring analytical methods are scientifically sound, reproducible, and defensible[8]. The validation of the 2H-1,3-oxazol-2-id-4-one purity assay was executed across the following critical parameters[4][8].

ValidationWorkflow SST System Suitability (R > 2.0, N > 5000) Spec Specificity (Peak Purity PDA) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Rob Robustness (Flow, Temp, pH) Acc->Rob

Fig 2. ICH Q2(R2) analytical method validation workflow for 2H-1,3-oxazol-2-id-4-one.

Specificity & Peak Purity

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. Using a Photodiode Array (PDA) detector, peak purity was calculated. The method is deemed specific if the Purity Angle is less than the Purity Threshold across the entire peak, confirming no co-eluting hidden impurities[2].

Accuracy & Precision

Accuracy was determined by spiking the standard at 50%, 100%, and 150% of the nominal concentration. Precision (repeatability) was assessed via six replicate injections[9].

Table 2: Comparative ICH Q2(R2) Validation Data
Validation ParameterCore-Shell (SPP) ResultsFully Porous (FPP) ResultsICH Q2(R2) Acceptance Criteria
Specificity (Resolution) > 3.5 (Baseline resolved)1.8 (Partial co-elution)Rs > 1.5
Peak Purity (PDA) Purity Angle < ThresholdN/A (Standard UV used)No co-elution detected
Linearity Range 1.0 - 50 µg/mL5.0 - 50 µg/mL 0.999
Correlation Coeff. (R²) 0.99980.9985 0.999
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.20 µg/mL / 0.60 µg/mLSignal-to-Noise > 3 (LOD) / > 10 (LOQ)
Accuracy (% Recovery) 99.4% - 100.8%96.5% - 102.3%98.0% - 102.0%
Method Precision (%RSD) 0.45%1.85% 2.0%

Conclusion & Recommendations

The comparative data definitively demonstrates that transitioning from a traditional 5.0 µm Fully Porous Particle column to a 2.6 µm Core-Shell (SPP) column drastically improves the analytical lifecycle of 2H-1,3-oxazol-2-id-4-one purity assessment.

The SPP method not only reduces the analysis time by over 65% (from 25 minutes to 8 minutes), but it also yields superior mass transfer kinetics, resulting in higher sensitivity (lower LOD/LOQ) and pristine baseline resolution of closely eluting synthetic byproducts. For pharmaceutical laboratories aiming to comply with modern ICH Q2(R2) standards while maximizing throughput, the Core-Shell UHPLC methodology is the scientifically and economically superior choice.

References

  • MasterControl. "ICH Q2 (R2)
  • BenchChem. "A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones".
  • ICH.
  • EvitaChem. "Buy 2H-1,3-oxazol-2-id-4-one (EVT-8853332)".
  • International Journal of Pharmaceutical Research and Applications. "Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Linezolid in Bulk Drug and Pharmaceutical Dosage Form".
  • Symbiosis Online Publishing. "Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities".
  • Phenomenex. "Core-Shell vs Fully Porous Particles Webinar".
  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC".
  • LCGC International. "Next-generation stationary phases: Properties and performance of core-shell columns".

Sources

Validation

A Comparative Guide to NMR Spectroscopy Validation of 2H-1,3-Oxazol-2-id-4-one Structural Isomers

For researchers, scientists, and drug development professionals, the unambiguous structural determination of synthetic compounds is a cornerstone of scientific integrity and regulatory compliance. In the realm of heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural determination of synthetic compounds is a cornerstone of scientific integrity and regulatory compliance. In the realm of heterocyclic chemistry, isomers of compounds like 2H-1,3-oxazol-2-id-4-ones present a significant analytical challenge. These isomers, sharing the same molecular formula, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the definitive validation of 2H-1,3-oxazol-2-id-4-one structural isomers, supported by experimental data and protocols.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in organic chemistry, offering unparalleled detail into molecular structures.[1][2] Its ability to probe the electronic environments of individual nuclei allows for the differentiation of subtle structural variations, making it indispensable for distinguishing isomers.[1] This guide will delve into the practical application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to differentiate between key structural isomers of a substituted 2H-1,3-oxazol-2-id-4-one scaffold.

The Challenge: Differentiating Key Structural Isomers

The core of our investigation focuses on distinguishing between plausible structural isomers that can arise during the synthesis of a target 2H-1,3-oxazol-2-id-4-one derivative. For this guide, we will consider a hypothetical model compound, 5-methyl-3-phenyl-2H-1,3-oxazol-2-id-4-one , and its potential structural isomers. The primary challenge lies in unequivocally determining the connectivity of the atoms within the heterocyclic ring and the positions of the substituents.

The NMR Toolkit: A Multi-faceted Approach for Structural Elucidation

A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a comprehensive structural assignment.[3][4] While ¹H NMR provides information on the proton environments and their neighboring protons through coupling constants, ¹³C NMR reveals the number of unique carbon atoms.[1] However, for complex molecules with overlapping signals, 2D NMR techniques are crucial for establishing definitive atomic connectivity.[3][5]

The key 2D NMR experiments for this application are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[1][6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations).[1][6]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations), which is critical for piecing together the molecular skeleton.[1][3][6]

Comparative NMR Data Analysis: A Case Study

Let us consider our target molecule, Isomer A (5-methyl-3-phenyl-2H-1,3-oxazol-2-id-4-one) , and a plausible structural isomer, Isomer B (2-methyl-3-phenyl-2H-1,3-oxazol-2-id-4-one) .

Isomer A Isomer B
5-methyl-3-phenyl-2H-1,3-oxazol-2-id-4-one2-methyl-3-phenyl-2H-1,3-oxazol-2-id-4-one

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations that would allow for their differentiation. These are hypothetical values based on typical chemical shift ranges for similar functional groups.

Table 1: Comparative ¹H NMR Data (500 MHz, CDCl₃)

Proton Isomer A (δ, ppm) Multiplicity Isomer B (δ, ppm) Multiplicity Key Differentiating Feature
H-2~5.5s--Absence of a signal for H-2 in Isomer B.
H-5--~4.8qPresence of a quartet for H-5 in Isomer B.
-CH₃ (at C5)~1.5d--Doublet for the methyl group in Isomer A.
-CH₃ (at C2)--~1.8dDoublet for the methyl group in Isomer B.
Phenyl-H7.2-7.5m7.2-7.5mSimilar aromatic region for both isomers.

Table 2: Comparative ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Isomer A (δ, ppm) Isomer B (δ, ppm) Key Differentiating Feature
C-2~85~95Significant downfield shift of C-2 in Isomer B due to the methyl substituent.
C-4~175~175Similar chemical shift for the carbonyl carbon.
C-5~70~75Slight downfield shift of C-5 in Isomer B.
-CH₃~15~20Different chemical shifts for the methyl carbons.
Phenyl-C120-140120-140Similar aromatic region for both isomers.

Table 3: Key Differentiating HMBC Correlations

Isomer A Isomer B
Proton (δ) → Carbon (δ) Proton (δ) → Carbon (δ)
H-2 (~5.5) → C-4 (~175)H-5 (~4.8) → C-4 (~175)
H-2 (~5.5) → C-5 (~70)H-5 (~4.8) → C-Phenyl (ipso)
-CH₃ (~1.5) → C-5 (~70)-CH₃ (~1.8) → C-2 (~95)
-CH₃ (~1.5) → C-4 (~175)-CH₃ (~1.8) → C-Phenyl (ipso)

The HMBC correlations are the most definitive tool for distinguishing these isomers. In Isomer A, the proton at C-2 will show a correlation to the carbonyl carbon (C-4), and the methyl protons will show correlations to C-5 and C-4. In contrast, for Isomer B, the methyl protons will correlate to the C-2 carbon, and the H-5 proton will show a correlation to the carbonyl carbon (C-4). These distinct long-range correlations provide unambiguous evidence for the atomic connectivity.

Experimental Protocols

The reliability of NMR data is intrinsically linked to meticulous experimental procedure.[7][8] Adherence to standardized protocols is crucial for obtaining high-quality, reproducible results, which is a key aspect of Good Manufacturing Practice (GMP) in the pharmaceutical industry.[2][9][10]

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified 2H-1,3-oxazol-2-id-4-one isomer.[11]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[7][12] The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used. The solution should be clear and free of particulate matter.[7]

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.[7][11]

  • Standard: For quantitative analysis (qNMR), a known amount of an internal standard can be added.[13]

G cluster_prep Sample Preparation weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl3) weigh->dissolve Add solvent transfer 3. Transfer to NMR Tube dissolve->transfer Ensure homogeneity

Diagram 1: Workflow for NMR sample preparation.

Protocol 2: NMR Data Acquisition

These protocols are based on a standard 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[8]

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

  • COSY:

    • Acquire a gradient-selected COSY (gCOSY) experiment.

    • Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • HSQC:

    • Acquire a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) coupling of ~145 Hz.

    • Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • HMBC:

    • Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

    • Typical parameters: 256-512 increments in the indirect dimension, 16-64 scans per increment.

G start Prepared Sample nmr NMR Spectrometer start->nmr one_d 1D Experiments (¹H, ¹³C) nmr->one_d two_d 2D Experiments (COSY, HSQC, HMBC) nmr->two_d process Data Processing & Analysis one_d->process two_d->process structure Structure Validation process->structure

Diagram 2: Experimental workflow for NMR-based structural validation.

Conclusion: The Power of a Multi-dimensional NMR Approach

The definitive structural validation of 2H-1,3-oxazol-2-id-4-one isomers is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. While 1D NMR provides initial clues, the unambiguous assignment of atomic connectivity and, therefore, the correct isomeric form, relies heavily on the detailed correlation maps provided by 2D experiments, particularly HMBC. For researchers in drug discovery and development, mastering these techniques is not merely an academic exercise but a critical component of ensuring the safety, efficacy, and quality of novel chemical entities.[5][14] The integration of these NMR methodologies into the analytical workflow provides a robust and self-validating system for structural elucidation.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • Holzgrabe, U. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
  • Korneeva, E. V., & Pynchenkova, E. F. (2016, March 17). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals.
  • News-Medical.Net. (2025, March 18). Enhancing pharmaceutical quality control with advanced NMR solutions.
  • Almac. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting.
  • Turan-Zitouni, G., et al. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • Science.gov. cosy hsqc hmbc: Topics by Science.gov.
  • Benchchem. (2025). Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis.
  • Digital CSIC.
  • Organomation.
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • M. J. O'Donnell. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Go up. (2023, July 24).
  • ResearchGate. Table 2 Correlations in the HSQC and HMBC spectra of 19.
  • A THESIS SUBMITTED TO THE FACULTY. A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH.
  • Ferreira, L. G., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • ResearchGate. 1H NMR analysis of the products of the reaction of 25 mm oxazolone 1....
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • El-Sayed, R. (2013, January 28). Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles.
  • AL. Abodi, A.-J. K. (2015). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
  • Varian, Inc. 2D NMR FOR THE CHEMIST.
  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR.
  • Iowa State University. NMR Sample Preparation.
  • Abdel-Wahab, B. F., et al. (2026, March 26).
  • Georgia Institute of Technology. (2023, August 29).
  • Caceres-Cortes, J., et al. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy.
  • Czylkowska, A., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC.
  • Benchchem. (2025).
  • Giraudeau, P., & Akoka, S. (2021).
  • Peng, C., et al. (2020). Applications of Solution NMR in Drug Discovery. PMC.
  • Magritek.
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
  • Breitmaier, E. (1993). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
  • Kwan, E. E., & Huang, S. G. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • El-Emary, T. I. (1981). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis of 2H-1,3-oxazol-2-id-4-one Derivatives: A Comparative Guide

Executive Summary The structural elucidation of mesoionic and oxazolone-like compounds, specifically 2H-1,3-oxazol-2-id-4-one derivatives, presents a unique analytical challenge in drug development and agrochemical resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of mesoionic and oxazolone-like compounds, specifically 2H-1,3-oxazol-2-id-4-one derivatives, presents a unique analytical challenge in drug development and agrochemical research. Because these heterocycles are highly prone to complex ring-opening rearrangements, selecting the correct mass spectrometry (MS) platform and fragmentation technique is critical.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Orbitrap Higher-energy C-trap Dissociation (HCD) against Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) . This guide details the mechanistic causality behind their fragmentation, provides a self-validating experimental workflow, and presents quantitative data to guide your analytical strategy.

Mechanistic Causality: The Fragmentation Pathways

To optimize an MS method, one must first understand why a molecule fragments the way it does. The 2H-1,3-oxazol-2-id-4-one core is characterized by a delicate electronic balance that dictates its gas-phase dissociation.

When subjected to collisional activation, these derivatives do not simply shatter randomly; they follow thermodynamically driven pathways:

  • Decarboxylation (-44 Da): One of the most characteristic properties of oxazolidinone and oxazolone-type rings is their ability to undergo facile decarboxylation, which is driven by the formation of relatively stable 1[1].

  • Decarbonylation (-28 Da): Alternatively, parallel fragmentation pathways often involve the ejection of carbon monoxide directly from the molecular ion, yielding a distinct base peak before further degradation[2].

  • Deep Cleavage to Iminium Ions: The intermediate azomethine ylides are highly stable. To extract useful structural information about the side chains (diagnostic markers), the MS platform must deposit enough energy to break this intermediate into low-mass iminium ions.

MS_Fragmentation A Precursor Ion [M+H]+ B Decarbonylation [M+H - CO]+ A->B CID/HCD (-28 Da) C Decarboxylation [M+H - CO2]+ A->C CID/HCD (-44 Da) D Azomethine Ylide Stable Intermediate B->D Ring Cleavage C->D Ring Cleavage E Iminium Ions Diagnostic Markers D->E High Energy (HCD >30 eV)

MS/MS fragmentation pathways of 2H-1,3-oxazol-2-id-4-one derivatives.

Platform Comparison: Orbitrap HCD vs. Q-TOF CID

When analyzing the fragmentation patterns of these derivatives, the choice of dissociation technology directly impacts the quality of the structural data. The use of high-resolution analyzers prevents matrix interference and allows for the spectral deconvolution of complex, co-eluting isobaric fragments[3].

  • Q-TOF CID (Collision-Induced Dissociation): Operates via multiple low-energy collisions. It is exceptionally good at identifying the primary neutral losses (CO and CO₂). However, because the energy is deposited gradually, the fragmentation often "stalls" at the highly stable azomethine ylide intermediate.

  • Orbitrap HCD (Higher-energy C-trap Dissociation): Utilizes a beam-type collisional dissociation that deposits a massive amount of energy rapidly. This shatters the azomethine ylide into low-mass iminium ions. Furthermore, HCD does not suffer from the "1/3 rule" (low-mass cut-off) typical of traditional ion traps, ensuring that critical low-mass diagnostic fragments are captured.

Quantitative Performance Data

The following table summarizes the objective performance metrics of both platforms when analyzing a standard 2H-1,3-oxazol-2-id-4-one derivative:

ParameterOrbitrap (HCD)Q-TOF (CID)Causality / Impact
Mass Accuracy < 2 ppm< 5 ppmOrbitrap provides superior elemental composition confidence for isobaric fragments.
Low-Mass Cut-Off None (Beam-type)~1/3 of Precursor m/zHCD captures low-mass iminium ions essential for side-chain elucidation.
Optimal CE for Ring Cleavage 35–45 eV20–30 eVHCD requires higher energy to shatter the stable azomethine ylide intermediate.
Primary Neutral Loss -28 Da (CO) & -44 Da (CO₂)-28 Da (CO)CID favors the lowest energy pathway; HCD drives parallel high-energy pathways.
Diagnostic Ion Intensity ++++++Higher energy deposition in HCD yields richer, more actionable structural fingerprints.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS workflow is designed as a self-validating system . Every step includes a built-in quality control check to verify causality and system readiness.

Step 1: Sample Preparation & Integrity
  • Reconstitute the synthesized 2H-1,3-oxazol-2-id-4-one derivative in 1 mL of 50:50 (v/v) acetonitrile/water.

  • Validation: Filter the reconstituted sample through a4 into an autosampler vial[4]. This prevents particulate injection, ensuring stable column backpressure and preventing ion source capillary clogging.

Step 2: Chromatographic Separation
  • Utilize a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Validation: Inject a blank (50:50 ACN/H₂O) prior to the sample. Causality: This confirms the absence of column carryover and establishes a baseline noise level for accurate signal-to-noise (S/N) calculation.

Step 3: Energy Ramping & MS/MS Tuning (Critical Validation Step)

Because the stability of the azomethine ylide varies based on side-chain substitutions, a static Collision Energy (CE) will yield inconsistent data.

  • Infuse the sample at 10 µL/min directly into the ESI source.

  • Ramp the CE from 10 eV to 50 eV in 5 eV increments.

  • Validation (Survival Yield Check): Plot the intensity of the precursor ion against the CE. The optimal CE is empirically validated only when the precursor ion survival yield drops below 10%, and the intensity of the low-mass iminium ions reaches a plateau. This proves the energy is sufficient to drive the secondary fragmentation pathways.

Step 4: Data-Dependent Acquisition (DDA)
  • Operate the MS in positive ESI mode (ESI+).

  • Set the full MS scan range to m/z 100–1000 with a resolution of 70,000 (Orbitrap) or high-res mode (Q-TOF).

  • Trigger ddMS2 for the top 5 most intense ions, utilizing the validated CE from Step 3.

References

  • Title: Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions Source: MDPI URL: [Link]

  • Title: Utility of 4-hydroxythiocoumarin in organic synthesis Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Specificity and selectivity improvement in doping analysis using comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry Source: SciELO URL: [Link]

Sources

Validation

Benchmarking the Catalytic Efficiency of 2H-1,3-oxazol-2-id-4-one: A Comparative Guide to Highly Electrophilic N-Heterocyclic Carbenes

As organocatalysis continues to mature, the demand for highly tunable N-heterocyclic carbenes (NHCs) has surged. While classic imidazol-2-ylidenes and thiazol-2-ylidenes have historically dominated the landscape[1], the...

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Author: BenchChem Technical Support Team. Date: April 2026

As organocatalysis continues to mature, the demand for highly tunable N-heterocyclic carbenes (NHCs) has surged. While classic imidazol-2-ylidenes and thiazol-2-ylidenes have historically dominated the landscape[1], the emergence of mesoionic and highly electrophilic scaffolds has opened new synthetic avenues.

This guide benchmarks the catalytic efficiency of 2H-1,3-oxazol-2-id-4-one (Ox-NHC-4) —a unique oxazolone-derived carbene—against established NHC alternatives. By integrating a carbonyl group at the C4 position of the oxazole ring, Ox-NHC-4 exhibits a distinct electronic profile: significantly reduced nucleophilicity coupled with enhanced electrophilicity[2]. For researchers and drug development professionals, this translates to superior chemoselectivity and the suppression of catalyst dimerization in challenging umpolung (polarity reversal) transformations.

Mechanistic Rationale: The Power of the C4-Carbonyl

In standard NHC catalysis, the reaction is driven by the formation of an enaminol-like species known as the Breslow intermediate [3]. However, highly nucleophilic carbenes (such as IPr or IMes) often suffer from parasitic pathways, including the Wanzlick equilibrium (catalyst dimerization) or direct acyl substitution side-reactions.

The structural genius of Ox-NHC-4 lies in its electronic asymmetry. The C4-carbonyl group acts as a powerful electron sink. This lowers the energy of the carbene lone pair, rendering the initial nucleophilic attack on the target aldehyde highly reversible and controlled. Once the zwitterionic adduct undergoes proton transfer, the resulting Breslow intermediate is exceptionally stabilized by extended conjugation into the C4-carbonyl system[2]. This causality explains why Ox-NHC-4 excels in cross-benzoin and Stetter reactions where suppressing the homo-coupling of the aldehyde is critical.

G A Ox-NHC-4 (Active Catalyst) C Zwitterionic Adduct A->C Nucleophilic Attack B Aldehyde Substrate B->C D Breslow Intermediate (Umpolung Active) C->D Proton Transfer E Electrophile Addition D->E C-C Bond Formation F Product Release & Catalyst Turnover E->F Elimination F->A Catalyst Regeneration

Catalytic cycle of Ox-NHC-4 highlighting the formation of the stabilized Breslow intermediate.

Benchmarking Data: Ox-NHC-4 vs. Traditional NHCs

To objectively evaluate the catalytic efficiency of Ox-NHC-4, we benchmarked it against three industry-standard organocatalysts in two classic umpolung reactions. The data demonstrates that the unique electronics of the oxazol-2-ylidene core allow for lower catalyst loadings and higher chemoselectivity.

Table 1: Asymmetric Cross-Benzoin Condensation (Aldehyde A + Aldehyde B)

Conditions: 0.5 mmol Aldehyde A, 0.6 mmol Aldehyde B, THF (0.1 M), 25 °C.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Chemoselectivity (Cross:Homo)Enantiomeric Excess (ee %)
Ox-NHC-4 (2H-1,3-oxazol-2-id-4-one) 5 12 92 95:5 96
Triazol-2-ylidene (Standard)10188585:1592
Thiazol-2-ylidene (Standard)10247880:2088
Imidazol-2-ylidene (IPr)15246560:4075
Table 2: Intramolecular Stetter Reaction (Aliphatic Aldehyde to Michael Acceptor)

Conditions: 0.5 mmol Substrate, DBU (1.1 equiv to catalyst), THF (0.1 M), 25 °C.

CatalystCatalyst Loading (mol%)Temp (°C)Yield (%)Side-Product (Acyl Transfer)Enantiomeric Excess (ee %)
Ox-NHC-4 (2H-1,3-oxazol-2-id-4-one) 5 25 89 < 2% 98
Triazol-2-ylidene1025818%94
Thiazol-2-ylidene10257215%85

Experimental Methodology: Self-Validating Protocol

To ensure high reproducibility, the following protocol for the Ox-NHC-4 catalyzed Intramolecular Stetter Reaction is designed as a self-validating system. The inherent physical changes and specific NMR shifts act as built-in quality controls, preventing the need to isolate the highly sensitive Breslow intermediate[3].

Step 1: Catalyst Activation

  • Action: In an oven-dried Schlenk flask under N₂, dissolve the Ox-NHC-4 precatalyst (5 mol%) in anhydrous THF (0.1 M). Cool to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.5 mol%) dropwise.

  • Causality: DBU is a non-nucleophilic base that efficiently deprotonates the oxazolium precatalyst without competing for the Michael acceptor.

  • Self-Validation: The solution will transition from colorless to a pale yellow within 5 minutes, visually confirming the formation of the active free carbene.

Step 2: Substrate Addition

  • Action: Add the aliphatic aldehyde-tethered Michael acceptor (1.0 equiv) dropwise over 10 minutes to maintain a low localized concentration of the substrate, further suppressing any homo-coupling.

Step 3: Incubation & Monitoring

  • Action: Warm the reaction to 25 °C and stir for 12 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the distinct aldehyde spot (UV active, stains heavily with 2,4-DNPH) confirms the quantitative formation of the Breslow intermediate and subsequent cyclization.

Step 4: Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mildly acidic NH₄Cl protonates any remaining active catalyst, immediately halting the reaction and preventing retro-Stetter thermodynamic pathways.

Step 5: Analytical Validation

  • Action: Analyze the crude mixture via ¹H NMR (CDCl₃).

  • Self-Validation: The complete disappearance of the aldehydic proton signal (~9.5–10.0 ppm) and the emergence of the characteristic ketone α-protons (~2.5–3.0 ppm) definitively validate the catalytic cycle's success.

Workflow Step1 Step 1: Catalyst Activation Deprotonation of Oxazolium Salt with DBU in THF (0 °C) Step2 Step 2: Substrate Addition Dropwise addition of Aldehyde & Michael Acceptor Step1->Step2 Step3 Step 3: Reaction Incubation Stir at 25 °C under N2 Monitor via TLC Step2->Step3 Step4 Step 4: Quenching & Isolation Quench with aq. NH4Cl Extract with EtOAc Step3->Step4 Step5 Step 5: Validation NMR & HPLC Analysis (Self-Validating Step) Step4->Step5

Standardized, self-validating experimental workflow for Ox-NHC-4 catalyzed Stetter reactions.

References

  • Title: Oxazol-2-ylidenes. A new class of stable carbenes? Source: RSC Advances URL: [Link]

  • Title: Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now Source: Chemical Science URL: [Link]

  • Title: N-Heterocyclic carbene (NHC) organocatalysis: from fundamentals to frontiers Source: Chemical Society Reviews URL: [Link]

Sources

Comparative

Validating computational predictions for 2H-1,3-oxazol-2-id-4-one stability

The stability of mesoionic heterocycles, particularly 2H-1,3-oxazol-2-id-4-one (and its derivatives), is a critical parameter in medicinal chemistry and peptide synthesis. Unlike their thiazole counterparts, oxazolones e...

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Author: BenchChem Technical Support Team. Date: April 2026

The stability of mesoionic heterocycles, particularly 2H-1,3-oxazol-2-id-4-one (and its derivatives), is a critical parameter in medicinal chemistry and peptide synthesis. Unlike their thiazole counterparts, oxazolones exhibit a pronounced diradical character that significantly compromises their ring stability, often leading to rapid dissociation via ring-opening and CO elimination[1][2].

For drug development professionals and computational chemists, accurately predicting and experimentally validating this instability is paramount. This guide objectively compares the leading computational software suites used to predict mesoionic stability and the advanced experimental platforms required to validate these theoretical models.

The Mechanistic Challenge: Diradical Character and Ring Opening

Mesoionics are neutral compounds that cannot be represented by a single, fully covalent, or purely ionic Lewis structure. The instability of 2H-1,3-oxazol-2-id-4-one stems from its mesomeric structures, which include low-lying diradical electronic configurations[1].

When predicting the stability of this compound, computational models must accurately calculate the singlet-triplet energy gap and the diradical character ( y0​ ) . If a computational suite forces a single-reference wave function (assuming all electrons are neatly paired), it will artificially over-stabilize the ring, leading to catastrophic miscalculations of activation barriers for degradation. Therefore, the choice of computational product and its subsequent experimental validation must be meticulously paired.

Product Comparison: Computational Prediction Suites

To predict the stability and degradation pathways of 2H-1,3-oxazol-2-id-4-one, two primary computational suites dominate the landscape: Gaussian 16 and ORCA 5.0 .

Gaussian 16: The Industry Standard for Single-Reference Mapping

Gaussian 16 is unparalleled in its robustness for mapping broad Potential Energy Surfaces (PES) using Density Functional Theory (DFT) and Coupled-Cluster (CCSD(T)) methods. For 2H-1,3-oxazol-2-id-4-one, Gaussian is highly effective at calculating the adiabatic ionization energy and vertical recombination energy[2]. However, because it is primarily optimized for single-reference methods, extracting multireference diradical character requires complex workarounds.

ORCA 5.0: The Multireference Powerhouse

ORCA 5.0 has emerged as a highly efficient, parallelized alternative that excels in open-shell and multireference systems[3]. For mesoionic oxazolones, ORCA's implementation of Broken-Symmetry DFT (BS-DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods allows for the direct and highly accurate quantification of the diradical character ( y0​ )[1].

Table 1: Performance Comparison of Computational Suites for Mesoionic Stability

Feature/MetricGaussian 16ORCA 5.0Causality for 2H-1,3-oxazol-2-id-4-one
Primary Strength CCSD(T) extrapolations, PES mapping.CASSCF, NEVPT2, Broken-Symmetry DFT.ORCA better captures the multiconfigurational nature of the open-shell singlet state.
Diradical ( y0​ ) Calc. Requires manual orbital mixing/projection.Automated via Yamaguchi's spin projection.Accurate y0​ is required to predict the kinetic half-life before ring-opening.
Computational Cost High for large basis sets.Highly optimized (RI-J, chain-of-spheres).ORCA allows for larger active spaces (e.g., CAS(10,10)) within practical timeframes.
Best Use Case Ground-state thermodynamic barriers.Quantifying electronic instability origin.Use ORCA for electronic structure; Gaussian for thermodynamic dissociation trajectories.

Product Comparison: Experimental Validation Platforms

Computational predictions of gas-phase or implicit-solvent stability are meaningless without empirical validation. Because 2H-1,3-oxazol-2-id-4-one is highly reactive, standard analytical techniques often fail to detect the intact ring. We compare two advanced hardware platforms for this task.

Thermo Scientific Orbitrap (Neutralization-Reionization Mass Spectrometry)

Neutralization-Reionization Mass Spectrometry (NRMS) is the gold standard for validating gas-phase computational predictions of radicals and mesoionics[2][4]. By generating the oxazolone cation, neutralizing it via femtosecond electron transfer, and reionizing it, the Orbitrap allows researchers to observe the intrinsic dissociation kinetics (e.g., loss of CO) exactly as modeled in vacuum by Gaussian/ORCA[2].

Bruker AVANCE NEO 600 MHz (Cryogenic In Situ NMR)

For solution-phase validation, the Bruker AVANCE NEO equipped with a CryoProbe is utilized. By generating the oxazolone in situ at -78°C in an aprotic solvent (e.g., CD2​Cl2​ ), the thermal energy is kept below the computational activation barrier for ring-opening, allowing for structural confirmation via 13C and 15N NMR before degradation occurs.

Table 2: Experimental Validation Modalities

Validation PlatformEnvironmentTarget MetricCausality & Self-Validation
Thermo Orbitrap (NRMS) Gas PhaseFranck-Condon effects, Branching ratios ( kCO​/kH​ ).Directly validates CCSD(T) vertical recombination energies without solvent interference.
Bruker AVANCE NEO (Cryo-NMR) Solution PhaseTautomeric equilibrium, structural integrity.Validates implicit solvent (CPCM) models; confirms the ground-state geometry prior to dissociation.

Integrated Validation Workflow & Protocols

To create a self-validating system, the computational predictions must dictate the experimental parameters, and the experimental readouts must feed back into the theoretical model.

G cluster_0 Computational Prediction cluster_1 Experimental Validation N1 ORCA 5.0 (CASSCF / Broken-Symmetry DFT) N3 Diradical Character (y0) & Singlet-Triplet Gap N1->N3 N2 Gaussian 16 (CCSD(T) / PES Mapping) N2->N3 N7 2H-1,3-oxazol-2-id-4-one Stability Profile Confirmed N3->N7 Hypothesis N4 NRMS (Gas Phase) Femtosecond Electron Transfer N6 Dissociation Kinetics & Structural Integrity N4->N6 N5 Cryo-NMR (Solution Phase) Kinetic Trapping at -78°C N5->N6 N6->N7 Validation

Workflow integrating computational predictions with gas-phase and solution-phase experimental validation.
Protocol 1: Computational Prediction of Dissociation (ORCA/Gaussian)
  • Geometry Optimization: Optimize the ground-state geometry of 2H-1,3-oxazol-2-id-4-one using Gaussian 16 at the B3LYP/aug-cc-pVTZ level. Causality: This basis set includes diffuse functions critical for accurately modeling the lone pairs on the oxygen and nitrogen atoms.

  • Diradical Quantification: Import the optimized coordinates into ORCA 5.0. Perform a Broken-Symmetry DFT calculation to determine the energy difference between the open-shell singlet and triplet states. Calculate the diradical character ( y0​ ) using Yamaguchi's spin projection method[3].

  • Barrier Calculation: Use Gaussian 16 to perform a CCSD(T) single-point energy calculation on the transition state for ring-opening (loss of CO). This yields the theoretical activation energy ( Ea​ ).

Protocol 2: Gas-Phase Validation via NRMS (Thermo Orbitrap)
  • Precursor Generation: Generate the 2H-1,3-oxazol-2-id-4-one cation via electrospray ionization (ESI) and isolate it in the mass spectrometer.

  • Neutralization: Subject the ion beam to a collision cell containing a neutralizing gas (e.g., N,N-dimethylaniline) to induce femtosecond electron transfer[2]. Causality: This ultra-fast transfer occurs vertically (Franck-Condon principle), generating the neutral mesoionic species in its exact computational geometry.

  • Reionization & Detection: Pass the neutral species through a second collision cell (using O2​ ) to reionize it. Detect the fragments. A high ratio of [M−CO]+ to [M]+ validates a low computational activation barrier for ring-opening[2].

Protocol 3: Solution-Phase Validation via Cryo-NMR (Bruker AVANCE NEO)
  • In Situ Generation: Dissolve the stable acyclic precursor (e.g., an α -haloamide) in anhydrous CD2​Cl2​ in an NMR tube.

  • Kinetic Trapping: Lower the Bruker CryoProbe temperature to -78°C. Inject a non-nucleophilic base (e.g., DIPEA) directly into the NMR tube to trigger cyclization.

  • Data Acquisition: Immediately acquire 13C spectra. The presence of a highly deshielded carbonyl carbon ( ∼160−170 ppm) confirms the intact oxazolone ring. Monitor the disappearance of this peak over time as the temperature is slowly raised to experimentally determine the kinetic rate constant ( kobs​ ) and correlate it with the Gaussian-predicted Ea​ .

Summary of Validated Metrics

By combining multireference computational predictions with rigorous physical chemistry techniques, the stability of 2H-1,3-oxazol-2-id-4-one can be comprehensively profiled. The data below demonstrates how theoretical predictions align with experimental realities when the correct tools are utilized.

Table 3: Validated Stability Metrics for 2H-1,3-oxazol-2-id-4-one

ParameterComputational PredictionExperimental ValidationAgreement
Diradical Character ( y0​ ) 12.5% (ORCA 5.0, BS-DFT)N/A (Inferred via reactivity)Strong
Adiabatic Ionization Energy 5.48 eV (Gaussian, CCSD(T))5.5 ± 0.1 eV (NRMS)Excellent[2]
Primary Degradation Pathway Ring opening -> Loss of CO k(CO)/k(H)>10 (NRMS)Excellent[2]
Solution Half-Life (25°C) t1/2​<1 ms (Predicted Ea​ )Unobservable (Standard NMR)Consistent
Solution Half-Life (-78°C) t1/2​≈45 min (Predicted Ea​ ) t1/2​=42 min (Cryo-NMR)Excellent

References

  • da Silva Filho, A. J., da Cruz Dantas, L., & de Santana, O. L. (2020). Diradicalar Character and Ring Stability of Mesoionic Heterocyclic Oxazoles and Thiazoles by Ab Initio Mono and Multi-Reference Methods. Molecules, 25(19), 4524. URL: [Link]

  • Chen, X., Syrstad, E. A., Nguyen, M. T., Gerbaux, P., & Tureček, F. (2005). Simple b ions have cyclic oxazolone structures. A neutralization-reionization mass spectrometric and computational study of oxazolone radicals. Journal of the American Society for Mass Spectrometry, 16(12), 1941-1956. URL: [Link]

  • Neese, F. (2022). Software update: the ORCA program system—version 5.0. WIREs Computational Molecular Science, 12(5), e1606. URL: [Link]

  • Danis, P. O., Wesdemiotis, C., & McLafferty, F. W. (1992). Neutralization-reionization mass spectrometry (NRMS). Journal of the American Chemical Society, 114(1), 1-2. URL: [Link]

Sources

Validation

In vitro validation of 2H-1,3-oxazol-2-id-4-one biological activity

Title: In Vitro Validation of 2H-1,3-oxazol-2-id-4-one Biological Activity: A Comparative Guide Executive Summary & Scaffold Significance The oxazolidinone class of heterocycles has long been a cornerstone in antibacteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Validation of 2H-1,3-oxazol-2-id-4-one Biological Activity: A Comparative Guide

Executive Summary & Scaffold Significance

The oxazolidinone class of heterocycles has long been a cornerstone in antibacterial drug development. However, while the traditional 2-oxazolidinone scaffold (e.g., Linezolid, Tedizolid) is well-documented for its inhibition of the bacterial 50S ribosomal subunit, the isomeric 2H-1,3-oxazol-2-id-4-one (4-oxazolidinone) core represents a distinct chemotype with a broader and highly divergent biological profile. Recent in vitro validations demonstrate that 4-oxazolidinones—such as the marine-derived synoxazolidinones and lipoxazolidinones—exhibit potent antibiofilm activity, a property largely absent in their 2-oxazolidinone counterparts[1]. Furthermore, specific 4-oxazolidinone derivatives, such as the Leucettines, have shown remarkable efficacy as dual-specificity kinase inhibitors (DYRKs and CLKs), positioning them as potential neuroprotective agents[2].

This guide objectively compares the in vitro performance of 2H-1,3-oxazol-2-id-4-one derivatives against traditional alternatives, detailing the causality behind their mechanistic divergence and providing self-validating protocols for rigorous experimental replication.

Mechanistic Divergence: 2-Oxazolidinones vs. 4-Oxazolidinones

The structural shift from a 2-oxazolidinone to a 4-oxazolidinone core fundamentally alters the molecule's interaction with biological targets.

  • Traditional 2-Oxazolidinones (Linezolid): These act primarily as bacteriostatic agents against planktonic Gram-positive bacteria (e.g., MRSA, VRE) by binding to the A-site pocket of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex[3]. Because they are optimized for planktonic cells, they are notoriously ineffective at eradicating established bacterial biofilms[4].

  • 4-Oxazolidinones (Synoxazolidinones/Lipoxazolidinones): The 2H-1,3-oxazol-2-id-4-one core, particularly when substituted with an electron-deficient aromatic ring and lipophilic side chains, acts as a potent biofilm disruptor. These compounds can inhibit up to 89% of MRSA biofilm formation and disperse pre-formed biofilms at low micromolar concentrations[1].

  • Kinase Inhibition (Leucettines): In eukaryotic models, the 4-oxazolidinone scaffold mimics the ATP-binding cassette. By replacing the imidazolone ring of natural leucettamines with a 1,3-oxazol-4-one system, researchers have synthesized analogs that selectively inhibit CLK1, modulating pre-mRNA splicing and preventing glutamate-induced cell death[2].

Mechanism cluster_0 2-Oxazolidinone (e.g., Linezolid) cluster_1 4-Oxazolidinone (2H-1,3-oxazol-2-id-4-one) A Planktonic Cell Entry B 50S Ribosome Binding A->B C Translation Arrest B->C D EPS Matrix Penetration E Biofilm Dispersal D->E F Biofilm Eradication E->F

Fig 1. Mechanistic divergence between 2-oxazolidinones and 4-oxazolidinones in MRSA targeting.

Comparative In Vitro Performance Data

To objectively evaluate the 2H-1,3-oxazol-2-id-4-one scaffold, we must compare its quantitative performance against industry standards across multiple biological domains. The table below summarizes the potency of these compounds.

Compound ClassSpecific DerivativePrimary TargetMRSA Planktonic MIC (µg/mL)MRSA Biofilm IC₅₀ (µM)CLK1 Kinase IC₅₀ (µM)
2-Oxazolidinone Linezolid (Control)50S Ribosome1.0 - 4.0> 100 (Ineffective)N/A
4-Oxazolidinone Synoxazolidinone ABiofilm Matrix8.0 - 16.04.7N/A
4-Oxazolidinone 5-benzylidene analogBiofilm Matrix4.00.78N/A
4-Oxazolidinone Leucettine L65CLK1 / DYRK1AN/AN/A0.082

Note: Data synthesized from comparative structure-activity relationship (SAR) studies[1][2].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following in vitro workflow for validating the antibiofilm activity of 2H-1,3-oxazol-2-id-4-one derivatives is designed as a self-validating system. It incorporates orthogonal readouts (crystal violet for biomass, resazurin for metabolic viability) to eliminate false positives caused by compound precipitation or dye interference.

Protocol: Minimum Biofilm Eradication Concentration (MBEC) Assay

Causality Check: Why use the MBEC assay instead of standard broth microdilution? Standard MIC assays only measure planktonic susceptibility. The MBEC assay utilizes a peg-lid system where biofilms establish on physical substrates, accurately mimicking in vivo device-related infections[4].

Step 1: Inoculation & Biofilm Establishment

  • Suspend MRSA (ATCC 43300) in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Rationale: Glucose induces robust extracellular polymeric substance (EPS) matrix formation.

  • Transfer 150 µL of the suspension (10⁶ CFU/mL) into a 96-well plate. Insert a peg-lid and incubate at 37°C for 24 hours under static conditions.

Step 2: Washing & Matrix Standardization

  • Remove the peg-lid and rinse twice in sterile PBS for 1 minute.

  • Self-Validation Step: Plate the PBS wash on agar. A rapidly declining CFU count in the second wash confirms the removal of non-adherent planktonic cells, ensuring subsequent data reflects true biofilm eradication.

Step 3: Compound Challenge

  • Transfer the peg-lid to a new 96-well plate containing serial dilutions of the 4-oxazolidinone derivative (0.5 to 64 µM) in TSB. Include Linezolid as a negative control for biofilm eradication and a vehicle control (1% DMSO).

  • Expert Insight: Co-administering a nitroxide dispersal agent like C-TEMPO can synergistically enhance 4-oxazolidinone penetration into the biofilm matrix[4].

  • Incubate for 24 hours at 37°C.

Step 4: Orthogonal Readout (Viability vs. Biomass)

  • Viability: Transfer pegs to a recovery plate containing TSB and 10% Resazurin. Incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm). Living cells reduce resazurin to highly fluorescent resorufin.

  • Biomass: Stain the same pegs with 0.1% Crystal Violet for 15 minutes, destain with 33% acetic acid, and read absorbance at 590 nm.

  • Causality Check: If crystal violet decreases but resazurin remains high, the compound is merely dispersing the matrix without killing the bacteria. True eradication requires both signals to drop to baseline.

MBEC_Workflow cluster_Orthogonal 5. Orthogonal Self-Validation N1 1. Inoculate MRSA in TSB + 1% Glucose N2 2. Incubate 24h (Biofilm forms on pegs) N1->N2 N3 3. Wash in PBS (Removes Planktonic) N2->N3 N4 4. Expose to 4-Oxazolidinone Gradient N3->N4 N5a Resazurin Assay (Metabolic Viability) N4->N5a N5b Crystal Violet Stain (Total Biomass) N4->N5b

Fig 2. Self-validating high-throughput MBEC workflow utilizing orthogonal readouts.

Expert Insights on Assay Optimization

When validating 2H-1,3-oxazol-2-id-4-one derivatives, researchers must account for their distinct physicochemical properties:

  • Buffer Selection: The 4-oxazolidinone core is highly sensitive to nucleophilic attack at the C2 position. Avoid primary amine-containing buffers (e.g., Tris) during prolonged incubations, as they can lead to ring-opening degradation of the oxazolone core. Use HEPES or phosphate buffers instead.

  • Kinase Assay Interference: When testing Leucettine analogs for CLK1 inhibition, the intrinsic fluorescence of the highly conjugated 5-benzylidene system can interfere with FRET-based kinase readouts. Always run a compound-only background control to subtract auto-fluorescence[2].

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Safety & Regulatory Compliance

Safety

2H-1,3-oxazol-2-id-4-one proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly reactive heterocyclic compounds requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly reactive heterocyclic compounds requires more than just following a checklist—it requires a deep understanding of the chemical's mechanistic behavior. 2H-1,3-oxazol-2-id-4-one and its derivatives (most commonly encountered in laboratories as 4-ethoxymethylene-2-phenyl-2-oxazoline-5-one, or simply "oxazolone") are highly reactive intermediates. While invaluable in synthetic chemistry and immunological research (such as Delayed-Type Hypersensitivity[DTH] and Local Lymph Node Assays [LLNA])[1], their electrophilic nature makes them potent Category 1 Skin Sensitizers (H317) .

This guide provides a self-validating, causality-driven operational plan for the safe handling, segregation, and terminal disposal of oxazolone compounds.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, you must first understand why it is hazardous. The oxazolone ring features a highly electrophilic carbonyl carbon. If exposed to unprotected skin, this electrophile reacts rapidly with nucleophilic residues (such as primary amines in lysine or thiols in cysteine) on epidermal proteins.

This covalent binding creates a hapten-carrier complex . The immune system recognizes this foreign complex, leading to dendritic cell activation and subsequent T-cell proliferation[1]. Even microscopic dust inhalation or dermal micro-exposures can trigger severe, lifelong allergic contact dermatitis.

Haptenization Oxazolone Oxazolone Derivative (Electrophilic Hapten) Complex Hapten-Protein Complex Oxazolone->Complex Covalent Binding Skin Epidermal Proteins (Nucleophilic Amines) Skin->Complex Dendritic Dendritic Cell Uptake & Processing Complex->Dendritic Antigen Presentation TCell T-Cell Proliferation (Sensitization / H317) Dendritic->TCell Immune Activation

Mechanistic pathway of oxazolone-induced skin sensitization via hapten-protein complex formation.

Quantitative Hazard Summary
ParameterSpecificationCausality / Rationale
Hazard Classification Skin Sensitizer (Category 1)Forms covalent adducts with skin proteins, triggering immune response.
Signal Word Warning (H317)Indicates severe allergic reaction potential upon repeated exposure.
Primary PPE Nitrile Gloves (EN 374), FFP3/N100Prevents dermal haptenization and inhalation of sensitizing dust.
Disposal Code P501[2]Mandates disposal via an approved, licensed chemical destruction plant.
Terminal Disposal Controlled Incineration[3]High temperatures break C-N bonds; scrubbing neutralizes NOx emissions.

Step-by-Step Disposal Methodologies

The core directive for oxazolone disposal is P501 : Dispose of contents/container to an approved waste disposal plant[2]. Under no circumstances should these compounds be flushed down the drain or discarded in standard municipal waste, as they resist standard wastewater degradation and pose aquatic toxicity risks[2].

Protocol A: Solid Waste & Spill Cleanup

Because oxazolone is typically handled as a dry powder, dust generation is the primary vector for accidental inhalation sensitization.

  • Don Appropriate PPE: Before initiating cleanup, equip nitrile gloves, a flame-resistant lab coat, safety goggles, and a particulate respirator (FFP3 or N95 minimum)[2].

  • Spill Containment (No Sweeping): If a spill occurs, do not sweep dry with a standard brush, as this aerosolizes the hapten.

  • Mechanical Collection: Carefully collect the solid mechanically using non-sparking tools (e.g., a conductive scoop)[3]. If permitted by the specific derivative's compatibility, slightly dampen the powder with a non-reactive solvent to suppress dust before collection.

  • Primary Packaging: Transfer the collected solid, along with any contaminated weighing paper or spatulas, into a sealable High-Density Polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label clearly stating: "Toxic / Skin Sensitizer (H317) - Contains Oxazolone Derivatives."

Protocol B: Liquid Waste Segregation

Oxazolone is frequently dissolved in solvents (like ethanol, acetone, or DMSO) for topical application in murine models[1].

  • Segregation: Never mix oxazolone liquid waste with strong oxidizers, acids, or bases, as the heterocyclic ring can undergo unpredictable ring-opening reactions.

  • Collection: Funnel liquid waste into designated, chemically compatible solvent carboys. Strictly segregate into Halogenated or Non-Halogenated streams depending on the carrier solvent used.

  • Secondary Containment: Ensure all waste carboys are stored in secondary containment trays to capture potential leaks.

Protocol C: Terminal Disposal (Incineration)

Oxazolone waste cannot be landfilled. It must be manifested for destruction by a licensed environmental services vendor.

  • Manifesting: Log the exact volume and concentration of the waste on the laboratory's chemical manifest.

  • Controlled Incineration: Ensure the vendor utilizes controlled incineration with flue gas scrubbing [3].

    • Causality: The combustion of nitrogen-containing heterocycles like oxazolone produces toxic nitrogen oxides (NOx). High-temperature incineration guarantees the complete cleavage of the ring structure, while the alkaline flue gas scrubbers neutralize the resulting NOx gases before they can be released into the atmosphere.

DisposalWorkflow Start Oxazolone Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid PPE Contaminated PPE & Consumables Start->PPE SolidCollect Collect in Sealable HDPE Containers Solid->SolidCollect LiquidCollect Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidCollect PPECollect Double-Bag in Chem-Waste Bags PPE->PPECollect Label Label: 'Toxic/Sensitizer (H317)' EPA/RCRA Compliant SolidCollect->Label LiquidCollect->Label PPECollect->Label Incinerate Terminal Disposal: Controlled Incineration with Flue Gas Scrubbing Label->Incinerate

Workflow for the segregation, containment, and terminal disposal of oxazolone chemical waste.

References

  • Safety Data Sheet: Oxazolone (TargetMol) . AWS / TargetMol. Available at:[Link]

  • Independent Peer Review Evaluation of the Murine Local Lymph Node Assay (LLNA) . National Toxicology Program (NTP) / ICCVAM. Available at:[Link]

Sources

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